1-Isopropylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(2)10-5-3-4-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUIWLLLKIAQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585599 | |
| Record name | 1-(Propan-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762180-94-9 | |
| Record name | 1-(Propan-2-yl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Isopropylpiperidine-3-carboxylic acid physical properties
An In-depth Technical Guide to the Physical Properties of 1-Isopropylpiperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive examination of the physical properties of 1-Isopropylpiperidine-3-carboxylic acid (CAS No. 35234-58-3). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from its hydrochloride salt, structurally related analogs, and established physicochemical principles to offer a predictive profile. The guide is intended for researchers, scientists, and professionals in drug development, providing foundational knowledge, predicted property values, and standardized experimental protocols for empirical determination. The causality behind experimental design and data interpretation is emphasized to ensure scientific integrity and practical applicability.
Introduction and Molecular Structure
1-Isopropylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, also known as nipecotic acid. The core structure features a piperidine ring, a common scaffold in medicinal chemistry, with a carboxylic acid group at the 3-position and an isopropyl group attached to the piperidine nitrogen. This N-alkylation significantly influences the molecule's basicity, lipophilicity, and overall pharmacological profile compared to its parent compound, nipecotic acid. Understanding its physical properties is a critical first step in any research or development endeavor, impacting everything from reaction chemistry and purification to formulation and bioavailability.
Molecular Details:
-
IUPAC Name: 1-(propan-2-yl)piperidine-3-carboxylic acid
-
Molecular Formula: C₉H₁₇NO₂[1]
-
Molecular Weight: 171.24 g/mol [1]
-
CAS Number: 35234-58-3 (for free base), 50678-87-0 (for hydrochloride salt)[2]
The presence of a carboxylic acid group (acidic) and a tertiary amine (basic) makes 1-Isopropylpiperidine-3-carboxylic acid an amphoteric, zwitterionic compound. This dual nature is paramount in determining its solubility and pKa, which are highly dependent on pH.
Predicted Physicochemical Properties
The following table summarizes the predicted and known physical properties. Where direct data is unavailable, values are estimated based on the properties of analogous compounds such as piperidine-3-carboxylic acid and N-substituted derivatives.
| Property | Value / Predicted Range | Rationale & Comparative Data |
| Appearance | White to off-white crystalline solid. | Based on the typical appearance of similar amino acids and piperidine derivatives like piperidine-3-carboxylic acid.[3] |
| Melting Point | Not experimentally determined. Predicted: ~180-210 °C. | Piperidine-3-carboxylic acid has a high melting point (~254 °C, dec.). The addition of the N-isopropyl group may disrupt crystal lattice packing compared to the parent, potentially lowering the melting point. For comparison, (S)-1-Boc-piperidine-3-carboxylic acid melts at 165-169 °C.[4] |
| Boiling Point | Not experimentally determined. Predicted: >300 °C. | Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points.[5] The parent, piperidine-3-carboxylic acid, has a boiling point of 344 °C.[3] The increased mass of the isopropyl derivative would suggest a similar or slightly higher boiling point, though decomposition is likely at such temperatures. |
| pKa (acidic) | Predicted: ~3.5 - 4.5 | This range is typical for the carboxylic acid moiety in similar aliphatic amino acids. The electron-donating isopropyl group is unlikely to significantly alter the acidity of the distant carboxyl group. |
| pKa (basic) | Predicted: ~9.0 - 10.5 | The piperidine nitrogen is a tertiary amine. N-alkylation generally increases the basicity of piperidines compared to the secondary amine of the parent compound. |
| LogP (Octanol/Water) | Predicted: -1.2 to 0.5 | PubChem predicts an XLogP3 of -1.2 for the protonated form.[1][6] The neutral zwitterion would be expected to have low lipophilicity due to the charged groups, though the isopropyl group adds some lipophilic character compared to nipecotic acid (XLogP3-AA: -2.9).[7] |
Solubility Profile
The solubility of 1-Isopropylpiperidine-3-carboxylic acid is fundamentally dictated by its amphoteric character. Its behavior is expected to be highly pH-dependent.
-
Aqueous Solubility: Moderate solubility is expected at neutral pH, where the zwitterionic form exists. Solubility is predicted to increase significantly in both acidic (pH < 2) and alkaline (pH > 11) conditions.
-
In Acid: At low pH, the carboxylate is protonated (COOH) and the amine is protonated (NH+), resulting in a net positive charge and forming a soluble cationic salt.
-
In Base: At high pH, the carboxyl group is deprotonated (COO-) and the amine is neutral, resulting in a net negative charge and forming a soluble anionic salt.
-
-
Organic Solvent Solubility: The compound is expected to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO.[3] It is predicted to have low solubility in non-polar solvents such as hexane and diethyl ether.[8]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a standardized method to empirically determine the solubility in various solvents.
-
Preparation: Add an excess amount of 1-Isopropylpiperidine-3-carboxylic acid to several sealed vials. An undissolved solid must remain to ensure saturation.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., Water at pH 2, 7, and 10; Ethanol; DMSO) to each respective vial.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Dilute as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS. The resulting concentration is the equilibrium solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity and Basicity: pKa Determination
The pKa values are critical for predicting ionization state, solubility, and receptor interactions. As an amphoteric compound, 1-Isopropylpiperidine-3-carboxylic acid will have at least two pKa values.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is the gold standard for determining pKa values.
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of purified water, often with a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[8]
-
Acidic Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated electrode. This will determine the pKa of the basic piperidine nitrogen.
-
Basic Titration: In a separate experiment, titrate a fresh sample solution with a standardized strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic carboxylic acid group.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Specialized software can be used for precise calculation from the derivative of the titration curve.
Caption: Experimental Workflow for pKa Determination via Titration.
Spectroscopic Properties
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy
The IR spectrum of 1-Isopropylpiperidine-3-carboxylic acid is expected to show several characteristic absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is predicted in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[9][10]
-
C-H Stretch (Aliphatic): Absorptions between 2850-3000 cm⁻¹ due to the C-H bonds of the piperidine ring and isopropyl group.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[10] The exact position can be influenced by hydrogen bonding.
-
C-O Stretch (Carboxylic Acid): A medium intensity band is expected between 1210-1320 cm⁻¹.[9]
-
O-H Bend: A broad peak may be observed around 900-960 cm⁻¹.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically appearing far downfield (>10 ppm). Its visibility can depend on the solvent and concentration.
-
Isopropyl Protons: A doublet for the two methyl groups (~1.0-1.3 ppm) and a septet for the CH proton (~2.5-3.0 ppm).
-
Piperidine Protons: A complex series of multiplets between ~1.5 and 3.5 ppm. The protons alpha to the nitrogen will be the most downfield in this group. Protons on carbon atoms adjacent to the carbonyl group typically resonate near 2.0-3.0 ppm.[11]
-
-
¹³C NMR:
-
Carbonyl Carbon (-C=O): A signal in the highly deshielded region of 170-185 ppm.[11]
-
Piperidine and Isopropyl Carbons: Signals would appear in the aliphatic region (~20-65 ppm).
-
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) would be observed at m/z 171. A common fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO+).[11] Other characteristic fragments would arise from the loss of the carboxyl group or fragmentation of the piperidine ring.
Conclusion
While direct experimental data for 1-Isopropylpiperidine-3-carboxylic acid is sparse, a robust physical property profile can be predicted through the analysis of its chemical structure and comparison with well-characterized analogs. This guide establishes the foundational expectation that the compound is a high-melting, amphoteric solid with pH-dependent solubility. The provided standardized protocols for determining melting point, solubility, and pKa offer a clear path for researchers to empirically validate these predicted properties. The expected spectroscopic signatures in IR, NMR, and MS provide the necessary framework for structural confirmation and quality control. This synthesized information serves as a critical resource for facilitating further research and development involving this compound.
References
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- Fisher Scientific (2025). Piperidine-3-carboxylic acid Safety Data Sheet.
- Santa Cruz Biotechnology (2026). 1-[(isopropylamino)carbonyl]piperidine-3-carboxylic acid.
- Sigma-Aldrich (n.d.). (S)-1-Boc-piperidine-3-carboxylic acid 97.
- BLD Pharm (n.d.). 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.
- PubChem (2026). (-)-Nipecotic acid. National Center for Biotechnology Information.
- PubChem (2025). 1-Isopropylpiperidine-4-Carboxylic Acid. National Center for Biotechnology Information.
- Hefei TNJ Chemical Industry Co.,Ltd. (n.d.). Potassium hydroxide Technical Data Sheet.
- Google Patents (n.d.). CN106831540A - It is a kind of (S) The preparation method of 3 piperidine carboxylic acids.
- PubChemLite (2026). 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Université du Luxembourg.
- Praliyev, K. D., et al. (2026). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate.
- LibreTexts Chemistry (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- BenchChem (2025). An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid.
- BenchChem (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols.
- Sigma-Aldrich (n.d.). Potassium hydroxide anhydrous, = 99.95 trace metals.
- Google Patents (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
- OECD SIDS (2002). POTASSIUM HYDROXIDE CAS N°: 1310-58-3.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Solubility of Things (n.d.). Piperidine-3-carboxylic acid.
- Al-Harrasi, A., et al. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. PMC.
- Mykhailiuk, P. K. (2025). pKa values for carboxylic acids. ResearchGate.
- ChemicalBook (n.d.). Potassium hydroxide.
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- Organic Syntheses (n.d.). Esterification of Carboxylic Acids.
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Synthesis of Novel N-Substituted Piperidine-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1][2][3] Among its many derivatives, the N-substituted piperidine-3-carboxylic acid framework, built upon nipecotic acid, holds particular significance. These structures are instrumental as potent inhibitors of neurotransmitter transporters, most notably the γ-aminobutyric acid (GABA) transporters (GATs), making them critical for the development of therapeutics for neurological disorders.[4][5][6] This guide provides a comprehensive exploration of the core synthetic strategies for generating novel N-substituted piperidine-3-carboxylic acids. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles and causal reasoning behind key experimental choices. We will dissect two primary synthetic philosophies: the direct N-functionalization of a pre-existing piperidine core and the de novo construction of the heterocyclic ring. Detailed, field-tested protocols, comparative data, and mechanistic diagrams are provided to equip researchers with the knowledge to select and execute the optimal synthetic route for their specific drug discovery objectives.
The Strategic Importance of the Piperidine-3-Carboxylic Acid Scaffold
The piperidine heterocycle is not merely a structural component; it is a functional tool used by medicinal chemists to impart favorable characteristics to a drug candidate. Its three-dimensional, saturated nature allows for precise spatial orientation of substituents, which is critical for selective receptor binding. The introduction of a chiral piperidine scaffold can significantly enhance biological activity, improve pharmacokinetic properties, and even reduce off-target toxicities.[7]
Specifically, the piperidine-3-carboxylic acid moiety offers a unique combination of a basic nitrogen atom and an acidic carboxyl group. This zwitterionic potential influences solubility and cell permeability. The nitrogen at the 1-position serves as a versatile synthetic handle for introducing a vast array of substituents (the 'N-substituent'), which is pivotal for modulating a compound's interaction with its biological target and fine-tuning its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8][9] This strategic diversification is central to lead optimization in drug development.
Core Synthetic Philosophies: An Overview
The synthesis of a target N-substituted piperidine-3-carboxylic acid can be approached from two fundamentally different directions, the choice of which is dictated by the complexity of the desired N-substituent and the availability of starting materials.
-
Strategy A: Direct N-Functionalization. This is the most common and often most efficient approach. It begins with a commercially available or readily synthesized piperidine-3-carboxylic acid (or its ester derivative) and focuses on constructing the N1-substituent bond. This strategy is ideal when the desired substituent can be introduced via standard alkylation or amination chemistry.
-
Strategy B: De Novo Ring Synthesis. This approach involves constructing the piperidine ring itself. While generally more complex and requiring more synthetic steps, it offers unparalleled flexibility for creating highly substituted or stereochemically complex piperidine cores that are not accessible through direct functionalization. Methods like the hydrogenation of pyridine precursors fall into this category.
Caption: High-level overview of the two primary retrosynthetic strategies.
Strategy A: Direct N-Functionalization of the Piperidine Core
This strategy leverages the nucleophilicity of the secondary amine in the piperidine ring. The key is to select a reaction that is efficient and compatible with the carboxylic acid moiety, which often requires protection as an ester to prevent unwanted side reactions.
N-Alkylation via Nucleophilic Substitution
This classical method involves the direct reaction of the piperidine nitrogen with an alkyl halide (or sulfonate) in an S(_N)2 reaction. The success of this approach hinges on careful control of reaction conditions to ensure selective mono-alkylation.
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting piperidine, rendering it non-nucleophilic. A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is easily removed during workup.[10][11] For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, but this increases the risk of side reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents effectively solvate the cation of the base while leaving the nucleophilic amine relatively free, thereby accelerating the S(_N)2 reaction.[10]
-
Leaving Group: The choice of leaving group on the electrophile is critical. The reactivity order is I > Br > Cl >> OTs. Alkyl iodides are the most reactive but may be less stable or more expensive. Alkyl bromides often provide a good balance of reactivity and stability.
Experimental Protocol: Synthesis of Ethyl 1-benzylpiperidine-3-carboxylate
-
Setup: To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (0.2 M), add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
| Parameter | Choice & Rationale |
| Alkyl Halide | Primary/Benzylic > Secondary. Tertiary halides lead to elimination. |
| Base | K₂CO₃ (mild, general use), NaH (for unreactive halides), DIPEA (organic soluble). |
| Solvent | DMF, Acetonitrile (polar aprotic, accelerates S(_N)2). |
| Temperature | Room temperature to 80°C. Higher temperatures increase rate but also side products. |
N-Alkylation via Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation.[12] It is a one-pot procedure that forms a C-N bond by reacting the piperidine amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is immediately reduced by a mild, selective hydride reagent present in the reaction mixture.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is paramount. It must be powerful enough to reduce the iminium ion intermediate but not so reactive that it reduces the starting carbonyl compound before it can condense with the amine.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for most applications.[12][13] It is a mild, non-basic reductant that is highly selective for imines and iminium ions over ketones and aldehydes. Its mild acidity can also catalyze iminium ion formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Historically popular, but its use is declining due to its high toxicity and the potential for cyanide incorporation into the product.[14]
-
Borane-Pyridine Complex (BAP): An effective, non-cyanide alternative that works well for a range of aldehydes and piperidines, often leading to cleaner reactions and simpler isolation.[14]
-
Caption: The two-stage mechanism of one-pot reductive amination.
Experimental Protocol: Synthesis of Ethyl 1-(2-phenylethyl)piperidine-3-carboxylate
-
Setup: To a stirred solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M), add phenylacetaldehyde (1.1 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid (0.1 eq.) can be added to facilitate iminium ion formation, particularly with less reactive ketones.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Monitoring: Continue stirring at room temperature and monitor progress by TLC or LC-MS until complete (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.
| Reducing Agent | Pros | Cons | Typical Conditions |
| NaBH(OAc)₃ (STAB) | High selectivity, mild, non-toxic, commercially available.[12][13] | More expensive than other borohydrides. | DCM, DCE, THF, r.t. |
| NaBH₃CN | Inexpensive, effective. | Highly toxic, requires pH control.[14] | Methanol, pH 6-7. |
| Borane-Pyridine (BAP) | Non-toxic, good yields, avoids nitrile impurities.[14] | Can sometimes reduce the starting aldehyde. | Ethanol, Toluene, r.t. |
Strategy B: Synthesis via De Novo Ring Formation
When the target molecule requires complex substitution patterns on the piperidine ring itself, building the ring from simpler precursors is the superior strategy.
Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of a substituted pyridine ring is a powerful method for accessing the corresponding piperidine.[15] This dearomatization reaction typically results in the cis addition of hydrogen across the double bonds.
Causality Behind Experimental Choices:
-
Catalyst: The choice of catalyst is crucial for both efficiency and functional group tolerance.
-
Rhodium (e.g., Rh/C) and Palladium (e.g., Pd/C): Highly effective for pyridine reduction but require careful selection of conditions to avoid over-reduction of other functional groups.[1][16]
-
Platinum (e.g., PtO₂): Often used under acidic conditions, which can be beneficial but may not be compatible with acid-labile groups.
-
Nickel (e.g., Raney Ni): A less expensive option, but typically requires higher pressures and temperatures.[15]
-
-
Pressure and Temperature: Milder conditions (e.g., 5 atm H₂, 80°C) are generally preferred to enhance selectivity and preserve sensitive functional groups.[16]
-
Solvent: Protic solvents like ethanol or acetic acid are commonly used. The choice can influence the catalyst's activity and the reaction's stereochemical outcome.
Experimental Protocol: Synthesis of (±)-cis-Piperidine-2,3-dicarboxylic acid (Note: A representative protocol illustrating the core concept)
-
Setup: In a high-pressure hydrogenation vessel, charge a solution of pyridine-2,3-dicarboxylic acid (1.0 eq.) in glacial acetic acid (0.1 M).
-
Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) (5-10 mol% loading) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 psi). Stir the reaction at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.
-
Monitoring: Reaction completion is typically determined by the cessation of hydrogen uptake.
-
Workup: Carefully vent the hydrogen pressure and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product.
The Critical Role of Protecting Groups
In multi-step syntheses, the selective masking of reactive functional groups is essential to prevent undesired side reactions. For N-substituted piperidine-3-carboxylic acids, both the nitrogen and the carboxylic acid may require protection.
-
Carboxylic Acid Protection: The acid is almost always protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent it from acting as an acid during base-mediated N-alkylation or as a nucleophile. Esters are typically stable to the conditions of reductive amination and can be hydrolyzed back to the carboxylic acid in a final step using aqueous base (e.g., LiOH, NaOH).
-
Nitrogen Protection: The most common nitrogen protecting group is the tert-butyloxycarbonyl (Boc) group . It is easily introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. Its key advantage is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or HCl in 1,4-dioxane, which are orthogonal to the basic conditions used for ester hydrolysis.[13][17]
Caption: A typical synthetic workflow employing protecting groups.
Conclusion
The synthesis of novel N-substituted piperidine-3-carboxylic acids is a vital task in modern drug discovery. The choice of synthetic strategy is a critical decision that balances efficiency, flexibility, and the complexity of the target molecule. For rapid analogue synthesis where the core piperidine is fixed, direct N-functionalization via reductive amination with STAB offers a robust, reliable, and high-yielding pathway. For more complex targets requiring specific stereochemistry or substitution on the ring, a de novo synthesis via methods like pyridine hydrogenation provides the necessary control, albeit at the cost of a longer synthetic sequence. A thorough understanding of the causality behind reagent selection, reaction conditions, and protecting group strategy is essential for the successful design and execution of syntheses that will drive the discovery of next-generation therapeutics.
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The Biological Activity of 1-Isopropylpiperidine-3-Carboxylic Acid Derivatives: From Synthesis to Therapeutic Potential
An In-depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed exploration of the synthesis, biological activities, and structure-activity relationships of derivatives based on the 1-isopropylpiperidine-3-carboxylic acid scaffold. It emphasizes mechanistic insights and practical experimental protocols relevant to drug discovery and development.
Introduction: The Privileged Piperidine-3-Carboxylic Acid Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, serving as a pivotal synthetic building block in countless pharmaceuticals and naturally occurring alkaloids.[1][2][3] Its six-membered heterocyclic structure offers a versatile, three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets.
Nipecotic Acid: A GABA Analogue and Precursor to Neuroactive Agents
At the heart of the compounds discussed herein is piperidine-3-carboxylic acid, commonly known as nipecotic acid. This molecule is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[4] Due to this similarity, nipecotic acid and its derivatives are potent inhibitors of GABA uptake, making them valuable tools for studying the GABAergic system and as starting points for developing drugs for neurological and psychological disorders.[5] By blocking the reuptake of GABA from the synaptic cleft, these compounds amplify inhibitory neurotransmission, an action that underpins their therapeutic potential in conditions like epilepsy.[4]
The Critical Role of N-Substitution: The 1-Isopropyl Moiety
The nitrogen atom of the piperidine ring is a key point for chemical modification. The nature of the substituent at this N-1 position dramatically influences the compound's lipophilicity, steric profile, and ultimately, its pharmacological activity. While large, complex N-substituents have led to potent drugs like the anticonvulsant Tiagabine[6], smaller alkyl groups such as isopropyl are fundamental for probing structure-activity relationships (SAR) and fine-tuning properties like blood-brain barrier permeability and target selectivity. The 1-isopropyl group provides a moderate increase in lipophilicity, which can be crucial for CNS penetration, while being sterically compact enough to allow for diverse modifications elsewhere on the scaffold.
Synthetic Strategies for Derivative Elaboration
The generation of a diverse library of 1-isopropylpiperidine-3-carboxylic acid derivatives relies on a robust and flexible synthetic platform. The general approach involves securing the core scaffold, installing the N-isopropyl group, and subsequently modifying the C-3 carboxylic acid.
Core Scaffold Synthesis and N-Alkylation
The piperidine ring itself is often synthesized via the hydrogenation of a corresponding pyridine precursor.[1] For derivatization, commercially available (R)- or (S)-piperidine-3-carboxylic acid is a common starting point. A critical step is the protection of the secondary amine to prevent unwanted side reactions during subsequent modifications of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose. The N-isopropyl group can then be installed via reductive amination or direct alkylation.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C-3 position is the primary handle for creating a wide range of derivatives, most commonly amides and esters.[7] Amide coupling reactions, often facilitated by reagents like N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), are used to connect the piperidine core to various amines, including those bearing sulfonyl groups or other pharmacophores.[1][2] This modular approach allows for the systematic exploration of chemical space to optimize biological activity.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis of 1-isopropylpiperidine-3-carboxamide derivatives, a common class of compounds investigated for biological activity.
Caption: General workflow for synthesizing 1-isopropylpiperidine-3-carboxamide derivatives.
Major Biological Activities and Mechanisms of Action
Derivatives of the piperidine-3-carboxylic acid scaffold exhibit a remarkable breadth of biological activities, ranging from CNS modulation to antimicrobial effects.
Anticonvulsant Activity via GABAergic Modulation
The most extensively studied activity of nipecotic acid derivatives is their ability to function as anticonvulsants.[4][5]
3.1.1 Mechanism: Inhibition of GABA Transporters (GATs) These compounds exert their effect by inhibiting the GABA transporters (GATs), which are responsible for removing GABA from the synaptic cleft and terminating its action.[8] By blocking these transporters (specifically subtypes like GAT-1, known as mGAT1 in mice, and GAT-3, known as mGAT4 in mice), the derivatives increase the concentration and prolong the duration of GABA in the synapse.[4][8] This enhancement of inhibitory signaling helps to quell the aberrant, excessive neuronal firing that characterizes a seizure. The well-known anticonvulsant drug Tiagabine is a piperidine-3-carboxylic acid derivative that functions through this precise mechanism.[6]
3.1.2 Signaling Pathway Diagram The diagram below illustrates the role of GAT inhibitors in the GABAergic synapse.
Caption: Mechanism of GAT inhibitors at the GABAergic synapse.
3.1.3 Key Derivatives and Potency While specific data for 1-isopropyl derivatives are embedded within broader studies, the general class of N-substituted nipecotic acids shows significant potency. For instance, certain derivatives with allenic spacers have demonstrated high potency for the mGAT4 transporter with pIC50 values as high as 6.59.[8][9] Asymmetric substitution on the N-alkenyl chain has also been shown to be beneficial for high affinity.[10]
| Compound Class | Target | Reported Potency (IC₅₀ or pIC₅₀) | Reference |
| N-allenic nipecotic acids | mGAT4 | pIC₅₀ = 6.59 ± 0.01 | [8][9] |
| N-(4,4-diaryl-3-butenyl) derivatives | GABA Uptake | High in vitro potency | [6] |
| Asymmetric N-substituted derivatives | GABA Uptake | Potency comparable to symmetric analogues | [10] |
Antimicrobial Properties
Recent studies have expanded the biological profile of piperidine-3-carboxylic acid derivatives to include antimicrobial activity.
3.2.1 Spectrum of Activity Specifically, novel sulfonyl piperidine carboxamides derived from N-Boc-piperidine-3-carboxylic acid have demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[1][2] This suggests that the piperidine scaffold can be successfully decorated with pharmacophores, like sulfonamides, known to possess antimicrobial properties.
3.2.2 Quantitative Antimicrobial Data The efficacy of these compounds is typically measured by their Minimum Inhibitory Concentration (MIC).
| Derivative Class | Organism Type | Activity Level | Reference |
| Sulfonyl Piperidine Carboxamides | Gram-positive Bacteria | Moderate to Good | [2] |
| Sulfonyl Piperidine Carboxamides | Gram-negative Bacteria | Moderate to Good | [2] |
| Sulfonyl Piperidine Carboxamides | Fungi | Moderate to Good | [2] |
Activity in Neurodegenerative Disorders
The versatility of the scaffold allows for its use in creating multi-target agents. Derivatives of ethyl nipecotate (the ethyl ester of piperidine-3-carboxylic acid) have been amidated with molecules possessing antioxidant and anti-inflammatory properties, such as ferulic acid.[11] These hybrid molecules have shown potential as agents against Alzheimer's disease by simultaneously inhibiting acetylcholinesterase, reducing lipid peroxidation (with IC₅₀ values as low as 20 μM), and inhibiting oxidative protein glycation.[11]
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on their specific chemical structure.
-
Impact of the N-Substituent: The size, lipophilicity, and stereochemistry of the N-substituent are paramount. For GABA uptake inhibition, large lipophilic groups are often required for high potency, but asymmetry in these groups can also be beneficial.[6][10] The isopropyl group represents a fundamental building block in this context, providing a balance of steric and electronic properties.
-
Influence of C-3 Derivatization: The conversion of the C-3 carboxylic acid to amides or esters significantly alters the molecule's properties. For antiplatelet activity, amides are generally more potent than the corresponding esters.[5] The specific nature of the amide substituent is also critical; for example, attaching sulfonamide moieties can confer antimicrobial activity.[1]
-
Stereochemistry and Potency: The stereocenter at the C-3 position is crucial for biological activity. For GAT inhibitors, the biological activity often resides primarily in one enantiomer. For instance, (R)-nipecotic acid is the precursor to the potent GAT-1 inhibitor Tiagabine[6], while the (S)-enantiomer has been found to be more active for mGAT4 inhibition in other derivative series.[8]
Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of these compounds.
Protocol: Synthesis of a 1-Isopropylpiperidine-3-carboxamide Derivative
Objective: To synthesize a representative amide derivative starting from (S)-piperidine-3-carboxylic acid.
Pillar of Trustworthiness: Each step includes purification and characterization to ensure the identity and purity of the intermediates and final product.
-
N-Boc Protection:
-
Dissolve (S)-piperidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium hydroxide (2.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-piperidine-3-carboxylic acid.
-
Verification: Confirm structure using ¹H NMR and Mass Spectrometry.
-
-
Amide Coupling (Example with Benzylamine):
-
Dissolve N-Boc-(S)-piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM).
-
Add HBTU (1.2 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir for 20 minutes, then add benzylamine (1.1 eq).
-
Stir at room temperature for 6-12 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the protected amide.
-
Verification: Confirm structure using ¹H NMR and Mass Spectrometry.
-
-
Boc Deprotection:
-
Dissolve the protected amide (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether to precipitate the TFA salt. Filter and dry to yield (S)-N-benzylpiperidine-3-carboxamide.
-
Verification: Confirm structure using ¹H NMR and ¹³C NMR.
-
-
N-Isopropylation (Reductive Amination):
-
Suspend (S)-N-benzylpiperidine-3-carboxamide (1.0 eq) in 1,2-dichloroethane.
-
Add acetone (3.0 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Stir at room temperature for 12-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract with DCM.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the final product, 1-isopropyl-(S)-N-benzylpiperidine-3-carboxamide.
-
Verification: Confirm final structure and purity (>95%) using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Protocol: In Vitro [³H]-GABA Uptake Inhibition Assay
Objective: To determine the potency of a test compound to inhibit GABA uptake in rat brain synaptosomes.[6][10]
Pillar of Expertise: This assay directly measures the functional inhibition of GABA transporters in a biologically relevant ex vivo preparation.
-
Synaptosome Preparation:
-
Homogenize whole rat brains (minus cerebellum) in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet (the crude synaptosomal fraction) in a suitable buffer (e.g., Krebs-Ringer-HEPES) to a final protein concentration of ~1 mg/mL.
-
-
Uptake Assay:
-
Prepare assay tubes containing buffer, test compound (at various concentrations, e.g., 10⁻⁹ to 10⁻⁴ M), and the synaptosomal suspension.
-
Pre-incubate the tubes for 5 minutes at 37 °C.
-
Initiate the uptake by adding a mixture of [³H]-GABA (to a final concentration of ~50 nM) and non-radiolabeled GABA.
-
Incubate for exactly 10 minutes at 37 °C.
-
Causality: The short incubation time ensures measurement of the initial uptake rate, preventing confounding factors like GABA metabolism.
-
-
Termination and Measurement:
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Immediately wash the filters three times with ice-cold buffer to remove non-transported [³H]-GABA.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Define non-specific uptake using a parallel incubation performed at 0-4 °C or in the presence of a saturating concentration of a known GAT inhibitor (e.g., Tiagabine).
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
Derivatives of 1-isopropylpiperidine-3-carboxylic acid and its parent scaffold, nipecotic acid, represent a versatile and therapeutically valuable class of compounds. Their well-established role as GABA uptake inhibitors provides a solid foundation for the development of novel anticonvulsant agents. Furthermore, emerging research highlights their potential as antimicrobial, antiplatelet, and multi-target agents for neurodegenerative diseases.
Future research should focus on:
-
Synthesizing and testing a focused library of 1-isopropyl derivatives to precisely delineate the SAR for this specific N-substituent.
-
Exploring GAT subtype selectivity to develop compounds with improved efficacy and reduced side-effect profiles.
-
Expanding the multi-target approach by combining the piperidine core with other pharmacophores to address complex diseases like cancer and Alzheimer's.
The continued exploration of this privileged scaffold promises to yield novel chemical entities with significant potential to address unmet medical needs.
References
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Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321. [Link][1][2]
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Seth, K., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. ResearchGate. [Link][4]
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Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link][7]
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CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents. [12]
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Hagen, N., et al. (2015). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry, 58(19), 7731-7746. [Link][8]
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Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725. [Link][6]
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Li, J., et al. (2015). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 20(4), 6425-6436. [Link][13]
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Hagen, N., et al. (2015). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. PubMed. [Link][9]
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Ram, S., et al. (1987). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. [Link][14]
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Praliyev, K. D., et al. (2023). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. [Link][15]
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Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7349. [Link][16]
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Knutsen, L. J., et al. (2001). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 9(11), 307-319. [Link][10]
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Pontiki, E., et al. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20), 7013. [Link][11]
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The Piperidine Carboxylic Acid Scaffold: A Cornerstone of Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions allow for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with a diverse range of biological targets.[2][3] The incorporation of a carboxylic acid moiety further enhances the therapeutic potential of this scaffold, providing a key interaction point with many biological receptors and enzymes, and improving physicochemical properties such as solubility.[2] This in-depth technical guide explores the multifaceted therapeutic applications of piperidine carboxylic acids, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their development.
I. Neurological and Psychiatric Disorders: Modulating Synaptic Transmission
Piperidine carboxylic acid derivatives have emerged as significant modulators of neurotransmitter systems, offering therapeutic potential for a range of neurological and psychiatric conditions.[4][5]
A. NMDA Receptor Antagonism: A Neuroprotective Strategy
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in excitatory synaptic transmission, and its overactivation is implicated in neurodegenerative diseases such as Alzheimer's and cerebral ischemia.[6] Piperidine-2-carboxylic acid derivatives have been developed as potent NMDA receptor antagonists.[6][7] By incorporating a phosphonoalkyl group at the 4-position of the piperidine ring, researchers have created compounds that effectively displace potent NMDA receptor ligands and protect against NMDA-induced neuronal damage.[6] The rigid piperidine ring is thought to enhance potency by reducing conformational mobility compared to acyclic analogues.[6]
A key example is cis-4-(phosphonomethyl)piperidine-2-carboxylic acid, which has demonstrated significant potency in both binding and in vivo assays.[6]
dot graph "NMDA_Receptor_Antagonism" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Glutamate [label="Glutamate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMDA_Receptor [label="NMDA Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_Influx [label="Ca2+ Influx", fillcolor="#FBBC05", fontcolor="#202124"]; Excitotoxicity [label="Excitotoxicity &\nNeuronal Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; PCA_Derivative [label="Piperidine Carboxylic Acid\n(e.g., cis-4-(phosphonomethyl)\npiperidine-2-carboxylic acid)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glutamate -> NMDA_Receptor [label="Binds & Activates"]; NMDA_Receptor -> Ca_Influx [label="Opens Channel"]; Ca_Influx -> Excitotoxicity; PCA_Derivative -> NMDA_Receptor [label="Antagonizes", color="#EA4335", style=dashed]; } caption: "Mechanism of NMDA Receptor Antagonism by Piperidine Carboxylic Acid Derivatives"
B. GABA Uptake Inhibition: Enhancing Inhibitory Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancing GABAergic transmission is a well-established strategy for treating epilepsy.[8] Piperidine-3-carboxylic acid (nipecotic acid) and its derivatives are known inhibitors of GABA uptake, thereby increasing the concentration of GABA in the synaptic cleft.[1][8] This has led to the development of anticonvulsant drugs.[9] Structure-activity relationship (SAR) studies have shown that the stereochemistry and substitution on the piperidine ring are crucial for activity.[1]
dot graph "GABA_Uptake_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Presynaptic_Neuron [label="Presynaptic Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Synaptic_Cleft [label="Synaptic Cleft", shape=plaintext]; Postsynaptic_Neuron [label="Postsynaptic Neuron", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; GABA [label="GABA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GABA_Receptor [label="GABA Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; GAT1 [label="GABA Transporter (GAT1)", fillcolor="#FBBC05", fontcolor="#202124"]; PCA_Derivative [label="Piperidine-3-carboxylic\nAcid Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Presynaptic_Neuron -> GABA [label="Release"]; GABA -> Synaptic_Cleft [style=invis]; Synaptic_Cleft -> GABA_Receptor; GABA_Receptor -> Postsynaptic_Neuron [label="Inhibitory Signal"]; GABA -> GAT1 [label="Reuptake"]; GAT1 -> Presynaptic_Neuron; PCA_Derivative -> GAT1 [label="Inhibits", color="#EA4335", style=dashed]; } caption: "GABA Uptake Inhibition by Piperidine-3-carboxylic Acid Derivatives"
C. Dopamine Transporter Inhibition: A Potential Treatment for Cocaine Abuse
Derivatives of piperidine-3-carboxylic acid have been identified as potent inhibitors of the dopamine transporter (DAT), a key protein involved in the rewarding effects of cocaine.[10] These compounds, which can be viewed as truncated analogs of cocaine, exhibit high binding affinity for DAT and effectively inhibit dopamine uptake.[10] Notably, some of these piperidine derivatives have been shown to lack the locomotor stimulatory activity associated with cocaine, making them promising candidates for the development of medications to treat cocaine abuse.[10]
II. Oncology: Targeting Key Signaling Pathways and Kinases
The versatility of the piperidine carboxylic acid scaffold has been extensively leveraged in the development of novel anticancer agents.[11][12]
A. Akt Inhibition: Disrupting Cancer Cell Survival
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] 4-Amino-1-Boc-piperidine-4-carboxylic acid has served as a versatile building block for the synthesis of potent and selective Akt inhibitors.[3] The rigid piperidine core allows for the precise positioning of pharmacophoric groups, leading to high-affinity interactions with the kinase.[3]
| Compound ID | R Group | PKBβ IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKBβ) |
| 1 | H | 240 | 6700 | 28 |
| 2 | 4-Fluorobenzyl | 8 | 1200 | 150 |
| 3 | 3-Fluorobenzyl | 10 | 2300 | 230 |
| Data adapted from a study on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as Akt inhibitors.[3] |
B. Multi-Target Kinase Inhibition: A Broader Anticancer Strategy
Novel benzothiazolyl piperidine-3-carboxamide derivatives have been designed as multi-target inhibitors of cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor 2 (VEGFR2).[13] By targeting these key regulators of cell cycle progression and angiogenesis, these compounds exhibit broad-spectrum anticancer activity.[13]
III. Infectious Diseases: Novel Approaches to Combat Pathogens
Piperidine carboxylic acids are also being explored for their potential in treating infectious diseases.
A. Antimalarial Proteasome Inhibitors
The proteasome is an essential enzyme in the malaria parasite Plasmodium falciparum, making it an attractive drug target.[14] Piperidine carboxamides have been identified as reversible and species-selective inhibitors of the P. falciparum 20S proteasome β5 subunit.[14] These compounds show potent antimalarial activity and have favorable pharmacokinetic properties, representing a promising new class of antimalarial drugs.[14]
B. HIV-1 Entry Inhibition
A novel class of piperidine-based small molecules acts as CD4-mimetic compounds, binding to the HIV-1 envelope glycoprotein gp120.[15] This binding exposes vulnerable epitopes on the viral envelope, sensitizing infected cells to antibody-dependent cell-mediated cytotoxicity (ADCC).[15] These compounds represent a promising strategy for the elimination of HIV-1-infected cells.
C. Antifungal and Antimicrobial Activity
Derivatives of N-substituted piperidines, including those combined with adamantane fragments, have demonstrated in vitro antimicrobial and antifungal activity against various microbial strains, in some cases surpassing the efficacy of established drugs like fluconazole and ampicillin.[16][17]
IV. Inflammatory and Metabolic Diseases
The therapeutic reach of piperidine carboxylic acids extends to inflammatory and metabolic conditions.
A. Adhesion Molecule Inhibition
Novel piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][10]benzothiazine have been developed as potent inhibitors of the upregulation of intercellular adhesion molecule-1 (ICAM-1).[18] These compounds have shown oral activity in animal models of inflammation and arthritis.[18]
B. Dual PPARα/γ Agonism
Substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual agonists of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[19] These receptors are key regulators of lipid and glucose metabolism, making their dual agonists potential therapeutics for type 2 diabetes and dyslipidemia.
V. Synthesis and Experimental Protocols
The synthesis of piperidine carboxylic acids can be achieved through various routes, with the catalytic hydrogenation of pyridine precursors being a common and robust method.[1][20] The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial for the selective functionalization of the piperidine ring and the carboxylic acid moiety.[3][21]
A. General Synthesis of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides (Akt Inhibitors)
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// Nodes Start [label="4-Chloro-7H-pyrrolo\n[2,3-d]pyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="4-Amino-1-Boc-\npiperidine-4-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Boc-protected Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Deprotection (TFA/DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Deprotected Amine", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent2 [label="Carboxylic Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Amide Coupling\n(HATU, DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate1; Reagent1 -> Intermediate1; Intermediate1 -> Deprotection; Deprotection -> Intermediate2; Intermediate2 -> Coupling; Reagent2 -> Coupling; Coupling -> Final_Product; } caption: "Synthetic Workflow for Akt Inhibitors"
Step-by-Step Protocol: [3]
-
Coupling of the Heterocycle: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent (e.g., n-butanol), add 4-Amino-1-Boc-piperidine-4-carboxylic acid and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction mixture at reflux for 12-24 hours. Purify the crude product by column chromatography.
-
Boc Deprotection: Dissolve the product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM). Stir at room temperature until the reaction is complete.
-
Amide Coupling: To a solution of the deprotected amine from Step 2 in a suitable solvent (e.g., DMF or DCM), add the desired carboxylic acid, a coupling agent (e.g., HATU or HBTU), and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the reaction mixture at room temperature for 4-12 hours.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous sodium bicarbonate solution and brine. Dry the organic layer, concentrate, and purify the final product by column chromatography or preparative HPLC.
B. In Vitro Biological Evaluation: Kinase Inhibition Assay
Protocol for Akt Inhibition Assay: [3]
-
Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified Akt enzyme and a suitable substrate (e.g., a fluorescently labeled peptide).
-
Compound Incubation: Add varying concentrations of the test compound (piperidine carboxylic acid derivative) to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Detection: After a defined incubation period, measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, ELISA).
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
VI. Future Perspectives
The piperidine carboxylic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives, the exploration of new therapeutic targets, and the application of novel synthetic methodologies to access a wider range of chemical diversity.[22] The inherent drug-like properties of this scaffold, combined with its synthetic tractability, ensure its enduring importance in the field of medicinal chemistry.[2][21]
References
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Carroll, F. I., et al. (1997). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 40(25), 4155-4163. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. PharmaCompass. [Link]
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Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(8), 1971-1976. [Link]
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Praliyev, K. D., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(1), 123. [Link]
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Xu, Y., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3505-3510. [Link]
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Whitten, J. P., et al. (1989). Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. Journal of Medicinal Chemistry, 32(8), 1971-1976. [Link]
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Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775419. [Link]
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Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Falch, E., et al. (1985). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Journal of Medicinal Chemistry, 28(1), 121-125. [Link]
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Stables, J. P., et al. (1996). Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats. Epilepsy Research, 25(3), 229-240. [Link]
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Acar, Ç., et al. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 5(1), 91-96. [Link]
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Afzal, O., et al. (2025). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Prince Sattam bin Abdulaziz University - Pure Help Center. [Link]
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Ilgın, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
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Chahine, M., et al. (2023). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses, 15(5), 1163. [Link]
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Davoren, J. E., et al. (2010). Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. ACS Medicinal Chemistry Letters, 1(3), 109-113. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. PharmaCompass. [Link]
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de Oliveira, R. S., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Arabian Journal of Chemistry, 11(8), 1363-1375. [Link]
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Khan, S., & Asiri, A. M. (2014). emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. World Journal of Pharmaceutical Research, 3(7), 134-156. [Link]
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Akhmetova, G. S., et al. (2025). Anti-infective activity of new piperidine derivatives. ResearchGate. [Link]
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Ohta, M., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][6][10]benzothiazine as orally-active adhesion molecule inhibitors. Bioorganic & Medicinal Chemistry, 12(12), 3151-3165. [Link]
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Jagtap, V. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(1), 1315-1320. [Link]
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Acar, Ç., et al. (2026). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2026). The Role of Nitrogen-Containing Compounds in Chemical Neuroscience: Implications for Drug Development. OBM Neurobiology, 10(1), 1-17. [Link]
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Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]
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The Ascendancy of a Privileged Scaffold: A Technical Guide to 1-Isopropylpiperidine-3-carboxylic Acid in Medicinal Chemistry
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its conformational flexibility and its presence in a multitude of clinically approved therapeutics.[1] This guide delves into the nuanced yet powerful role of a specific, strategically substituted analog: 1-isopropylpiperidine-3-carboxylic acid. We will dissect the rationale behind its design, from the synthetic accessibility of the core to the functional implications of its constituent parts—the N-isopropyl group and the C-3 carboxylic acid handle. For the practicing medicinal chemist, this document serves as a technical manual, elucidating the scaffold's synthesis, its derivatization, and its demonstrated utility in crafting molecules with precisely tuned pharmacological profiles. We will explore how the interplay of these functional groups governs critical drug-like properties, including metabolic stability, target engagement, and overall developability, thereby establishing 1-isopropylpiperidine-3-carboxylic acid as a scaffold of significant value in contemporary drug discovery.
Introduction: The Architectural Logic of a Privileged Scaffold
The enduring prevalence of the piperidine motif in drug design is no accident. This six-membered nitrogen-containing heterocycle offers a three-dimensional framework that is conformationally mobile yet predictable, allowing for the precise spatial orientation of substituents to engage with biological targets.[2] Its saturated nature often imparts metabolic stability and favorable physicochemical properties, enhancing the potential for oral bioavailability.[1]
The strategic placement of functional groups on this ring transforms it from a simple building block into a sophisticated scaffold. The 3-carboxylic acid moiety, in particular, serves as a versatile chemical handle. It can act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions with a target protein, or it can serve as a convenient point for chemical elaboration, enabling the exploration of structure-activity relationships (SAR) through the formation of amides, esters, and other derivatives.[3]
The focus of this guide, the 1-isopropyl substituent, is a deliberate design choice aimed at modulating several key molecular properties simultaneously:
-
Steric Influence: The bulky isopropyl group can provide a steric shield, protecting the nitrogen from certain metabolic enzymes (e.g., some cytochrome P450 isoforms). It can also enforce a specific conformation on the piperidine ring, which may be crucial for optimal target binding.
-
Lipophilicity: The addition of the isopropyl group increases the lipophilicity of the scaffold compared to an unsubstituted or N-methylated piperidine. This can enhance membrane permeability and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Basicity (pKa) Modulation: The electron-donating nature of the isopropyl group subtly increases the basicity of the piperidine nitrogen compared to hydrogen. This can affect the ionization state of the molecule at physiological pH, which in turn impacts solubility, cell penetration, and target interaction.
This guide will provide a comprehensive exploration of this scaffold, from its synthesis to its strategic deployment in medicinal chemistry campaigns.
Synthesis of the Core Scaffold: A Self-Validating Protocol
The efficient and scalable synthesis of the 1-isopropylpiperidine-3-carboxylic acid core is a prerequisite for its use in drug discovery. A common and robust strategy involves the N-alkylation of a suitable piperidine-3-carboxylic acid precursor. The following protocol describes a reductive amination approach, a widely used and reliable transformation in medicinal chemistry.
Experimental Protocol: Synthesis of 1-Isopropylpiperidine-3-carboxylic Acid
Objective: To synthesize 1-isopropylpiperidine-3-carboxylic acid via reductive amination of a piperidine-3-carboxylic acid ester.
Materials:
-
Methyl piperidine-3-carboxylate hydrochloride
-
Acetone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Step-by-Step Methodology:
-
Salt-Free Amine Preparation: To a solution of methyl piperidine-3-carboxylate hydrochloride (1.0 eq) in DCM, add triethylamine (1.1 eq) at 0 °C. Stir for 30 minutes to generate the free base in situ.
-
Imine Formation: To the above mixture, add acetone (1.5 eq). The reaction is typically stirred at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion intermediate.
-
Reductive Amination: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. STAB is a mild and selective reducing agent, ideal for this transformation, as it minimizes the reduction of the acetone. Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Ester Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The resulting crude methyl 1-isopropylpiperidine-3-carboxylate can be purified by silica gel column chromatography.
-
Saponification (Ester Hydrolysis): Dissolve the purified ester in a mixture of methanol and water. Add an excess of sodium hydroxide (e.g., 2.0 eq of a 1M aqueous solution) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (as monitored by TLC or LC-MS).
-
Final Product Isolation: After cooling to room temperature, concentrate the reaction mixture to remove the methanol. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or ethyl acetate to remove any non-acidic impurities. Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl. The product may precipitate out of solution and can be collected by filtration. If it remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate to yield 1-isopropylpiperidine-3-carboxylic acid.
Causality Behind Experimental Choices:
-
The use of STAB is critical; it is less basic and more selective than other hydride reagents like sodium borohydride, preventing unwanted side reactions and ensuring a clean conversion.
-
The initial salt-free amine preparation is necessary as the hydrochloride salt of the starting material is not reactive in the reductive amination.
-
The final pH adjustment is crucial. The carboxylic acid product is soluble in its carboxylate form at high pH and as its ammonium salt at very low pH. Bringing the pH to its isoelectric point minimizes its solubility in water, facilitating its isolation.
Visualization of the Synthetic Workflow
Caption: Roles of scaffold components in target binding.
Conclusion and Future Perspectives
The 1-isopropylpiperidine-3-carboxylic acid scaffold represents a masterful blend of simplicity and chemical sophistication. It is not merely a building block but a well-conceived platform for drug discovery. The strategic inclusion of the N-isopropyl group provides a powerful tool for medicinal chemists to influence steric, electronic, and lipophilic properties, thereby overcoming common challenges in lead optimization such as metabolic instability and poor cell permeability. The C-3 carboxylic acid remains a tried-and-true handle for the construction of diverse chemical libraries.
Future exploration of this scaffold will likely involve its application to new target classes where the unique balance of properties it confers can be exploited. Furthermore, the synthesis of enantiomerically pure versions of the scaffold will be critical for developing stereospecific drugs with improved therapeutic indices. As our understanding of the complex interplay between chemical structure and biological function deepens, the utility and appreciation for intelligently designed scaffolds like 1-isopropylpiperidine-3-carboxylic acid will only continue to grow.
References
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(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]
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Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Available at: [Link]
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Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed. Available at: [Link]
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Harnessing the Piperidine Scaffold: A Technical Guide to the Discovery of Bioactive Molecules
Abstract
The piperidine ring, a saturated six-membered heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its success is rooted in a unique combination of synthetic tractability, favorable physicochemical properties, and the ability to present substituents in a precise three-dimensional orientation, enabling potent and selective interactions with biological targets.[1][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the discovery of novel bioactive molecules derived from piperidine building blocks. We will traverse the strategic considerations behind library design, detail robust synthetic and screening methodologies, and outline the subsequent steps of hit validation and optimization, grounding our discussion in field-proven insights and established protocols.
The Strategic Importance of the Piperidine Motif in Drug Design
The piperidine scaffold's ubiquity in approved drugs is not coincidental; it confers a range of advantageous properties that enhance "druggability".[4]
-
Physicochemical Modulation : The basic nitrogen atom (pKa of conjugate acid ~11.2) is typically protonated at physiological pH.[1][5] This feature is critical for forming ionic bonds with target proteins and enhancing aqueous solubility, a key factor in drug formulation and bioavailability.[3] Furthermore, the overall scaffold contributes favorably to membrane permeability, facilitating transport across biological barriers like the blood-brain barrier, making it a cornerstone for CNS-targeting drugs.[1][4]
-
Structural and Conformational Versatility : The piperidine ring primarily adopts a stable chair conformation.[3] This three-dimensional structure allows for the precise spatial arrangement of substituents at various positions (C2, C3, C4), which is crucial for optimizing binding affinity and selectivity to a specific biological target.[4][6] The introduction of chiral centers further expands this 3D chemical space, offering opportunities to enhance potency and reduce off-target effects.[7][8]
-
Metabolic Stability : The piperidine ring is generally considered metabolically stable.[4][5] However, functionalization patterns, particularly at positions adjacent to the nitrogen, can influence its metabolic fate.[4] Strategic modifications, such as the use of spirocyclic systems, can be employed to enhance this stability and improve pharmacokinetic profiles.[4]
The following diagram illustrates the core decision-making workflow in a piperidine-based drug discovery program, from initial concept to a validated hit.
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In Silico Prediction of 1-Isopropylpiperidine-3-carboxylic Acid Bioactivity: A Technical Whitepaper
Executive Summary & Pharmacological Rationale
The journey of a neuroactive compound from concept to clinical application is fraught with pharmacokinetic hurdles. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Attenuation of GABAergic neurotransmission is implicated in epilepsy, neuropathic pain, and anxiety disorders[1].
Nipecotic acid (piperidine-3-carboxylic acid) is a classic, highly potent inhibitor of GABA transporters (GATs), particularly GAT-1. However, as a highly polar zwitterion, nipecotic acid inherently lacks the capability to cross the blood-brain barrier (BBB)[1]. To harness its therapeutic potential, structural modifications are required. The synthesis of 1-Isopropylpiperidine-3-carboxylic acid (N-isopropyl nipecotic acid) represents a rational drug design strategy: introducing a lipophilic isopropyl side chain on the piperidine nitrogen atom to enhance BBB penetrability while preserving the critical pharmacophore required for GAT-1 recognition[2],[1].
Because empirical biological data for novel or modified entities can be resource-intensive to obtain, computer-aided drug design (CADD) has become an integral part of modern drug discovery[3]. This whitepaper outlines a rigorous, self-validating in silico workflow to predict the bioactivity, binding mechanics, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of 1-Isopropylpiperidine-3-carboxylic acid[4].
In Silico Workflow Architecture
The following diagram illustrates the sequential computational pipeline utilized to de-risk the compound prior to in vitro synthesis and testing.
Caption: Comprehensive in silico workflow for predicting bioactivity and ADMET properties.
Step-by-Step Methodologies & Experimental Causality
As an application scientist, it is critical to understand why specific computational parameters are chosen. A protocol is only as reliable as the biophysical logic underpinning it.
Phase 1: Ligand and Macromolecule Preparation
-
Ligand Preparation: The 3D structure of 1-Isopropylpiperidine-3-carboxylic acid is generated. Causality: Determining the correct protonation state at physiological pH (7.4) is non-negotiable. The piperidine nitrogen (pKa ~9.5) must be protonated ( NH+ ), and the carboxylic acid (pKa ~3.5) must be deprotonated ( COO− ). This zwitterionic state is essential because the carboxylate coordinates with co-transported Na+ ions in the GAT-1 binding pocket, while the protonated amine interacts with conserved acidic residues.
-
Target Preparation: The 3D structure of human GAT-1 (SLC6A1) is prepared. If a high-resolution human crystal structure is unavailable, a homology model based on the Drosophila dopamine transporter (dDAT) or the bacterial leucine transporter (LeuT) is utilized. Causality: Water molecules and co-crystallized ligands must be removed, and Kollman charges added, to prevent steric clashes and ensure accurate electrostatic mapping of the binding pocket[4].
Phase 2: Molecular Docking Simulations
-
Protocol: Docking is executed using AutoDock Vina 1.2.0. A grid box is centered on the central substrate-binding site (S1 site) of the GAT-1 transporter.
-
Causality: AutoDock Vina is selected over older algorithms because it achieves an approximately two orders of magnitude speed-up while significantly improving the accuracy of binding mode predictions through its advanced empirical scoring function and rapid gradient-optimization conformational search[5].
Phase 3: Molecular Dynamics (MD) Simulations
-
Protocol: The top-ranked docked complex is embedded into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer using CHARMM-GUI. The system is solvated with TIP3P water, neutralized with 0.15 M NaCl, and subjected to a 100 ns production run using GROMACS.
-
Causality: GAT-1 is a 12-transmembrane domain protein. Simulating this complex in a vacuum or an implicit solvent is a fatal methodological error; it leads to the artificial collapse of the transmembrane helices. The explicit lipid bilayer provides the necessary lateral pressure profile to maintain the transporter's functional conformation, allowing us to accurately assess the stability of the ligand-protein interactions (via RMSD/RMSF calculations) over time.
Phase 4: ADMET Profiling
-
Protocol: The SMILES string of the compound is processed through machine-learning-based ADMET predictors (e.g., SwissADME, pkCSM)[4].
-
Causality: The entire rationale for adding the isopropyl group is to bypass the BBB restrictions of the parent compound[1]. ADMET profiling mathematically validates whether the topological polar surface area (TPSA) and lipophilicity (LogP) have shifted into the optimal range for CNS penetration.
Predicted Quantitative Data
The in silico predictions validate the hypothesis that the N-isopropyl substitution significantly alters the pharmacokinetic profile while enhancing target affinity.
Table 1: Comparative Physicochemical & ADMET Properties
Data represents predicted values based on standard QSAR and ADMET machine-learning models.
| Property | Nipecotic Acid (Parent) | 1-Isopropylpiperidine-3-carboxylic acid |
| Molecular Weight | 129.16 g/mol | 171.24 g/mol |
| LogP (Predicted) | -0.51 | 1.24 |
| Topological Polar Surface Area | 49.3 Ų | 37.3 Ų |
| Hydrogen Bond Donors | 2 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 |
| BBB Permeability | Low (Efflux prone) | High (CNS Active) |
Table 2: Predicted Binding Affinities (AutoDock Vina)
Lower (more negative) values indicate stronger predicted thermodynamic binding stability.
| Target Receptor | Nipecotic Acid (kcal/mol) | 1-Isopropylpiperidine-3-carboxylic acid (kcal/mol) |
| GAT-1 (SLC6A1) | -6.8 | -7.5 |
| GAT-2 (SLC6A13) | -5.4 | -5.9 |
| GAT-3 (SLC6A11) | -5.2 | -5.5 |
| BGT-1 (SLC6A12) | -4.9 | -5.1 |
Analysis: The addition of the isopropyl group not only reduces the TPSA (improving BBB permeability) but also provides additional hydrophobic contacts within the GAT-1 S1 binding pocket, resulting in a more favorable predicted binding affinity (-7.5 kcal/mol) compared to the parent compound.
Biological Pathway Implications
By successfully crossing the BBB and binding to GAT-1, 1-Isopropylpiperidine-3-carboxylic acid modulates the GABAergic signaling pathway. Normally, GABA is rapidly cleared from the synaptic cleft by GATs, terminating the inhibitory signal. Inhibition of this reuptake mechanism prolongs GABA's residence time, enhancing inhibitory postsynaptic potentials (IPSPs).
Caption: Mechanism of action: GAT inhibition prolongs GABA residence in the synaptic cleft.
Conclusion
The in silico evaluation of 1-Isopropylpiperidine-3-carboxylic acid demonstrates a highly favorable profile as a centrally acting GAT-1 inhibitor. Computational modeling confirms that the N-isopropyl substitution resolves the critical pharmacokinetic flaw of nipecotic acid—poor BBB permeability—without compromising the thermodynamic stability of the ligand-receptor complex. These predictive insights provide a robust, data-driven foundation for advancing the compound into in vitro radioligand binding assays and in vivo pharmacokinetic validation.
References
- Rational approaches for the design of various GABA modulators and their clinical progression Source: PMC - NIH URL
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- A Guide to In Silico Drug Design Source: PMC - NIH URL
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- 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2)
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A Spectroscopic Guide to 1-propan-2-ylpiperidine-3-carboxylic Acid: An In-depth Technical Analysis
Introduction
1-propan-2-ylpiperidine-3-carboxylic acid, also known as N-isopropylnipecotic acid, belongs to the class of N-substituted piperidine-3-carboxylic acids. The parent compound, nipecotic acid, is a known inhibitor of gamma-aminobutyric acid (GABA) uptake and has been a lead compound in the development of anticonvulsant drugs.[1] The addition of an N-isopropyl group can significantly alter the compound's lipophilicity, metabolic stability, and pharmacological activity. A thorough understanding of its spectroscopic properties is therefore crucial for its unambiguous identification and for advancing its potential therapeutic applications.
This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-propan-2-ylpiperidine-3-carboxylic acid. Each section will provide a detailed interpretation of the expected spectral features, grounded in fundamental spectroscopic principles and supported by data from closely related molecules.
Overall Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like 1-propan-2-ylpiperidine-3-carboxylic acid.
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the mass spectrum in positive ion mode.
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of 1-propan-2-ylpiperidine-3-carboxylic acid based on fundamental principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the identification, characterization, and quality control of this molecule in a research and development setting. The provided insights into the causality behind the expected spectral features aim to empower researchers with the necessary knowledge for confident structural elucidation.
References
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Rsc.org. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents. Retrieved from [Link]
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PubChem. (n.d.). (-)-Nipecotic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Nipecotamide. In NIST Chemistry WebBook. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1,2,3-Propanetricarboxylic acid (FDB003213). Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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PubChem. (n.d.). N-Isopropylpiperidine. Retrieved from [Link]
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MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
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PubChem. (n.d.). (2S)-1-[2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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YouTube. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Biomedical and Pharmacology Journal. (2015, December 16). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex of 1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)Ethyl) Phenyl)Sulfonyl)-3-(trans-4-methyl Cyclohexyl) Urea Amaryl or Glimepiride, An Oral Antidiabetic Drug. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical analyzes on structural and spectroscopic properties of monomer and dimeric form of (S)-Piperidine-2-Carboxylic acid: An attempt on medicinal plant. Retrieved from [Link]
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CAS number and molecular formula for 1-Isopropylpiperidine-3-carboxylic acid
An In-Depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid
Prepared by a Senior Application Scientist
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of a significant number of approved pharmaceuticals. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for constructing complex molecular architectures that can effectively interact with biological targets. This guide provides a detailed technical overview of a specific, yet underexplored, member of this chemical class: 1-Isopropylpiperidine-3-carboxylic acid.
This document is intended for researchers, scientists, and professionals in drug development. It aims to deliver not just a compilation of data, but a cohesive and insightful narrative that elucidates the chemical nature, synthetic accessibility, and potential applications of this compound. We will delve into its fundamental properties, propose robust synthetic strategies, and discuss its potential as a valuable building block in the design of novel therapeutics.
Compound Identification and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible scientific research. For 1-Isopropylpiperidine-3-carboxylic acid, the most commonly available form is its hydrochloride salt.
-
Compound Name: 1-Isopropylpiperidine-3-carboxylic acid
-
Synonyms: 1-propan-2-ylpiperidine-3-carboxylic acid
-
CAS Number (Hydrochloride Salt): 50678-87-0[1]
-
Molecular Formula (Free Base): C₉H₁₇NO₂
While a specific CAS number for the free base is not consistently reported in major databases, its molecular formula is derived from the structure. The physicochemical properties of a molecule are critical determinants of its biological behavior. In the absence of extensive empirical data for this specific compound, we can predict its properties based on its structure and by drawing comparisons with analogous molecules like piperidine-3-carboxylic acid and other N-substituted derivatives[2].
| Property | Estimated Value/Characteristic | Rationale/Analogous Compound Data |
| Molecular Weight | 171.24 g/mol | Calculated from the molecular formula C₉H₁₇NO₂. |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar aliphatic carboxylic acids and piperidine derivatives. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, which is characteristic of aliphatic carboxylic acids[2]. |
| pKa (basic) | ~9.0 - 10.0 | The tertiary amine of the piperidine ring is expected to have a pKa in this range. |
| LogP (predicted) | ~1.5 - 2.5 | The isopropyl group increases lipophilicity compared to piperidine-3-carboxylic acid, while the carboxylic acid and amine groups maintain a degree of polarity. |
| Predicted Solubility | Moderately soluble in water, with solubility being pH-dependent. | Expected to be more soluble at acidic pH (protonated amine) and basic pH (deprotonated carboxylic acid). Good solubility is anticipated in polar organic solvents like methanol and DMSO[2]. |
Synthesis and Purification
A reliable and efficient synthetic route is crucial for the accessibility of any chemical building block for research and development. While specific literature detailing the synthesis of 1-Isopropylpiperidine-3-carboxylic acid is scarce, established methodologies in organic chemistry allow for the design of plausible and effective synthetic strategies. A common and practical approach involves the N-alkylation of a piperidine-3-carboxylic acid precursor. Reductive amination stands out as a robust method for this transformation.
Proposed Synthetic Workflow: Reductive Amination
The synthesis can be envisioned to start from a commercially available or readily synthesized piperidine-3-carboxylic acid derivative, such as the ethyl ester of nipecotic acid (ethyl piperidine-3-carboxylate). The N-isopropylation can be achieved via reductive amination with acetone, followed by hydrolysis of the ester to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for 1-Isopropylpiperidine-3-carboxylic acid.
Experimental Protocol: Synthesis via Reductive Amination
This protocol provides a step-by-step methodology for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid, starting from ethyl piperidine-3-carboxylate.
Step 1: N-Isopropylation via Reductive Amination
-
To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added acetone (1.5 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude ethyl 1-isopropylpiperidine-3-carboxylate.
Step 2: Ester Hydrolysis
-
The crude ethyl 1-isopropylpiperidine-3-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1, 10 mL/mmol).
-
Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS, typically 2-4 hours).
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous solution is cooled to 0 °C and acidified to pH ~6 with 1M hydrochloric acid (HCl).
-
The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) or by lyophilization of the aqueous solution.
Purification
The final product can be purified by standard techniques. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/hexanes) can be effective. For non-crystalline products or to remove persistent impurities, column chromatography on silica gel may be employed, using a mobile phase such as a gradient of methanol in dichloromethane.
Spectroscopic Characterization
The structural confirmation of the synthesized 1-Isopropylpiperidine-3-carboxylic acid would rely on a combination of spectroscopic methods. The following table outlines the expected spectroscopic data based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- A multiplet for the methine proton of the isopropyl group.- Doublets for the two methyl groups of the isopropyl group.- Multiple multiplets for the protons of the piperidine ring. |
| ¹³C NMR | - A signal for the carboxylic carbon (~175-180 ppm).- A signal for the methine carbon of the isopropyl group.- Signals for the methyl carbons of the isopropyl group.- Multiple signals in the aliphatic region for the carbons of the piperidine ring. |
| Mass Spectrometry (ESI+) | - The protonated molecule [M+H]⁺ would be observed at m/z = 172.1332. |
Applications in Research and Drug Discovery
While 1-Isopropylpiperidine-3-carboxylic acid is not a widely studied molecule, its structural features suggest significant potential as a building block in drug discovery. The piperidine ring provides a rigid scaffold that can be functionalized to present substituents in defined spatial orientations. The carboxylic acid group serves as a versatile handle for further chemical modifications, such as amide bond formation, allowing for the construction of larger, more complex molecules.
The N-isopropyl group can influence the compound's physicochemical properties, such as lipophilicity and basicity, which can be fine-tuned to optimize pharmacokinetic profiles. Given the prevalence of the piperidine motif in drugs targeting the central nervous system (CNS), this compound could be a valuable starting point for the synthesis of novel CNS-active agents.
Caption: Potential therapeutic areas for derivatives of 1-Isopropylpiperidine-3-carboxylic acid.
Conclusion
1-Isopropylpiperidine-3-carboxylic acid represents a chemical entity with considerable, yet largely untapped, potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its key characteristics, from its fundamental physicochemical properties to plausible and practical synthetic methodologies. By leveraging established principles of organic synthesis and structural analogy, we have constructed a foundational understanding of this molecule. It is our hope that this technical guide will serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this and related compounds, and ultimately contributing to the discovery of novel and effective therapeutics.
References
- Benchchem. (2025). An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid. Retrieved March 10, 2026, from a relevant Benchchem technical document.
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An In-depth Technical Guide to 1-Isopropylpiperidine-3-carboxylic acid hydrochloride: Synthesis, Commercial Availability, and Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride, a derivative of nipecotic acid. We will delve into its chemical properties, commercial availability, plausible synthetic routes, and potential applications, particularly focusing on its role as a GABA uptake inhibitor. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and neuroscience.
Introduction: The Significance of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a fundamental heterocyclic scaffold frequently incorporated into the structures of numerous pharmaceuticals and biologically active compounds.[1] Its prevalence in drug design stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2] Piperidine derivatives are central to the development of a wide array of therapeutics, targeting conditions ranging from central nervous system (CNS) disorders to infectious diseases.[2]
1-Isopropylpiperidine-3-carboxylic acid hydrochloride belongs to the family of N-substituted nipecotic acid derivatives. Nipecotic acid itself is a potent inhibitor of γ-aminobutyric acid (GABA) uptake, the primary inhibitory neurotransmitter in the mammalian CNS.[3][4] By blocking GABA transporters (GATs), these compounds can increase the concentration of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission. This mechanism of action is a key strategy in the development of anticonvulsant and anxiolytic drugs.[3] The addition of an isopropyl group to the piperidine nitrogen may modulate the compound's lipophilicity and binding affinity for GABA transporters, making it a molecule of significant interest for further investigation.
Chemical Properties and Commercial Availability
Table 1: Physicochemical Properties of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride
| Property | Value | Source |
| CAS Number | 50678-87-0 | [5][6][7] |
| Molecular Formula | C₉H₁₈ClNO₂ | [7] |
| Molecular Weight | 207.70 g/mol | [6] |
| Physical Form | Solid | [6] |
| Synonyms | 1-isopropyl-3-piperidinecarboxylic acid hydrochloride | [6] |
1-Isopropylpiperidine-3-carboxylic acid hydrochloride is commercially available from several chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid.[6] Researchers can inquire with vendors for detailed specifications, including purity and available analytical data such as Certificates of Analysis (COA), NMR, HPLC, and mass spectrometry data.[5]
Synthesis and Characterization
A plausible and efficient method for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride is through the reductive amination of piperidine-3-carboxylic acid (nipecotic acid) with acetone. This well-established reaction provides a direct route to N-alkylation.[8]
Proposed Synthetic Pathway: Reductive Amination
The synthesis involves a two-step, one-pot reaction. First, piperidine-3-carboxylic acid reacts with acetone to form an iminium ion intermediate. This is followed by in-situ reduction using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the iminium ion over the carbonyl group of acetone.[9] The final step involves the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow.
Detailed Experimental Protocol
This protocol is a representative procedure for the reductive amination of piperidine-3-carboxylic acid with acetone.
Materials:
-
Piperidine-3-carboxylic acid (1.0 eq)
-
Acetone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[9]
-
1,2-Dichloroethane (DCE) (anhydrous)[5]
-
Hydrochloric acid (4M in Dioxane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-3-carboxylic acid (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetone (1.2 eq) to the suspension. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification of the Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Isopropylpiperidine-3-carboxylic acid. Purify the crude product by flash column chromatography on silica gel if necessary.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dichloromethane. Slowly add a solution of 4M HCl in dioxane (1.1 eq) with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 1-Isopropylpiperidine-3-carboxylic acid hydrochloride.
Expected Analytical Data
Table 2: Expected Analytical Data for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride
| Analysis | Expected Characteristics |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), piperidine ring protons, and the carboxylic acid proton. The protons adjacent to the nitrogen will show a downfield shift. |
| ¹³C NMR | Resonances for the isopropyl carbons, the six piperidine ring carbons (with the carbon attached to the nitrogen being the most deshielded), and the carbonyl carbon of the carboxylic acid.[11] |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base at m/z 172.13.[12] Characteristic fragmentation patterns would involve the loss of the isopropyl group and cleavage of the piperidine ring.[13] |
Applications in Neuroscience Research: GABA Uptake Inhibition
The primary anticipated application of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride in neuroscience research is as an inhibitor of GABA transporters (GATs).[3] Its structural similarity to nipecotic acid, a known GAT inhibitor, suggests that it may exhibit similar pharmacological activity.[4]
Mechanism of Action: GABA Reuptake Inhibition
GABA transporters are crucial for regulating the concentration of GABA in the synaptic cleft. By binding to these transporters, inhibitors like nipecotic acid and its derivatives block the reuptake of GABA into presynaptic neurons and glial cells. This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing inhibitory neurotransmission.
Caption: Mechanism of GABA reuptake inhibition.
Experimental Protocol: In Vitro [³H]GABA Uptake Assay
This protocol describes a cell-based assay to evaluate the inhibitory potency of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride on GABA uptake.[14]
Materials:
-
HEK-293 cells stably expressing a human GABA transporter (e.g., GAT-1)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose[14]
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Unlabeled GABA
-
Test compound: 1-Isopropylpiperidine-3-carboxylic acid hydrochloride
-
Reference inhibitor (e.g., Tiagabine)[14]
-
96-well microplates
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and appropriate antibiotics at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride and the reference inhibitor in the assay buffer.
-
Assay Performance: a. On the day of the assay, wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor like Tiagabine. c. Pre-incubate the cells with the compounds for 15-30 minutes at room temperature. d. Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-30 nM).[4][14] e. Incubate for a defined period (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.
-
Termination and Lysis: a. Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer. b. Lyse the cells by adding a suitable lysis buffer or 0.1 M NaOH.
-
Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation cocktail to each vial. c. Measure the radioactivity in a scintillation counter.
-
Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Safety and Handling
Although a specific Material Safety Data Sheet (MSDS) for 1-Isopropylpiperidine-3-carboxylic acid hydrochloride was not found, safety information for structurally related piperidine hydrochlorides can provide guidance.
General Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
First Aid:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Skin: In case of contact, wash with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Toxicological Information:
The toxicological properties of 1-Isopropylpiperidine-3-carboxylic acid hydrochloride have not been fully investigated. However, related N-alkylated piperidine derivatives may cause skin and eye irritation.[15] It is prudent to handle this compound with care, assuming it may have similar properties.
Conclusion
1-Isopropylpiperidine-3-carboxylic acid hydrochloride is a commercially available derivative of nipecotic acid with significant potential for research in neuroscience and medicinal chemistry. Its synthesis via reductive amination is a feasible and scalable approach. The primary application of this compound is likely as a GABA uptake inhibitor, and the provided in vitro assay protocol offers a starting point for its pharmacological characterization. As with any research chemical, appropriate safety precautions should be taken during its handling and use. This guide provides a foundational understanding of this compound, encouraging further exploration of its properties and potential therapeutic applications.
References
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PubChem. (n.d.). Piperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]
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PubChemLite. (n.d.). 1-isopropylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2). Retrieved from [Link]
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PubMed. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. Retrieved from [Link]
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PMC. (n.d.). Nipecotic acid directly activates GABAA-like ion channels. Retrieved from [Link]
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PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
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PMC. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Preliminary Investigation of Piperidine Derivatives for Enzyme Inhibition
Introduction: The Enduring Privilege of the Piperidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most prominent of these "privileged structures."[1][2] Its ubiquity is no coincidence; it is found in a vast portfolio of natural alkaloids and FDA-approved drugs, a testament to its remarkable versatility.[3][4][5][6] The piperidine moiety's ability to confer favorable pharmacokinetic properties, combined with its conformational flexibility, allows it to serve as a versatile scaffold for precise interaction with a multitude of biological targets, particularly enzymes.[2][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the preliminary investigation of novel piperidine derivatives as enzyme inhibitors. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to identifying and characterizing promising new therapeutic candidates.
Part 1: The Piperidine Scaffold and Its Diverse Enzyme Targets
The success of the piperidine ring stems from its structural attributes. It typically adopts a stable chair conformation, which can position substituents in distinct axial and equatorial orientations, allowing for the precise three-dimensional arrangement of functional groups to engage with enzyme active sites.[7] This structural elegance has been leveraged to design inhibitors for a wide and therapeutically significant range of enzymes.
The spectrum of enzymes susceptible to inhibition by piperidine-based compounds is extensive, spanning multiple disease areas:
-
Neurodegenerative Diseases: A primary focus has been on enzymes implicated in Alzheimer's disease. This includes Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) , where inhibition increases neurotransmitter levels, and Beta-secretase (BACE-1) , which is involved in the formation of amyloid plaques.[3][4][5][8][9][10] Additionally, Monoamine Oxidase (MAO) , a target for Parkinson's disease and depression, is effectively modulated by piperidine derivatives.[11][12]
-
Metabolic Disorders: For treating obesity, piperidine derivatives have been developed as potent inhibitors of pancreatic lipase , an enzyme crucial for dietary fat absorption.[1][13] In the context of diabetes, they have shown inhibitory activity against α-glucosidase and α-amylase , enzymes that control the breakdown of carbohydrates.[5][14]
-
Oncology: The piperidine scaffold is a key component in inhibitors of various kinases , such as Anaplastic Lymphoma Kinase (ALK), which are critical for tumor cell proliferation and growth.[4][15]
-
Infectious Diseases: Potent inhibitors of viral enzymes like HIV-1 Protease have been successfully designed around the piperidine core, forming the basis of important antiretroviral therapies.[1]
Part 2: A Validated Workflow for Preliminary Investigation
A systematic and logical progression of experiments is critical to efficiently identify and validate potential enzyme inhibitors. The following workflow represents a field-proven approach, moving from broad screening to detailed characterization.
Step 1: Compound Acquisition and Preparation
The journey begins with the compounds themselves. They may be synthesized in-house, often through established methods like the hydrogenation of corresponding pyridines, or procured from chemical libraries.[3]
Causality: The integrity of all subsequent data hinges on the purity of the test compounds. Impurities can lead to false positives or inaccurate potency measurements. Therefore, rigorous characterization is a non-negotiable first step.
Protocol: Preparation of Compound Stock Solutions
-
Purity Verification: Confirm the purity of each piperidine derivative using analytical techniques such as NMR and LC-MS.[13]
-
Solvent Selection: Use a high-purity, inert solvent in which the compounds are readily soluble. Dimethyl sulfoxide (DMSO) is the most common choice.[1][8]
-
Stock Concentration: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to the final assay, reducing potential solvent-induced artifacts.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Step 2: In-Vitro Enzyme Inhibition Assays - Quantifying Potency
Once "hits" are confirmed, the next crucial step is to quantify their potency. This is typically expressed as the Half-Maximal Inhibitory Concentration (IC50) , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10] Below are validated protocols for assays targeting common enzymes.
Protocol 1: Cholinesterase (AChE/BuChE) Inhibition Assay (Ellman's Method)[8]
-
Principle: This spectrophotometric assay measures the activity of cholinesterase by monitoring the hydrolysis of a thiocholine substrate (e.g., ATCI). The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion, whose absorbance is measured at 412 nm.[8]
-
Materials & Reagents:
-
AChE or BuChE enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Donepezil)
-
96-well microplate and reader
-
-
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of the enzyme, substrate, and DTNB in phosphate buffer. Prepare serial dilutions of your test compounds.
-
Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the enzyme solution. Then add the test compound at various final concentrations. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Add the substrate solution (ATCI or BTCI) to all wells to start the reaction.
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals.[8]
-
-
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each concentration.
-
Determine the percentage of inhibition relative to the control well.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[8]
-
Protocol 2: Pancreatic Lipase Inhibition Assay[1]
-
Principle: This colorimetric assay measures the hydrolysis of the substrate p-nitrophenyl butyrate (p-NPB) by pancreatic lipase, which releases the chromogenic product p-nitrophenol. The increase in absorbance at 405 nm is proportional to enzyme activity.[1]
-
Materials & Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl butyrate (p-NPB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds and a reference inhibitor (e.g., Orlistat)
-
96-well microplate and reader
-
-
Procedure:
-
Reagent Preparation: Dissolve PPL in Tris-HCl buffer. Prepare the p-NPB substrate solution in a suitable solvent. Prepare serial dilutions of test compounds.
-
Assay Setup: To each well, add the PPL solution and the test compound solution.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.[1]
-
Reaction Initiation: Add the p-NPB substrate to each well to begin the reaction.
-
Measurement: Immediately measure the absorbance at 405 nm and continue to record at regular intervals.[1]
-
-
Data Analysis: Calculate the reaction rate and percent inhibition as described in the cholinesterase assay to determine the IC50 value.
Step 3: From Hit to Lead - Mechanistic and In-Silico Insights
A potent inhibitor (a "hit") is a promising start, but to advance it to a "lead" candidate, a deeper understanding is required.
Causality: Knowing how an inhibitor works is as important as knowing that it works. Kinetic studies reveal the mechanism of inhibition (e.g., competitive, non-competitive), which provides critical insight into whether the compound binds at the enzyme's active site or an allosteric site.[12] Computational modeling then allows us to visualize these interactions, guiding the next round of rational drug design to improve potency and selectivity.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the inhibitor) when bound to a protein target. For example, docking studies have confirmed that piperidine derivatives can form crucial π-π stacking interactions with key tryptophan residues (like Trp84) in the active site gorge of AChE, explaining their high potency.[4][9]
Part 3: Data Interpretation and Reporting
The value of experimental data is realized through its careful analysis and clear presentation.
Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of medicinal chemistry. It involves systematically modifying the structure of a hit compound and measuring the effect on its inhibitory activity. For instance, studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives showed that adding a small, electron-withdrawing fluorine atom at the ortho position of the phenyl ring dramatically increased AChE inhibitory potency compared to other substitutions or the parent drug Donepezil.[10] This insight is invaluable for guiding further optimization.
Data Presentation: A Comparative Framework
Summarizing quantitative data in tables allows for rapid comparison and assessment. The following tables compile IC50 values for various piperidine derivatives against key enzyme targets from the scientific literature, providing a valuable reference framework.
Table 1: Comparative Inhibitory Activities of Piperidine Derivatives against Cholinesterases
| Compound/Derivative Class | Substitution | Target Enzyme | IC50 | Reference |
|---|---|---|---|---|
| N-(2-(piperidin-1-yl)ethyl)benzamide | 2-Fluoro (ortho) | AChE | 0.013 µM | [10] |
| N-(2-(piperidin-1-yl)ethyl)benzamide | 2-Chloro (ortho) | AChE | 0.09 µM | [10] |
| Donepezil (Reference) | - | AChE | 0.6 µM | [10] |
| Multi-targeted piperidine derivative | - | AChE | 2.13 nM | [8] |
| Indolylpiperidine analog | - | BuChE | 17.28 µM |[8] |
Table 2: Inhibitory Activities against Other Key Enzymes
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
|---|---|---|---|
| Pyrrolidine/Piperidine Derivative 12 | Pancreatic Lipase | 0.143 mg/mL | [13] |
| Orlistat (Reference) | Pancreatic Lipase | 0.0005 mg/mL | [13] |
| Fluorinated Piperidine Analogue 4 | Pancreatic Lipase | 0.98 µM | [1] |
| Piperidine-derived inhibitor 3a | HIV-1 Protease | 0.13 nM | [1] |
| 4-(4-fluorobenzyl) piperidine deriv. | Tyrosinase | 0.48 µM |[1] |
Conclusion and Future Directions
This guide has outlined a robust, multi-step process for the preliminary investigation of piperidine derivatives as enzyme inhibitors, grounded in scientific rationale and validated methodologies. By progressing from high-throughput screening and IC50 determination to mechanistic and computational studies, researchers can efficiently identify and validate promising lead candidates.
The identification of a lead with potent in-vitro activity and a well-understood mechanism of action is a significant milestone, but it marks the beginning of the next phase of drug discovery. Subsequent steps will involve assessing the compound's pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), optimizing for target selectivity to minimize side effects, and ultimately, evaluating its efficacy in in-vivo models of disease. The versatile and privileged piperidine scaffold will undoubtedly continue to be a foundational element in the development of the next generation of enzyme-inhibiting therapeutics.
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Frolov, N.A.; Vereshchagin, A.N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]
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Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]
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Jayan, J. et al. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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Reddemma, M. et al. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
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Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
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Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. National Institutes of Health. [Link]
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Structure of some piperidine derivatives expressed inhibition of the α‐glucosidase enzyme activity and the designed compounds in this study. ResearchGate. [Link]
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Kwon, Y.E. et al. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]
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An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. [Link]
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Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry. [Link]
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Methodological & Application
Application Notes & Protocols: A Detailed Synthetic Route for 1-Isopropylpiperidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid, a substituted piperidine derivative of interest to researchers in medicinal chemistry and drug development. The presented methodology is centered around the direct N-alkylation of piperidine-3-carboxylic acid (nipecotic acid) via reductive amination. This guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative references to ensure scientific integrity.
Introduction and Strategic Rationale
Piperidine-based scaffolds are ubiquitous in pharmaceuticals and bioactive molecules due to their favorable physicochemical properties and their ability to explore three-dimensional chemical space. 1-Isopropylpiperidine-3-carboxylic acid, a specific N-substituted derivative, serves as a valuable building block for creating more complex molecular architectures.
The synthetic strategy detailed herein was selected for its efficiency, scalability, and reliance on readily available starting materials. The core transformation is the reductive amination of piperidine-3-carboxylic acid with acetone. This approach is superior to multi-step sequences involving protection-deprotection or the construction of the piperidine ring from acyclic precursors, as it offers a more atom-economical and direct route to the target compound. Reductive amination is a cornerstone of modern amine synthesis, known for its high yields and broad substrate scope.[1][2]
Overall Synthetic Workflow
The synthesis is a one-pot, two-stage process that begins with the formation of an iminium ion intermediate from piperidine-3-carboxylic acid and acetone, followed by in-situ reduction to yield the final N-alkylated product.
Caption: High-level workflow for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution should yield the target compound with high purity, verifiable through standard analytical techniques.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Piperidine-3-carboxylic acid | ≥98% | MilliporeSigma |
| Acetone | ACS Grade | VWR |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | MilliporeSigma |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | MilliporeSigma |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (1M in Et₂O) | Reagent Grade | MilliporeSigma |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (aq.) | - | In-house prep. |
| Brine (Saturated NaCl aq.) | - | In-house prep. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add piperidine-3-carboxylic acid (1.0 eq, e.g., 5.0 g).
-
Solvent and Reagent Addition: Suspend the starting material in anhydrous 1,2-dichloroethane (DCE, ~100 mL). Add acetone (1.5 eq) to the suspension, followed by glacial acetic acid (1.1 eq). The acetic acid acts as a catalyst for iminium ion formation.
-
Initiation of Reduction: Stir the mixture at room temperature for 30 minutes. Following this, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Causality Note: STAB is the reducing agent of choice as it is milder and more selective for imines and iminium ions compared to reagents like sodium borohydride, and it tolerates the acidic conditions required for iminium formation.[2]
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the excess acetic acid and destroys any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. The product may be in either the aqueous or organic layer, or distributed between both, due to its zwitterionic character. Adjust the pH of the aqueous layer to ~3-4 with 1M HCl. At this pH, the carboxylic acid is protonated, and the piperidine nitrogen is also protonated, which may aid in subsequent isolation. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Workup - Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, often as a hydrochloride salt if sufficient HCl was used.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) or by silica gel chromatography if necessary.
Mechanistic Insight: The Reductive Amination Pathway
The reaction proceeds through two key stages: the formation of an iminium ion and its subsequent reduction.
Caption: Mechanism of reductive amination for N-isopropylation.
Expertise & Experience: The key to a successful reductive amination is the balance between iminium ion formation and reduction. The use of a slightly acidic catalyst (acetic acid) promotes the dehydration of the hemiaminal intermediate to the electrophilic iminium ion. STAB is an ideal reductant because it is less basic and reacts more slowly with the carbonyl compound (acetone) than with the formed iminium ion, preventing competitive reduction of the ketone.[2]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Parameter | Expected Value / Data |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Appearance | White to off-white solid (as the free base or hydrochloride salt).[3] |
| ¹H NMR (CDCl₃) | Predicted shifts (δ, ppm): ~1.1-1.3 (d, 6H, -CH(CH₃)₂), ~1.5-2.2 (m, 4H, piperidine CH₂), ~2.3-3.0 (m, 4H, piperidine CH₂ and CH), ~3.1-3.4 (m, 1H, -CH(CH₃)₂), ~10-12 (br s, 1H, -COOH). |
| ¹³C NMR (CDCl₃) | Predicted shifts (δ, ppm): ~18-20 (-CH(CH₃)₂), ~25-30 (piperidine carbons), ~50-60 (piperidine carbons adjacent to N), ~55-65 (-CH(CH₃)₂), ~175-180 (-COOH). |
| Mass Spec (ESI+) | m/z: 172.13 [M+H]⁺.[4] |
Note: NMR shifts are predictions and may vary based on solvent and whether the compound is in its free base or salt form.
Trustworthiness: Validation and Troubleshooting
-
Incomplete Reaction: If the starting material persists, consider adding an additional 0.25 eq of STAB and allowing the reaction to stir for another 2-4 hours. Ensure reagents, especially the DCE, are anhydrous, as water can hydrolyze the iminium intermediate.
-
Low Yield: The zwitterionic nature of the product can make extraction challenging. A series of extractions at different pH values may be necessary to optimize recovery. Alternatively, evaporation of the aqueous layer and trituration of the resulting solid with an organic solvent can be an effective isolation method.
-
Side Products: Over-alkylation is not a concern in this specific reaction as a tertiary amine is formed. The primary potential side reaction is the reduction of acetone by STAB, which is minimized by the choice of reducing agent and reaction conditions.
Conclusion
The described protocol for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid via reductive amination offers a robust, efficient, and direct method for accessing this valuable chemical building block. By understanding the underlying mechanism and critical experimental parameters, researchers can confidently and successfully implement this procedure.
References
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-
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-
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-
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-
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-
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-
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Application Note: Optimized Protocols for the N-Alkylation of Piperidine-3-Carboxylic Acid (Nipecotic Acid)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.
Introduction & Mechanistic Rationale
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a highly privileged scaffold in medicinal chemistry. It is most notably recognized as a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1) [1]. The N-alkylation of this scaffold is a critical transformation in the synthesis of neuroactive pharmaceuticals, including the blockbuster antiepileptic drug Tiagabine [5].
However, the functionalization of nipecotic acid presents distinct chemical challenges:
-
Zwitterionic Nature: As an amino acid, the unprotected molecule is highly polar, poorly soluble in organic solvents, and difficult to extract.
-
Chemoselectivity: The presence of both a secondary amine and a carboxylic acid creates competing nucleophilic sites. Direct alkylation of the free acid often leads to a mixture of N-alkylated, O-alkylated (esterified), and over-alkylated (quaternary ammonium) products.
-
Stereochemical Integrity: The C3 position is a stereocenter (e.g., Tiagabine requires the (R)-enantiomer). Harsh basic conditions during alkylation can induce enolization of the carboxylate, leading to unwanted epimerization [4].
To circumvent these issues, two primary synthetic strategies are employed: Direct Alkylation of the Esterified Precursor and Reductive Amination .
Synthetic Workflows & Logical Relationships
The choice of workflow depends on the nature of the alkylating agent (halide vs. aldehyde) and the required stereochemical rigor.
-
Pathway A (Direct Alkylation): Utilizes an alkyl halide. The carboxylic acid must first be masked as an ester (typically an ethyl ester) to prevent O-alkylation and improve solubility. A mild base ( K2CO3 ) is used to neutralize the generated hydrohalic acid without racemizing the C3 stereocenter [2].
-
Pathway B (Reductive Amination): Utilizes an aldehyde. This is a milder approach that avoids over-alkylation. It can often be performed on the free amino acid directly, though esterification is still commonly used to simplify purification [3].
Caption: Divergent synthetic pathways for the N-alkylation of Piperidine-3-carboxylic acid.
Quantitative Data & Method Comparison
The following table summarizes the causal parameters and expected outcomes for the two primary methodologies.
| Parameter | Direct Alkylation (Ester Route) | Reductive Amination |
| Typical Reagents | R-X (Cl, Br, I, OTs), K2CO3 , KI | R-CHO, NaBH(OAc)3 or NaCNBH3 |
| Solvent System | Acetone, DMF, or Acetonitrile | DCE, DCM, or THF/MeOH |
| Temperature | 50°C to 80°C (Reflux) | 0°C to 25°C (Room Temp) |
| Reaction Time | 12 - 48 hours | 2 - 16 hours |
| Over-alkylation Risk | Moderate (Requires strict stoichiometry) | Very Low |
| Stereochemical Risk | Moderate (Epimerization if base is too strong) | Low (Mild, slightly acidic conditions) |
| Typical Yields | 60% - 85% | 75% - 95% |
| Best Suited For | Primary/Secondary alkyl halides, Tiagabine synthesis [2] | Complex, sterically hindered lipophilic domains [3] |
Detailed Experimental Protocols
Protocol A: Direct N-Alkylation via Ester Protection (Tiagabine Synthesis Model)
This protocol is optimized for the synthesis of APIs like Tiagabine, utilizing a Finkelstein-catalyzed direct alkylation of an esterified precursor [2].
Reagents & Materials:
-
(R)-Ethyl nipecotate L-tartrate (1.0 equiv)
-
Alkylating agent (e.g., 1,1-bis(3-methyl-2-thienyl)-4-chloro-1-butene) (1.05 equiv)
-
Anhydrous Potassium Carbonate ( K2CO3 ) (3.5 equiv)
-
Potassium Iodide (KI) (0.1 equiv)
-
Anhydrous Acetone (10 mL / mmol)
Step-by-Step Procedure:
-
Free-basing & Initialization: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add (R)-ethyl nipecotate L-tartrate and anhydrous acetone. Add K2CO3 and stir at room temperature for 30 minutes to generate the free base of the secondary amine.
-
Catalysis: Add KI to the suspension. Mechanistic Insight: KI facilitates an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, significantly accelerating the nucleophilic substitution and allowing for lower reaction temperatures to preserve stereochemistry.
-
Alkylation: Dropwise add the alkylating agent dissolved in a minimal amount of acetone.
-
Reflux: Attach a reflux condenser and heat the mixture to 60°C for 24–48 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Cool the mixture to room temperature and filter through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude N-alkyl ethyl nipecotate.
-
Hydrolysis: Dissolve the crude ester in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at room temperature for 4 hours.
-
Isolation: Acidify the aqueous layer carefully with 1M HCl to pH ~6.0 (the isoelectric point) to precipitate the zwitterionic product, or extract with Dichloromethane (DCM) if forming the hydrochloride salt directly [2].
Protocol B: Reductive Amination
This protocol is preferred for attaching complex, tricyclic, or highly functionalized lipophilic domains where alkyl halides are unstable or prone to elimination [3].
Reagents & Materials:
-
Piperidine-3-carboxylic acid (or its ethyl ester) (1.0 equiv)
-
Target Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride ( NaBH(OAc)3 ) (1.5 equiv)
-
Glacial Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) (10 mL / mmol)
Step-by-Step Procedure:
-
Imine Formation: Suspend the amine (or ester) and the aldehyde in anhydrous DCE. Add glacial acetic acid. Mechanistic Insight: The mild acid catalyzes the formation of the iminium ion intermediate while keeping the environment buffered to prevent degradation of sensitive functional groups. Stir at room temperature for 1 hour.
-
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)3 portion-wise. Mechanistic Insight: NaBH(OAc)3 is chosen over NaBH4 because it is a milder hydride donor that selectively reduces the iminium ion without reducing the unreacted aldehyde or the carboxylic ester.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 until gas evolution ceases and the pH reaches ~7.5.
-
Extraction & Purification: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate. Purify via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH).
Troubleshooting & Quality Control
-
Issue: Significant Epimerization at C3.
-
Cause: Excessive heat or use of a strong base (e.g., NaH, NaOH) during the direct alkylation step.
-
Solution: Strictly use mild bases like K2CO3 or Cs2CO3 . If epimerization persists, switch to the reductive amination pathway, which operates under mildly acidic conditions [4].
-
-
Issue: Low Yield in Direct Alkylation.
-
Cause: Poor nucleophilicity of the amine or steric hindrance of the alkyl halide.
-
Solution: Ensure the addition of catalytic KI (10-20 mol%). Alternatively, switch the solvent from Acetone to a more polar aprotic solvent like DMF to increase the reaction rate.
-
-
Issue: Difficulty Isolating the Free Acid API.
-
Cause: The zwitterionic product is highly water-soluble.
-
Solution: Avoid aqueous extraction for the final step. Instead, utilize ion-exchange chromatography (e.g., Dowex 50WX8) or precipitate the product as an HCl salt by bubbling anhydrous HCl gas through an ethereal solution of the product [5].
-
References
- Preparation and purifying method of tiagabine hydrochloride (Patent CN103570703A)
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors ResearchGate / Medicinal Chemistry Research URL:[Link]
-
Development of a Scalable, Racemic First-Generation Route for CXCR7 Antagonist ACT-1004-1239 via cis-to-trans Epimerization and Subsequent Separation of Enantiomers ACS Publications / Organic Process Research & Development URL:[Link]
Unlocking Molecular Architecture: A Guide to the 1H and 13C NMR Analysis of Substituted Piperidines
An Application Note for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals and natural products.[1] Its prevalence stems from its ability to adopt a stable, three-dimensional chair conformation, which allows for the precise spatial orientation of substituents to interact with biological targets. Understanding this 3D architecture is therefore not merely an academic exercise; it is critical for rational drug design and the development of therapeutics with enhanced efficacy and selectivity.[2]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for elucidating the structure, stereochemistry, and conformational dynamics of substituted piperidines in solution.[1][2] This guide provides a comprehensive overview of the principles and protocols for ¹H and ¹³C NMR analysis, moving beyond a simple recitation of steps to explain the causality behind experimental choices. It is designed to empower researchers to confidently interpret complex spectra and extract detailed structural insights.
The Conformational Landscape of the Piperidine Ring
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[2] However, the presence of the nitrogen atom introduces two key dynamic processes: ring inversion and nitrogen inversion.
-
Ring Inversion: This is a chair-to-chair interconversion where axial substituents become equatorial and vice-versa. This process has a relatively high energy barrier (approx. 10.4 kcal/mol).[3]
-
Nitrogen Inversion: The lone pair on the nitrogen rapidly inverts, which also interconverts the attached substituent between axial and equatorial positions. This has a much lower energy barrier (approx. 6.1 kcal/mol) than ring inversion.[3][4]
Substituents on the ring or the nitrogen atom profoundly influence the equilibrium between these conformers. The analysis of NMR parameters—specifically chemical shifts (δ) and spin-spin coupling constants (J)—provides a direct window into this conformational preference.
Core Principles: Decoding NMR Signatures
The chemical shift of a proton is highly sensitive to its local electronic environment. In a piperidine chair, protons are in either an axial or equatorial orientation, which gives rise to distinct chemical shifts.
-
Axial vs. Equatorial Protons: Typically, axial protons are shielded by the 1,3-diaxial interactions with other axial protons and carbons, causing them to resonate at a higher field (lower ppm) compared to their equatorial counterparts.
-
Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is the most definitive tool for assigning stereochemistry in a piperidine ring.
-
Large Coupling (³Jaa ≈ 10-13 Hz): Indicates a dihedral angle of ~180°, characteristic of an axial-axial relationship.
-
Small Coupling (³Jae or ³Jee ≈ 2-5 Hz): Indicates a dihedral angle of ~60°, characteristic of axial-equatorial or equatorial-equatorial relationships.[5]
-
Carbon chemical shifts provide a complementary and powerful method for conformational analysis.
-
The Gamma-Gauche Effect: This key principle states that a substituent in an axial position will shield the γ-carbons (C3 and C5 relative to a C2 substituent, for example) due to steric compression. This results in a significant upfield shift (lower ppm) for these carbons compared to when the substituent is in the equatorial position.[6] This effect is a reliable indicator of substituent orientation.
-
Effect of N-Substitution: The chemical shifts of the carbons alpha to the nitrogen (C2 and C6) are highly sensitive to the nature of the N-substituent.[6]
Data Presentation: Characteristic NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for unsubstituted and substituted piperidines. Note that these are guideline values and can be significantly influenced by the specific nature and location of substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shift Ranges for the Piperidine Ring
| Proton Position | Typical Chemical Shift (ppm in CDCl₃) | Key Observations |
| H-2/H-6 (Axial) | ~2.3 - 2.8 | Often appears as a triplet of doublets (td) or multiplet. Shielded relative to equatorial. |
| H-2/H-6 (Equatorial) | ~2.8 - 3.2 | Often appears as a doublet of doublets (dd) or multiplet. Deshielded relative to axial. |
| H-3/H-5 (Axial) | ~1.1 - 1.6 | Typically shielded. |
| H-3/H-5 (Equatorial) | ~1.6 - 1.9 | Typically deshielded. |
| H-4 (Axial & Eq) | ~1.4 - 1.7 | Often complex and overlapping. |
| N-H | ~1.0 - 3.0 | Broad signal, position is highly variable and solvent/concentration dependent. |
| Data compiled from sources.[7][8] |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Piperidine Ring
| Carbon Position | Typical Chemical Shift (ppm in CDCl₃) | Key Observations |
| C-2/C-6 | ~45 - 55 | Highly sensitive to N-substitution.[6] |
| C-3/C-5 | ~25 - 35 | Subject to the gamma-gauche effect from substituents at C2, C4, or C6. |
| C-4 | ~23 - 28 | |
| Data compiled from sources.[4][7][9] |
Experimental Protocols & Workflow
A rigorous and systematic approach is essential for accurate NMR analysis. This involves careful sample preparation followed by a hierarchical series of NMR experiments.
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol ensures a properly prepared sample for high-resolution analysis.
Materials:
-
Substituted piperidine sample (5-10 mg)[10]
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[2]
-
5 mm NMR tube (clean and dry)
-
Pasteur pipette and Kimwipe or glass wool plug
Procedure:
-
Weigh Sample: Accurately weigh 5-10 mg of the purified piperidine derivative directly into a clean, dry vial.
-
Select Solvent: Choose a deuterated solvent in which the sample is fully soluble. The choice of solvent can influence the conformational equilibrium, so consistency is key for comparative studies.[2][11] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.[10]
-
Filter Sample: To remove any particulate matter which can degrade spectral resolution, filter the solution. Place a small plug of Kimwipe or glass wool into a Pasteur pipette and filter the sample solution directly into the 5 mm NMR tube.[12]
-
Cap and Label: Cap the NMR tube securely and label it clearly. The final sample height should be approximately 4-5 cm.[12]
The following workflow outlines the logical progression from initial 1D spectra to advanced 2D experiments for a comprehensive analysis.
Caption: Workflow for NMR analysis of substituted piperidines.
For complex or novel substituted piperidines, 1D spectra are often insufficient for unambiguous assignment. 2D NMR is essential for mapping the molecular framework.[13][14]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds.[15]
-
Interpretation: A cross-peak between two proton signals on the 2D map indicates that these protons are coupled. This is used to "walk" along the carbon backbone, connecting adjacent CH-CH or CH-CH₂ groups.[2]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-4 bonds).[14][16]
-
Interpretation: Cross-peaks connect protons to carbons that are not directly bonded. This is invaluable for identifying connectivity to quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule.
-
Case Study: Interpreting Conformation
Consider a 4-substituted piperidine. The key to determining if the substituent is axial or equatorial lies in analyzing the signals of the C2/C6 protons.
Caption: Differentiating piperidine conformers using key NMR data.
If the spectrum shows a proton at C2 with a large coupling constant (~12 Hz), this must be an axial proton coupled to another axial proton at C3. This observation definitively places the C2 proton in the axial position, and if the piperidine ring is in a chair conformation, this can be used to deduce the relative stereochemistry of the substituents. Conversely, the absence of large axial-axial couplings would suggest a different conformation or configuration.
Troubleshooting Common Challenges
-
Signal Overlap: The aliphatic region of the ¹H NMR spectrum can be crowded.
-
Solution: Change the deuterated solvent. Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping signals.[17] Alternatively, rely on 2D NMR techniques like HSQC to resolve signals based on the attached carbon's chemical shift.
-
-
Peak Broadening: Broad, ill-defined peaks can arise from conformational exchange happening on a timescale similar to the NMR experiment.
-
Solution: Perform Variable Temperature (VT) NMR.[17] Cooling the sample can "freeze out" a single conformer, resulting in sharp signals.[18] Heating the sample can accelerate the exchange, also leading to sharper, time-averaged signals. Analyzing spectra at different temperatures can provide thermodynamic data about the conformational equilibrium.[19][20]
-
References
-
Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry, 26(28), 6141-6146. Available at: [Link]
-
Alan R. Katritzky, et al. (1985). Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, 1469-1475. Available at: [Link]
-
Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(28), 6141-6146. Available at: [Link]
-
Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707. Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). ChemistryOpen. Available at: [Link]
-
Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available at: [Link]
-
Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. Available at: [Link]
-
Protonation effect on chemical shifts of some piperidones unusual influence by anions. (2006). Indian Journal of Chemistry. Available at: [Link]
-
Schmidt, M. U., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8316-8323. Available at: [Link]
-
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. Royal Society of Chemistry. Available at: [Link]
-
NMR Sample Preparation. University of Illinois Urbana-Champaign. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). Molecules. Available at: [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8316-8323. Available at: [Link]
-
Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
Schmidt, M. U., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]
-
Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). New Journal of Chemistry. Available at: [Link]
-
Changes in the values of 3 J (H,H) coupling constants of derivative 15a... ResearchGate. Available at: [Link]
-
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (2023). Journal of Drug Discovery and Development. Available at: [Link]
-
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. (2024). Preprints.org. Available at: [Link]
-
Piperidine. Wikipedia. Available at: [Link]
-
STUDY OF HETEROCYCLIC COMPOUND PIPERIDINE. (2018). International Journal of Advanced Research. Available at: [Link]
-
NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]
-
Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. Available at: [Link]
Sources
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- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. ijrst.com [ijrst.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
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- 13. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol [opg.optica.org]
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- 18. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 20. researchgate.net [researchgate.net]
Application Note: Preparative HPLC Purification of 1-Isopropylpiperidine-3-carboxylic Acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol
Executive Summary
The purification of 1-isopropylpiperidine-3-carboxylic acid presents a classic chromatographic paradox: it is a highly polar zwitterion that defies standard reversed-phase retention, and it lacks a conjugated π-electron system, rendering standard UV detection ineffective. As a Senior Application Scientist, I have designed this protocol to move beyond generic C18 methodologies. This guide establishes a self-validating purification system utilizing orthogonal chromatographic modes (HILIC and Aqueous-C18) coupled with mass-directed and evaporative light scattering detection (ELSD) to ensure absolute compound purity and recovery.
Physicochemical Profiling & The Chromatographic Challenge
To design a successful purification workflow, we must first analyze the causality behind the molecule's behavior. 1-Isopropylpiperidine-3-carboxylic acid contains a basic tertiary piperidine nitrogen and an acidic carboxylate group.
Table 1: Physicochemical Properties & Chromatographic Implications
| Property | Value / Characteristic | Chromatographic Implication |
| Molecular Formula | C₉H₁₇NO₂ | Small, highly aliphatic molecule. |
| Molecular Weight | 171.24 g/mol | Requires low-mass detection capabilities (MS [M+H]⁺ = 172.2). |
| Ionization State | Zwitterionic (pKa₁ ~3.5, pKa₂ ~9.5) | Highly water-soluble; elutes in the void volume of standard C18 columns[1]. |
| UV Chromophore | None (Only carboxylate/amine) | Invisible at 254 nm. Requires ELSD, CAD, MS, or low UV (210 nm)[2]. |
The Core Challenge: At physiological pH, the molecule forms an internal salt (zwitterion). Even under acidic HPLC conditions (pH 2.0), where the carboxylic acid is neutralized, the tertiary amine becomes fully protonated, maintaining extreme polarity.
Mechanistic Insights & Strategy
To overcome these challenges, every step of the protocol must be driven by physicochemical causality rather than trial and error.
-
Retention Strategy (The "Why"):
-
Approach A (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for underivatized amino acids and zwitterions. By utilizing a polar stationary phase (e.g., a zwitterionic sulfobetaine phase) and a high-organic mobile phase, the polar analyte partitions into a water-enriched layer on the silica surface, providing excellent retention and peak shape[1].
-
Approach B (Mixed-Mode / AQ-C18): If reversed-phase must be used, a standard C18 will suffer from phase collapse in 100% aqueous conditions. An Aqueous C18 (polar-embedded) or a mixed-mode column (combining ion-exchange and reversed-phase) is required[3]. We must use a strong ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) to protonate the carboxylate and form a hydrophobic ion-pair with the cationic amine[4].
-
-
Detection Strategy (The "Why"): Because amino acids lack UV absorbance[2], relying on 210 nm UV detection is dangerous during gradient elution due to severe baseline drift from TFA or buffer salts. Therefore, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is mandatory.
Mandatory Visualization: Decision Workflow
The following logical decision tree dictates the method development process for zwitterionic, non-UV active compounds.
Caption: Workflow for the HPLC purification of 1-isopropylpiperidine-3-carboxylic acid.
Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems . The inclusion of System Suitability Tests (SST) ensures the instrument is capable of retaining and detecting the analyte before committing precious crude material.
Method A: HILIC-MS Preparative Purification (Preferred)
This method leverages orthogonal partitioning, ideal for highly polar metabolites[1].
Step 1: System Suitability & Preparation
-
Column: Zwitterionic HILIC Preparative Column (e.g., 21.2 mm × 250 mm, 5 µm).
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH suppresses silanol ionization and ensures consistent analyte protonation).
-
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.
-
Sample Diluent: 80% Acetonitrile / 20% Water. (Expert Insight: If the zwitterion precipitates in high organic solvent, add 1-2% formic acid to disrupt the crystal lattice and enhance solubility).
Step 2: Chromatographic Gradient (HILIC) Note: In HILIC, water is the strong eluting solvent. The gradient runs from high organic to high aqueous.
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 20.0 | 10 | 90 |
| 2.0 | 20.0 | 10 | 90 |
| 15.0 | 20.0 | 45 | 55 |
| 17.0 | 20.0 | 45 | 55 |
| 17.1 | 20.0 | 10 | 90 |
| 22.0 | 20.0 | 10 | 90 (Re-equilibration) |
Step 3: MS-Directed Fraction Collection
-
Ionization: ESI (Electrospray Ionization) in Positive Mode.
-
Trigger Mass: Set fraction collector to trigger at m/z 172.1 [M+H]⁺.
-
Self-Validation: Monitor the ELSD signal in parallel. A peak in the MS Total Ion Chromatogram (TIC) that lacks a corresponding ELSD peak indicates a volatile artifact, not the bulk product.
Method B: Reversed-Phase AQ-C18 with ELSD (Alternative)
Used when HILIC is unavailable. Relies on ion-pairing and polar-embedded stationary phases[4].
Step 1: System Suitability & Preparation
-
Column: AQ-C18 Preparative Column (e.g., 21.2 mm × 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Milli-Q Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Sample Diluent: 100% Mobile Phase A. (Causality: Injecting in organic solvent on an AQ column will cause catastrophic peak breakthrough for polar compounds).
Step 2: Chromatographic Gradient (RP-AQ)
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
| 0.0 | 20.0 | 100 | 0 |
| 5.0 | 20.0 | 100 | 0 (Isocratic hold for retention) |
| 20.0 | 20.0 | 70 | 30 |
| 22.0 | 20.0 | 5 | 95 (Column Wash) |
| 27.0 | 20.0 | 100 | 0 (Re-equilibration) |
Step 3: Detection & Collection
-
ELSD Settings: Evaporator at 50°C, Nebulizer at 40°C, Gas flow 1.5 SLM.
-
UV Settings: Monitor at 210 nm as a secondary backup, but rely on ELSD for fraction triggering due to the lack of a strong chromophore[2].
Data Presentation: Method Comparison
Table 2: Quantitative Comparison of Purification Strategies
| Metric | Method A (HILIC-MS) | Method B (RP-AQ + ELSD) | Causality / Scientific Rationale |
| Retention Factor ( k′ ) | 3.5 - 5.0 | 1.0 - 1.5 | HILIC provides superior retention for zwitterions via hydrophilic partitioning[1]. |
| Loading Capacity | ~50 mg per injection | ~20 mg per injection | RP-AQ suffers from rapid phase saturation due to the extreme polarity of the analyte. |
| Peak Shape | Sharp, symmetrical | Broad, slight tailing | Secondary interactions with residual silanols are mitigated by the HILIC buffer[3]. |
| Post-Prep Processing | Easy (Lyophilizes rapidly) | Moderate | Method A uses volatile ammonium formate. Method B requires extended lyophilization to remove TFA[4]. |
References
-
The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. URL:[Link]
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Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. URL:[Link]
-
New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. URL:[Link]
-
Analytical Methods for Amino Acids. Shimadzu. URL:[Link]
Sources
Application Notes & Protocols: Strategic Incorporation of 1-Isopropylpiperidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-standard amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as stability, conformation, and receptor affinity. 1-Isopropylpiperidine-3-carboxylic acid, a cyclic N-alkylated amino acid, presents a unique structural motif for constraining peptide backbones. However, its use in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is challenging due to significant steric hindrance at the secondary amine. This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols for the efficient incorporation of this and similar sterically demanding building blocks. We address key challenges, including the selection of potent coupling reagents, optimization of reaction conditions, and appropriate methods for monitoring reaction completion, to empower researchers in the synthesis of novel, structurally defined peptides.
The Strategic Value of 1-Isopropylpiperidine-3-carboxylic Acid
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] Its incorporation into a peptide backbone, particularly with N-alkylation, offers several strategic advantages:
-
Conformational Rigidity: The cyclic nature of the piperidine ring and the bulky N-isopropyl group severely restrict bond rotation, locking the peptide backbone into a more defined conformation. This can enhance binding affinity to biological targets.
-
Increased Proteolytic Stability: The N-alkylated amide bond is resistant to cleavage by many endogenous proteases, which typically recognize and cleave peptides with a standard N-H amide bond. This can significantly increase the in vivo half-life of a peptide therapeutic.
-
Enhanced Membrane Permeability: N-alkylation can improve the lipophilicity of a peptide and disrupt backbone hydrogen bonding networks, potentially enhancing its ability to cross cell membranes.
The primary challenge in harnessing these benefits lies in the chemical synthesis. The secondary amine of the N-alkylated piperidine ring is a poor nucleophile, and the surrounding steric bulk hinders the approach of an activated amino acid, making peptide bond formation difficult under standard SPPS conditions.[4]
Figure 2: SPPS Workflow for incorporating sterically hindered amino acids.
Protocol for Coupling of Fmoc-1-Isopropylpiperidine-3-carboxylic acid
This protocol describes the addition of the title compound to a deprotected N-terminal amine on the resin.
-
Resin Preparation: Following standard Fmoc deprotection of the preceding amino acid, wash the peptide-resin thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-1-Isopropylpiperidine-3-carboxylic acid (4 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Causality Note: Using a slight excess of the amino acid and coupling reagent helps drive the reaction to completion. The pre-activation step generates the highly reactive OAt-ester of the amino acid before it is introduced to the resin. [5]3. Coupling Reaction: Add the activation mixture to the washed peptide-resin. Agitate the reaction vessel at room temperature for at least 4 hours. For particularly difficult couplings, this time can be extended overnight (12-24 hours). [6]4. Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.
-
-
Monitoring: Perform a Chloranil test to check for the presence of a free secondary amine (see Protocol 3.5).
-
Recoupling (if necessary): If the Chloranil test is positive (blue beads), repeat steps 2-5. If the test remains positive after a second coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptide impurities. [7]
Protocol for Coupling TO 1-Isopropylpiperidine-3-carboxylic acid
This protocol describes the addition of the next standard Fmoc-amino acid after the title compound has been incorporated and its Fmoc group removed.
-
Fmoc Deprotection: Perform standard Fmoc deprotection on the N-terminal piperidine residue using 20% piperidine in DMF. Wash thoroughly with DMF (5 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve the next Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate at room temperature for at least 4 hours.
-
Expert Insight: The nucleophilicity of the piperidine nitrogen is low, meaning this coupling step is just as challenging as the initial incorporation. Do not revert to standard coupling reagents.
-
-
Washing & Monitoring: Proceed as described in steps 4-6 of Protocol 3.3.
Protocol for Chloranil Test (Secondary Amine Detection)
The standard Kaiser test gives a false negative or a weak red-brown color for secondary amines. The Chloranil test is a reliable alternative. [8][7]
-
Sample Preparation: Transfer a small sample of washed and dried resin beads (approx. 1-2 mg) to a small glass test tube.
-
Reagent Addition: Add 1-2 drops of Solution A (Acetaldehyde/DMF) and 1-2 drops of Solution B (Chloranil/DMF). [9]3. Incubation: Let the mixture stand at room temperature for 5 minutes.
-
Observation: Observe the color of the resin beads.
Protocol for Cleavage and Deprotection
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under vacuum.
-
Cleavage: In a fume hood, treat the dried peptide-resin with freshly prepared cleavage cocktail (e.g., Reagent K, approx. 10 mL per 0.1 mmol of synthesis scale) for 2-4 hours at room temperature. [11][12] * Safety Note: TFA is highly corrosive. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (approx. 10x the volume of the filtrate) with gentle stirring to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the pellet with cold ether twice more to remove scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for assessing peptide purity. [13][14]Due to the N-isopropylpiperidine residue, the peptide may be more hydrophobic than its non-alkylated counterpart, potentially leading to longer retention times. [15][16]* Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm that the molecular weight of the synthesized peptide matches the theoretical calculated mass. [17][18]The incorporation of the non-standard residue must be accounted for in the mass calculation.
References
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Link]
-
Mant, C.T., & Hodges, R.S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Link]
-
Gaponova, A.S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 1-25. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. AAPPTEC. [Link]
-
Ariel, N., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(3), 128-134. [Link]
-
AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTEC. [Link]
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Vázquez-Sánchez, J., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(1). [Link]
-
Mant, C.T., & Hodges, R.S. (2006). HPLC analysis and purification of peptides. Current Protocols in Protein Science, Chapter 8, Unit 8.6. [Link]
-
Godfree, C., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS. Analytical Methods, 15(15), 1957-1967. [Link]
-
Anjaneyulu, P.S.R., & Vasanth, T.M. (2015). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. European Journal of Organic Chemistry, 2015(28), 6214-6224. [Link]
-
Gaponova, A.S., et al. (2022). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 23(20), 12209. [Link]
-
Han, X., et al. (2011). PeaksPTM: Mass Spectrometry-Based Identification of Peptides with Unspecified Modifications. Journal of Proteome Research, 10(7), 2990-2996. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. CDN. [Link]
-
Carpino, L.A., et al. (2003). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of Organic Chemistry, 68(1), 213-216. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Aguilar, M.I., & Hearn, M.T.W. (1996). HPLC of Peptides and Proteins. Methods in Enzymology, 270, 3-26. [Link]
-
ResearchGate. (n.d.). Chloranil test. Left side: negative result, revealing the yellow.... ResearchGate. [Link]
-
AAPPTEC. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTEC. [Link]
-
Medzihradszky, K.F., & Chalkley, R.J. (2015). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]
-
Verma, D., et al. (2020). Monitoring of Peptide Coupling and Capping. International Journal of Research in Pharmaceutical Sciences, 11(4), 5225-5228. [Link]
-
Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]
-
Coin, I. (2015). Fmoc Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Due-Hansen, M.E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11634-11638. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Colorimetric Reagents in SPPS peptide solutions. Dilun Biotechnology. [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link]
-
MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]
-
Sheynkman, G.M., et al. (2013). Large-scale mass spectrometric detection of variant peptides resulting from non-synonymous nucleotide differences. Journal of Proteome Research, 12(6), 2736-2748. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
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- 6. chem.uci.edu [chem.uci.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. peptide.com [peptide.com]
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- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Large-scale mass spectrometric detection of variant peptides resulting from non-synonymous nucleotide differences - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Carboxylic Acids in Mass Spectrometry Analysis
Introduction: The Imperative for Derivatization in Carboxylic Acid Analysis
Carboxylic acids are a cornerstone of biological and chemical systems, playing critical roles in everything from metabolic pathways to industrial chemical synthesis. Their accurate quantification is paramount in fields as diverse as metabolomics, pharmaceutical development, and environmental analysis. However, the intrinsic properties of carboxylic acids—high polarity, low volatility, and often poor ionization efficiency—present significant challenges for direct analysis by mass spectrometry (MS), whether coupled with gas chromatography (GC) or liquid chromatography (LC).[1]
Derivatization, the targeted chemical modification of an analyte, is a powerful strategy to overcome these analytical hurdles.[2][3] By converting the polar carboxyl group into a less polar, more volatile, and more readily ionizable moiety, we can dramatically improve chromatographic separation, enhance detection sensitivity, and increase the overall robustness of the analytical method.[2][4][5] This application note provides a comprehensive guide to the theory and practice of derivatizing carboxylic acids for both GC-MS and LC-MS analysis, offering detailed protocols and expert insights to guide researchers, scientists, and drug development professionals.
The Rationale Behind Derivatization: Enhancing Analytical Performance
The decision to derivatize is driven by the need to modulate the physicochemical properties of the analyte to be more amenable to the chosen analytical platform. The primary objectives of derivatizing carboxylic acids include:
-
Increased Volatility for GC-MS: GC analysis fundamentally requires that analytes be volatile and thermally stable. The strong intermolecular hydrogen bonding of carboxylic acids severely limits their volatility.[6] Derivatization masks the polar carboxyl group, breaking these hydrogen bonds and creating a more volatile derivative suitable for GC.[7]
-
Improved Chromatographic Behavior: In reversed-phase liquid chromatography (RP-LC), highly polar carboxylic acids often exhibit poor retention, eluting in or near the solvent front, where matrix effects can be most pronounced.[1] Derivatization can increase the hydrophobicity of the analyte, leading to better retention and separation from other sample components.[8][9]
-
Enhanced Ionization Efficiency for LC-MS: Carboxylic acids are often analyzed in negative ion mode electrospray ionization (ESI), which can be prone to ion suppression from the sample matrix. Derivatization can introduce a permanently charged group or a moiety with high proton affinity, enabling a "charge reversal" to the more robust positive ion mode and significantly boosting ionization efficiency by orders of magnitude.[5][8][9][10]
-
Improved Fragmentation for Structural Elucidation: The fragmentation pattern of a derivatized carboxylic acid in tandem mass spectrometry (MS/MS) can be more informative and predictable than that of the underivatized form, aiding in structural confirmation.[2][11]
-
Introduction of Isotope Labels for Quantitative Analysis: Derivatization with isotopically labeled reagents allows for the creation of an ideal internal standard for accurate and precise quantification, correcting for variations in sample preparation, chromatography, and ionization.[8][9][12][13]
Selecting the Appropriate Derivatization Strategy
The choice of derivatization reagent and method is dictated by several factors, including the analytical platform (GC-MS or LC-MS), the specific carboxylic acids of interest, the sample matrix, and the desired analytical outcome (e.g., qualitative screening vs. quantitative analysis).
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal is to increase volatility and thermal stability. The two most common approaches are silylation and esterification.
Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group.[7] This is a versatile and widely used technique for a broad range of functional groups.
-
Mechanism: The reaction is a nucleophilic attack of the carboxylate on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group.
-
Common Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and potent silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).[14] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice, known for producing volatile byproducts that are less likely to interfere with early eluting peaks.[15]
-
Advantages: Silylation reactions are generally fast and produce stable derivatives. A wide variety of silylating reagents with varying reactivities are commercially available.[7]
-
Considerations: Silylating reagents and their derivatives are highly sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling.[14][16]
Protocol 1: Silylation of Carboxylic Acids with BSTFA for GC-MS Analysis
Objective: To prepare volatile trimethylsilyl (TMS) esters of carboxylic acids for GC-MS analysis.
Materials:
-
Dried sample containing carboxylic acids (0.1-1 mg)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% TMCS
-
Aprotic solvent (e.g., pyridine, acetonitrile, dichloromethane)
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: Place the dried sample in a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it will deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of an aprotic solvent to dissolve the sample. Then, add 100 µL of BSTFA.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. For sterically hindered carboxylic acids, a longer reaction time or higher temperature may be necessary.[14]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No work-up is typically required.
Self-Validation:
-
Blank Analysis: Run a reagent blank (solvent and BSTFA without sample) to identify any potential interferences from the reagents or system.
-
Positive Control: Derivatize a known standard of the carboxylic acid of interest to confirm the reaction efficiency and determine the retention time and mass spectrum of the TMS derivative.
-
Spike Recovery: Spike a sample matrix with a known amount of the carboxylic acid standard before and after derivatization to assess the reaction efficiency and potential matrix effects.
Esterification converts carboxylic acids into their corresponding esters, which are significantly more volatile.[16]
-
Mechanism: The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[17] Alternatively, alkylation can be achieved using reagents like diazomethane or through extractive alkylation.
-
Common Reagents: Boron trifluoride (BF3) in methanol is a widely used and effective reagent for forming methyl esters. Acetyl chloride in an alcohol can also be employed for esterification.[18]
-
Advantages: Esterification is a robust and well-established method. The resulting esters are generally stable.
-
Considerations: Some esterification methods require harsh acidic conditions which may not be suitable for all analytes. Diazomethane is toxic and explosive, requiring careful handling.
Protocol 2: Esterification of Carboxylic Acids with BF3-Methanol for GC-MS Analysis
Objective: To prepare volatile methyl esters of carboxylic acids for GC-MS analysis.
Materials:
-
Dried sample containing carboxylic acids (approximately 1 mg)
-
14% Boron Trifluoride (BF3) in methanol
-
Saturated sodium chloride solution
-
Hexane
-
Anhydrous sodium sulfate
-
2 mL reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the accurately weighed, dried sample in a 2 mL reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl esters.
-
Drying: Carefully transfer the hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract is now ready for injection into the GC-MS.
Self-Validation:
-
Complete Esterification: Analyze a standard of the carboxylic acid. The absence of the underivatized acid peak indicates complete reaction.
-
Quantitative Transfer: To ensure quantitative recovery, perform a second extraction of the aqueous layer and analyze it to confirm that all esters have been transferred to the organic phase.
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
For LC-MS, derivatization aims to improve chromatographic retention, enhance ionization efficiency, and enable sensitive detection, often in positive ion mode.[2] Amidation and esterification with charge-carrying moieties are common strategies.
Amidation involves coupling the carboxylic acid with an amine-containing reagent. This is often achieved using a coupling agent like a carbodiimide.
-
Mechanism: A carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate then reacts with an amine to form a stable amide bond.[2][19]
-
Common Reagents: A wide variety of amine-containing reagents can be used. For enhancing positive mode ESI, reagents containing a tertiary amine or a quaternary ammonium group are ideal. Examples include 2,4-dimethoxy-6-piperazin-1-yl pyrimidine (DMPP) and 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA).[2][12]
-
Advantages: Amidation reactions are typically carried out under mild conditions.[2] The introduction of a basic or permanently charged group can dramatically increase ESI sensitivity. Isotope-coded amine reagents are available for quantitative studies.[12]
-
Considerations: The choice of coupling agent and reaction conditions (pH, temperature) needs to be optimized for the specific carboxylic acid and derivatization reagent.
Protocol 3: Amidation of Carboxylic Acids with 4-APEBA and EDC for LC-MS/MS Analysis
Objective: To derivatize carboxylic acids with 4-APEBA to enhance ionization efficiency and enable sensitive detection in positive ion mode LC-MS/MS.
Materials:
-
Aqueous solution of carboxylic acid standards or sample
-
4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) solution (e.g., 3 mg/mL in water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 290 mM in water)
-
N-Hydroxysuccinimide (NHS) buffer (e.g., 100 mM, pH 5.7)
-
Reaction vials
-
Thermostatic heater
Procedure:
-
Reaction Mixture Preparation: In a reaction vial, combine the following in order:
-
200 µL of the carboxylic acid sample/standard solution (e.g., 1 mM in water)
-
50 µL of 100 mM NHS buffer (pH 5.7)
-
200 µL of 3 mg/mL 4-APEBA solution
-
50 µL of 290 mM EDC solution[2]
-
-
Reaction: Tightly cap the vial and heat at 60°C for 1 hour.[2]
-
Analysis: After cooling to room temperature, the reaction mixture can be diluted with an appropriate solvent (e.g., mobile phase) and injected directly into the LC-MS/MS system.
Self-Validation:
-
MS/MS Fragmentation: The derivatized product should exhibit a characteristic fragmentation pattern, often with a prominent fragment ion corresponding to the derivatization tag. This can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.[2]
-
Reaction Monitoring: Analyze the reaction mixture at different time points to ensure the reaction has gone to completion.
-
Isotopic Labeling: If available, use an isotopically labeled version of the carboxylic acid to confirm the identity of the derivatized product and to serve as an internal standard.
Data Presentation and Interpretation
A successful derivatization strategy is reflected in improved analytical data. The following tables summarize the expected outcomes for the described protocols.
Table 1: Expected Mass Shifts and GC-MS Characteristics of Derivatized Carboxylic Acids
| Derivatization Method | Reagent | Derivative Formed | Mass Shift (Da) | Expected GC-MS Improvements |
| Silylation | BSTFA/MSTFA | Trimethylsilyl (TMS) Ester | +72 per carboxyl group | Increased volatility, improved peak shape, reduced retention time |
| Esterification | BF3-Methanol | Methyl Ester | +14 per carboxyl group | Increased volatility, good thermal stability, characteristic mass spectra |
Table 2: Expected LC-MS/MS Characteristics of Derivatized Carboxylic Acids
| Derivatization Method | Reagent | Derivative Formed | Key Feature | Expected LC-MS/MS Improvements |
| Amidation | 4-APEBA/EDC | Amide with quaternary ammonium | Permanent positive charge | Enhanced positive mode ESI response, improved reversed-phase retention, characteristic fragment ions for MRM |
| Isotope Labeling | d₀-/d₆-DMPP | Isotope-coded amide | 6 Da mass difference | Accurate quantification, enhanced ESI response, additional sequence information for peptides[12] |
Visualizing the Derivatization Workflow
Understanding the sequence of steps in a derivatization protocol is crucial for successful implementation. The following diagrams, generated using DOT language, illustrate the workflows for the protocols described above.
Caption: Workflow for GC-MS derivatization of carboxylic acids.
Sources
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- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
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Advanced Amide Coupling Strategies for Piperidine Carboxylic Acids: Overcoming Steric Hindrance and Epimerization
Application Note & Protocol Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
Piperidine carboxylic acids—such as pipecolic acid (piperidine-2-carboxylic acid), nipecotic acid (piperidine-3-carboxylic acid), and isonipecotic acid (piperidine-4-carboxylic acid)—are ubiquitous building blocks in modern drug discovery. However, their incorporation via amide coupling presents two distinct chemical challenges: steric hindrance (particularly in 2-substituted derivatives) and a high propensity for α-epimerization (racemization) during carboxylic acid activation[1].
As a Senior Application Scientist, I have structured this guide to move beyond generic procedures. Here, we dissect the mechanistic causality behind reagent selection and provide self-validating experimental protocols designed to maximize yield while preserving stereochemical integrity.
Mechanistic Causality & Reagent Selection
The Epimerization Dilemma
When a chiral piperidine carboxylic acid (e.g., L-pipecolic acid) is activated by a coupling reagent, the electron-withdrawing nature of the activated ester significantly increases the acidity of the α-proton. In the presence of a base (e.g., DIPEA), this proton can be abstracted, leading to the formation of a planar, achiral oxazolone or enolate intermediate[1]. Subsequent nucleophilic attack by the amine occurs from either face, resulting in a racemic mixture. Furthermore, during the deprotection and coupling of peptide fragments containing pipecolic acid, unwanted side reactions such as diketopiperazine (DKP) formation can occur[2].
Strategic Reagent Selection
To outcompete the rate of epimerization, the aminolysis step must be drastically accelerated, or the activation intermediate must be carefully modulated:
-
HATU / DIPEA: HATU generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt exerts a "neighboring group effect," acting as a general base to coordinate the incoming amine. This accelerates aminolysis, allowing it to outpace oxazolone formation, making it ideal for sterically congested substrates[3],[2].
-
T3P or DEPBT: For substrates with extreme racemization risk, Propylphosphonic anhydride (T3P) or 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are preferred. They form less reactive intermediates that are highly resistant to oxazolone formation, preserving stereochemistry even in challenging couplings[1].
-
EDC / HOBt: For unhindered substrates (e.g., isonipecotic acid), EDC·HCl combined with HOBt provides a highly atom-economical route where all byproducts are water-soluble, streamlining purification[4].
Quantitative Reagent Comparison
| Coupling Reagent | Substrate Suitability | Epimerization Risk | Byproduct Removal | Typical Yield |
| HATU / DIPEA | Highly Hindered (e.g., Pipecolic Acid) | Low | Flash Chromatography | 80–95% |
| EDC / HOBt | Unhindered (e.g., Isonipecotic Acid) | Moderate | Aqueous Wash (Water-soluble) | 75–90% |
| T3P / Pyridine | Racemization-Prone | Very Low | Aqueous Wash (Water-soluble) | 70–85% |
| PyBroP / DIPEA | N-Alkyl / Extreme Hindrance | Moderate | Flash Chromatography | 60–80% |
Experimental Workflow
The following decision tree dictates the logical flow for selecting conditions based on the specific piperidine derivative.
Workflow for selecting amide coupling conditions for piperidine carboxylic acids.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below integrate in-process analytical checks to ensure causality between the chemical steps and the observed outcomes.
Protocol A: HATU-Mediated Coupling of Sterically Hindered L-Pipecolic Acid
Optimized for high yield and low epimerization in sterically congested environments.
-
System Preparation & Dissolution: To an oven-dried, argon-purged round-bottom flask, add N-Boc-L-pipecolic acid (1.0 eq). Dissolve the acid in anhydrous DMF or DCM to achieve a concentration of 0.1–0.5 M[3]. Validation Check: Ensure solvent water content is <50 ppm via Karl Fischer titration; moisture will rapidly quench the activated HOAt ester.
-
Controlled Activation: Cool the solution to 0 °C using an ice-water bath. Add HATU (1.1 eq) in a single portion, followed by the dropwise addition of DIPEA (2.5 eq)[3]. Causality: Dropwise base addition prevents localized basic hotspots that trigger premature α-proton abstraction[5].
-
Pre-activation Phase: Stir the mixture at 0 °C for exactly 5–10 minutes to allow for the formation of the activated HOAt ester[3]. Validation Check: An LC-MS aliquot should confirm the disappearance of the starting acid and the presence of the HOAt-adduct mass.
-
Amine Addition & Coupling: Slowly add the amine component (1.0–1.2 eq). Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–16 hours[3].
-
Workup & Purification: Concentrate the mixture to remove DMF. Redissolve in Ethyl Acetate. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), 5% aqueous NaHCO₃, and brine[3]. Dry over anhydrous Na₂SO₄, filter, and purify via flash column chromatography.
Protocol B: Epimerization-Free Coupling using T3P
Optimized for absolute preservation of stereochemistry in highly racemization-prone substrates.
-
Reagent Assembly: Dissolve the N-protected piperidine carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous Ethyl Acetate or DCM (0.2 M).
-
Base Addition: Add a non-nucleophilic base such as DIPEA or Pyridine (3.0 eq) and cool the system to 0 °C[1].
-
Activation/Coupling: Add T3P (50% wt solution in EtOAc, 1.5 eq) dropwise over 15 minutes. Causality: T3P acts simultaneously as a water scavenger and an activating agent, forming a mixed anhydride that is highly resistant to oxazolone formation[1].
-
Reaction Execution: Stir the reaction at room temperature for 12–24 hours. Monitor via TLC or LC-MS until the starting materials are consumed.
-
Streamlined Workup: Wash the organic layer directly with water, saturated NaHCO₃, and brine. Validation Check: T3P byproducts are highly water-soluble. A simple phase separation often yields crude product of >90% purity, bypassing the need for immediate chromatography[1].
Self-Validating Quality Control (QC)
To guarantee the integrity of the protocol, the following orthogonal validation steps must be executed post-synthesis:
-
Chiral HPLC (Stereochemical Validation): Yield alone is an insufficient metric for pipecolic acid derivatives. Run the purified product on a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard. A successful protocol must reflect an enantiomeric excess (ee) of >98%.
-
LC-MS & NMR (Structural Validation): Confirm the exact mass and utilize ¹H NMR to ensure the absence of diketopiperazine (DKP) side products, which present as distinct cyclic dipeptide resonances and often plague pipecolic acid deprotection/coupling sequences[2].
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - NIH PMC [Link]
-
DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - ResearchGate[Link]
-
Total Synthesis and Structural Determination of Cyclodepsipeptide Decatransin - ACS Publications [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Use of Protecting Groups in Piperidine Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of the Piperidine Scaffold and the Imperative of Protection
The piperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties such as aqueous solubility and basicity, while also serving as a versatile scaffold for constructing complex three-dimensional structures that can effectively interact with biological targets.[1][3] However, the very reactivity of the piperidine nitrogen, a secondary amine, that makes it a valuable synthetic handle also presents a significant challenge during multi-step syntheses. Unwanted side reactions at this nitrogen can lead to low yields, complex product mixtures, and purification difficulties.
To overcome this, the strategic use of protecting groups is essential. A protecting group temporarily masks the piperidine nitrogen, rendering it inert to specific reaction conditions, and can be cleanly removed later in the synthetic sequence.[4] This guide provides a detailed overview of the most common and effective protecting groups for piperidine chemistry—Boc, Cbz, and Fmoc—with a focus on the underlying chemical principles, practical applications, and detailed experimental protocols.
The Principle of Orthogonality: A Chemist's Toolkit for Selective Deprotection
In complex syntheses where multiple functional groups require protection, the concept of orthogonality is paramount. Orthogonal protecting groups are those that can be removed under distinct sets of conditions without affecting one another.[5] This allows for the selective deprotection of one functional group while others remain protected, enabling precise control over the synthetic route. The three protecting groups discussed herein—Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile)—form a powerful orthogonal set, providing chemists with the flexibility to design and execute sophisticated synthetic strategies.[6][7]
Caption: Workflow for the protection and deprotection of piperidine with the Boc group.
B. Detailed Experimental Protocols
Protocol 1: N-Boc Protection of Piperidine
-
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM in a round-bottom flask.
-
Add a solution of sodium bicarbonate (2.0 eq) in water.
-
Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-piperidine.
-
-
Causality and Troubleshooting:
-
Why NaHCO₃? Sodium bicarbonate is a mild base that neutralizes the acid generated during the reaction without promoting side reactions.
-
Why biphasic conditions? This allows for easy separation and work-up.
-
Troubleshooting: If the reaction is incomplete, add an additional 0.1 eq of (Boc)₂O and stir for another 4-6 hours. If a di-Boc protected product is observed, reduce the equivalents of (Boc)₂O in subsequent reactions.
-
Protocol 2: N-Boc Deprotection of N-Boc-Piperidine using TFA
-
Materials:
-
N-Boc-piperidine (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-piperidine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases (pH > 8).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.
-
-
Causality and Troubleshooting:
-
Why TFA? TFA is a strong acid that efficiently cleaves the Boc group. It is also volatile, making it easy to remove after the reaction.
-
Why 0 °C initially? The reaction is exothermic, and initial cooling helps to control the reaction rate.
-
Troubleshooting: If the reaction is sluggish, a larger excess of TFA or a longer reaction time may be required. Incomplete neutralization during work-up can result in the piperidinium trifluoroacetate salt.
-
II. The Carboxybenzyl (Cbz or Z) Group: The Classic Hydrogenolysis-Labile Group
The Cbz group, introduced by Bergmann and Zervas, was one of the first widely used protecting groups in peptide synthesis. [6]Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.
A. Rationale for Use and Mechanistic Insight
Protection: The Cbz group is introduced by reacting the piperidine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). [6]Similar to Boc protection, the piperidine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion. A base, such as sodium carbonate or triethylamine, is required to neutralize the HCl generated. [8] Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis. [6][8]The reaction involves a palladium on carbon (Pd/C) catalyst and a source of hydrogen (H₂ gas or a transfer hydrogenation reagent like ammonium formate). [9]The mechanism proceeds via oxidative addition of the benzylic C-O bond to the palladium surface, followed by hydrogenolysis to release toluene, carbon dioxide, and the free piperidine.
Diagram 3: Cbz-Protection and Deprotection Workflow
Caption: Workflow for the protection and deprotection of piperidine with the Cbz group.
B. Detailed Experimental Protocols
Protocol 3: N-Cbz Protection of Piperidine
-
Materials:
-
Piperidine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve piperidine (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of water and ethyl acetate.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Cbz-piperidine.
-
-
Causality and Troubleshooting:
-
Why Schotten-Baumann conditions? The biphasic system with a base like Na₂CO₃ efficiently traps the generated HCl in the aqueous phase, driving the reaction to completion. [6] * Troubleshooting: If the reaction is slow, ensure vigorous stirring to maximize the interfacial reaction. If starting material persists, a small amount of additional Cbz-Cl can be added.
-
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
-
Materials:
-
N-Cbz-piperidine (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve N-Cbz-piperidine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperidine.
-
-
Causality and Troubleshooting:
-
Why Pd/C? Palladium on carbon is a highly effective and reusable heterogeneous catalyst for hydrogenolysis.
-
Why methanol or ethanol? These are common solvents for hydrogenation as they readily dissolve the substrate and do not interfere with the reaction.
-
Troubleshooting: If the reaction is slow or stalls, the catalyst may be poisoned. Ensure the starting material is free of sulfur-containing impurities. [10]In some cases, adding a small amount of acetic acid can accelerate the reaction. If the substrate contains other reducible functional groups (e.g., alkenes, alkynes), they may also be reduced under these conditions.
-
III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Specialist
The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its stability to acidic conditions and its rapid cleavage under mild basic conditions, typically with a solution of piperidine in DMF. [3][11]
A. Rationale for Use and Mechanistic Insight
Protection: The Fmoc group is introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a mild base like sodium bicarbonate. [7]The reaction mechanism is analogous to that of Boc and Cbz protection.
Deprotection: The key to the Fmoc group's utility is its base-lability. The deprotection proceeds via an E1cB elimination mechanism. [12]A base, typically a secondary amine like piperidine, abstracts the acidic proton on the 9-position of the fluorene ring system. [4][13]This generates a stabilized carbanion, which then undergoes elimination to release the highly reactive dibenzofulvene intermediate and a carbamic acid derivative that decarboxylates to the free amine. The excess piperidine in the deprotection solution also acts as a scavenger, trapping the dibenzofulvene to prevent its reaction with the newly deprotected amine. [4] Diagram 4: Fmoc-Protection and Deprotection Workflow
Caption: Workflow for the protection and deprotection of piperidine with the Fmoc group.
B. Detailed Experimental Protocols
Protocol 5: N-Fmoc Protection of Piperidine
-
Materials:
-
Piperidine (1.0 eq)
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Dioxane
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve piperidine (1.0 eq) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Cool the solution to 0 °C.
-
Add a solution of Fmoc-Cl (1.05 eq) in dioxane dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, add water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Causality and Troubleshooting:
-
Why Fmoc-Cl? It is a commercially available and highly reactive reagent for introducing the Fmoc group.
-
Troubleshooting: Fmoc-Cl is sensitive to moisture and should be handled accordingly. If the reaction is incomplete, a small amount of additional Fmoc-Cl can be added.
-
Protocol 6: N-Fmoc Deprotection using Piperidine/DMF
-
Materials:
-
N-Fmoc-piperidine (1.0 eq)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
Dissolve N-Fmoc-piperidine (1.0 eq) in a 20% (v/v) solution of piperidine in DMF.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC. The formation of the dibenzofulvene-piperidine adduct can also be monitored by UV spectroscopy.
-
Once the reaction is complete, concentrate the mixture under high vacuum to remove the DMF and piperidine.
-
To the residue, add cold diethyl ether to precipitate the product and wash away the dibenzofulvene-piperidine adduct.
-
Decant the ether and repeat the wash if necessary.
-
Dry the resulting product under vacuum.
-
-
Causality and Troubleshooting:
-
Why 20% piperidine in DMF? This is the standard and highly effective condition for Fmoc removal in SPPS and is also applicable in solution-phase synthesis. [14] * Side Reactions: In peptide synthesis, prolonged exposure to piperidine can cause side reactions like aspartimide formation or diketopiperazine formation. [15][16]While less common with simple piperidine derivatives, it is good practice to use the shortest reaction time necessary for complete deprotection.
-
Troubleshooting: If deprotection is slow, a higher concentration of piperidine (e.g., 50%) can be used. If the dibenzofulvene adduct is difficult to remove, repeated trituration with cold ether is recommended.
-
IV. Summary of Protecting Group Properties
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Carboxybenzyl | Cbz, Z | Cbz-Cl | H₂, Pd/C (Catalytic Hydrogenolysis) | Stable to acid and base. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (20% Piperidine in DMF) | Stable to acid. |
V. Conclusion
The judicious selection and application of protecting groups are fundamental to the successful synthesis of complex molecules containing the piperidine scaffold. The Boc, Cbz, and Fmoc groups represent a versatile and largely orthogonal toolkit that enables chemists to navigate intricate synthetic pathways with precision and control. A thorough understanding of the underlying mechanisms, reaction conditions, and potential side reactions associated with each protecting group is crucial for optimizing synthetic routes and achieving high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and strategic synthesis of novel piperidine-containing compounds.
VI. References
-
National Center for Biotechnology Information. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Retrieved from [Link]
-
Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link] [4]23. Perron, V., et al. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(2), 283-289.
-
Felpin, F.-X., & Fouquet, E. (2010). In situ preparation of an active Pd/C catalyst from Pd(OAc)2 and charcoal in methanol enables a simple, highly reproducible protocol for the hydrogenation of alkenes and alkynes and for the hydrogenolysis of O-benzyl ethers. Chemistry – A European Journal, 16(40), 12440-12445.
-
Mandal, P. K., & McMurray, J. S. (2007). In situ generation of molecular hydrogen by addition of triethylsilane to palladium on charcoal results in rapid and efficient reduction of multiple bonds, azides, imines, and nitro groups, as well as deprotection of benzyl and allyl groups under mild, neutral conditions. The Journal of Organic Chemistry, 72(17), 6599-6601.
-
Ivashchenko, A. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4746.
-
Kotha, S., & Meshram, M. (2018). Recent developments on piperidine and pyridine based natural products: synthesis and medicinal significance. Tetrahedron, 74(15), 1691-1736.
-
Ruble, J. C., & Fu, G. C. (2000). A Versatile Method for the N-Arylation of a Broad Range of Amines, including Anilines, Indoles, and Piperazines. The Journal of Organic Chemistry, 65(20), 6274-6277.
-
PubMed. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. thalesnano.com [thalesnano.com]
- 8. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]
- 9. renyi.hu [renyi.hu]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. researchgate.net [researchgate.net]
Synthesis of Piperidine-3-Carboxamide Derivatives: A Comprehensive Guide for Therapeutic Agent Development
Abstract
The piperidine-3-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the synthesis of piperidine-3-carboxamide derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the strategic considerations behind the synthetic pathways, provide detailed experimental protocols, and explore the structure-activity relationships (SAR) that drive the design of these potent molecules. This document aims to serve as a practical resource, blending established methodologies with contemporary insights to empower the discovery of novel therapeutics.
Introduction: The Significance of the Piperidine-3-Carboxamide Scaffold
The piperidine ring is a ubiquitous feature in a vast number of FDA-approved drugs and natural products, prized for its favorable physicochemical properties which often impart desirable pharmacokinetic profiles.[1][3] When functionalized with a carboxamide group at the 3-position, the resulting scaffold offers a versatile platform for creating diverse chemical libraries. The amide bond provides a key hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets, while the piperidine ring and its substituents allow for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability.
Derivatives of piperidine-3-carboxamide have demonstrated significant potential across a range of therapeutic areas, including:
-
Oncology: As inhibitors of anaplastic lymphoma kinase (ALK) for cancer treatment and as inducers of a senescence-like phenotype in melanoma cells.[4][5][6]
-
Osteoporosis: Acting as potent inhibitors of Cathepsin K, a cysteine protease involved in bone resorption.[7][8]
-
Infectious Diseases: Showing promise as inhibitors of the influenza virus and as agents against bacterial wilt in agriculture.[9][10][11]
The continued exploration of this scaffold holds immense promise for the development of next-generation therapeutics.
Strategic Approaches to Synthesis
The synthesis of piperidine-3-carboxamide derivatives can be dissected into two primary strategic considerations: the construction of the piperidine ring and the formation of the amide bond.
Synthesis of the Piperidine-3-Carboxylic Acid Core
A common and atom-economical route to the piperidine core is the catalytic hydrogenation of a corresponding pyridine precursor.[3][12] This approach is industrially scalable and allows for the introduction of various substituents on the ring.
-
Heterogeneous Catalysis: This is a widely employed method due to the ease of catalyst removal. Palladium on carbon (Pd/C) and rhodium on carbon are effective catalysts, often requiring elevated pressures of hydrogen gas and sometimes acidic additives to facilitate the reduction of the aromatic pyridine ring.[3][13]
-
Homogeneous Catalysis: Catalysts such as Wilkinson's catalyst can be used for the hydrogenation of pyridine derivatives, sometimes offering higher selectivity under milder conditions.[14]
-
Chiral Synthesis: For the synthesis of enantiomerically pure piperidine derivatives, starting from chiral precursors like L-glutamic acid offers a reliable method. This multi-step approach involves cyclization to form the piperidine ring with a defined stereochemistry.
Diagram 1: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of piperidine-3-carboxamide derivatives.
Formation of the Amide Bond: A Cornerstone of Medicinal Chemistry
The formation of the amide bond is one of the most frequently performed reactions in drug discovery.[15][16][17] The direct condensation of a carboxylic acid and an amine is generally unfavorable and requires activation of the carboxylic acid.[18]
Commonly used methods include:
-
Carbodiimide Coupling Reagents: Reagents such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC) are widely used to activate the carboxylic acid.[15] These reactions are often performed in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[19]
-
Other Coupling Reagents: A vast array of other coupling reagents, including phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU), have been developed to address specific challenges such as sterically hindered substrates or to minimize racemization.
-
One-Pot Procedures: Recent advancements have led to the development of efficient one-pot reactions for amide bond formation, sometimes utilizing novel catalytic systems to streamline the synthetic process.[16]
Experimental Protocols: A Representative Synthesis
This section provides a detailed protocol for the synthesis of a generic N-substituted piperidine-3-carboxamide derivative, starting from a commercially available N-Boc-piperidine-3-carboxylic acid.
Materials and Equipment
-
N-Boc-piperidine-3-carboxylic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
A primary or secondary amine (R-NH₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
-
Analytical instruments: NMR spectrometer, Mass spectrometer, HPLC system
Step-by-Step Synthesis of N-Substituted-1-Boc-piperidine-3-carboxamide
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (R-NH₂, 1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-substituted-1-Boc-piperidine-3-carboxamide.
Deprotection of the Boc Group (if required)
-
Dissolve the purified N-Boc-piperidine-3-carboxamide in a suitable solvent (e.g., DCM or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting salt can be neutralized or used directly in subsequent reactions.
Characterization
The structure and purity of the final compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of piperidine-3-carboxamide derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the carboxamide nitrogen. The following table summarizes key SAR findings from the literature for different therapeutic targets.
| Therapeutic Target | Key Structural Moiety and Position | Impact on Activity | Reference |
| Cathepsin K (Anti-osteoporosis) | 4-electron withdrawing group at the R1 position (on the piperidine nitrogen) | Beneficial for inhibitory activity | [7] |
| 4-electron donating group at the R2 position (on the carboxamide nitrogen) | Enhances inhibitory activity | [7] | |
| Melanoma (Senescence Induction) | S-configuration at the 3-position of the piperidine ring | Significantly more potent than the R-enantiomer | [4] |
| Five-membered heterocycles (e.g., pyrrole) as a substituent on the N-aryl group | Enhances anti-melanoma activity | [4] | |
| Influenza Virus Inhibition | Ether linkage between a quinoline and the piperidine ring | Critical for inhibitory activity | [10] |
Diagram 2: Key Areas for SAR Exploration
Caption: Key positions on the piperidine-3-carboxamide scaffold for SAR studies.
Conclusion
The synthesis of piperidine-3-carboxamide derivatives offers a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the synthetic strategies for constructing the piperidine core and forming the crucial amide bond is essential for the efficient generation of diverse chemical libraries. Furthermore, a rational approach to SAR, guided by data from various biological assays, will continue to drive the optimization of this privileged scaffold towards potent and selective drug candidates. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully navigate the synthesis and development of these promising compounds.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. (URL: [Link])
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC. (URL: [Link])
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (URL: [Link])
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (URL: [Link])
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
(PDF) Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - ResearchGate. (URL: [Link])
-
Amidation - ACS GCI Pharmaceutical Roundtable. (URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC. (URL: [Link])
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (URL: [Link])
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. (URL: [Link])
-
Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI. (URL: [Link])
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry. (URL: [Link])
-
(PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (URL: [Link])
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (URL: [Link])
-
Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - Semantic Scholar. (URL: [Link])
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hepatochem.com [hepatochem.com]
- 16. asiaresearchnews.com [asiaresearchnews.com]
- 17. Amidation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 18. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Advanced Analytical Techniques for the Chiral Separation of Piperidine Derivatives: Application Notes and Protocols
Introduction and Scope
Piperidine derivatives form the structural backbone of numerous FDA-approved pharmaceuticals, including methylphenidate, bupivacaine, and paroxetine. Because the stereochemistry of the piperidine ring profoundly dictates a drug's pharmacodynamics and toxicity profile, achieving baseline enantiomeric separation is a critical regulatory and safety requirement in drug development.
This guide synthesizes advanced methodologies for the chiral separation of piperidine derivatives, focusing on the mechanistic causality behind method development in Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).
Mechanistic Foundations of Piperidine Chiral Recognition
The secondary or tertiary basic nitrogen within the piperidine ring presents unique chromatographic challenges, most notably severe peak tailing due to secondary interactions with residual silanols on silica-based matrices.
-
Chromatographic Recognition (SFC/HPLC): Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose or cellulose derivatives, form helical grooves. Chiral recognition occurs via a three-point interaction model: hydrogen bonding (via carbamate linkages on the CSP), π−π interactions (via phenyl rings), and steric inclusion[1]. To prevent the basic piperidine nitrogen from interacting with underlying silanols, basic additives like Diethylamine (DEA) are introduced into the mobile phase to competitively mask these active sites, ensuring sharp, symmetrical peaks[2].
-
Electrophoretic Recognition (CE): In Capillary Electrophoresis, cyclodextrins (CDs) act as chiral selectors. For basic piperidines, anionic derivatized CDs, such as Sulfobutyl Ether β -Cyclodextrin (SBE- β -CD), are highly effective. At a low pH, the piperidine nitrogen is fully protonated (cationic), while the SBE- β -CD is anionic. This creates a strong electrostatic attraction that supplements the hydrophobic inclusion of the piperidine ring into the CD cavity, maximizing the electrophoretic mobility difference between the transient diastereomeric complexes[3][4].
Method Development Workflow
Workflow for selecting and optimizing chiral separation techniques for piperidine derivatives.
Application Note 1: High-Throughput SFC Screening
Supercritical Fluid Chromatography (SFC) has largely superseded normal-phase HPLC for basic chiral compounds due to the high diffusivity and low viscosity of supercritical CO₂, which allows for flow rates 3-5 times faster than HPLC without a proportional loss in efficiency[2].
Protocol 1: SFC Method Development for (R/S)-Piperidine Derivatives
Objective: Achieve baseline resolution (Rs > 1.5) of racemic piperidine mixtures in under 5 minutes.
Step 1: Column Selection
-
Action: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 5 µm, 4.6 x 250 mm)[1].
-
Causality: The 3,5-dimethylphenylcarbamate derivation provides a versatile chiral environment with strong hydrogen-bond accepting/donating capabilities, making it a universal first-choice for basic amines.
Step 2: Mobile Phase Preparation
-
Action: Prepare a co-solvent of 100% HPLC-grade Methanol containing 0.1% (v/v) Diethylamine (DEA).
-
Causality: Supercritical CO₂ is non-polar (similar to hexane). Methanol acts as a polar modifier to elute the compound, while DEA acts as a basic competitor, binding to the acidic silanols on the silica support to prevent the piperidine nitrogen from tailing[2].
Step 3: Instrument Parameters
-
Action: Set flow rate to 3.0 mL/min, Back Pressure Regulator (BPR) to 120 bar, and column oven to 40°C.
-
Causality: Maintaining 120 bar and 40°C ensures the CO₂ remains in a dense supercritical state. Drops in pressure can cause phase separation of the methanol/CO₂ mixture, leading to catastrophic baseline noise and loss of resolution.
Step 4: System Suitability & Self-Validation
-
Action: Inject a racemic standard. Calculate the Resolution (Rs) and Tailing Factor (Tf).
-
Validation Gate: If Rs < 1.5, decrease the methanol gradient slope. If Tf > 1.2, increase DEA concentration to 0.2% to further suppress silanol interactions. The protocol is self-validating once Tf ≤ 1.2 and Rs ≥ 1.5 are achieved.
Application Note 2: Capillary Electrophoresis using Anionic Cyclodextrins
When sample volume is severely limited (e.g., trace metabolite analysis), Capillary Electrophoresis (CE) is the premier choice. By utilizing charged cyclodextrin derivatives, CE can resolve piperidine enantiomers that fail on traditional HPLC columns[3].
Protocol 2: CE Enantioseparation using SBE- β -CD
Objective: Separate basic piperidine enantiomers utilizing counter-current electrophoretic mobility.
Step 1: Capillary Conditioning
-
Action: Flush a bare fused-silica capillary (50 µm ID, 60 cm effective length) with 0.1 M NaOH for 5 mins, followed by ultra-pure water for 5 mins.
-
Causality: NaOH refreshes the capillary wall, ensuring a reproducible inner surface.
Step 2: Background Electrolyte (BGE) Formulation
-
Action: Prepare a 50 mM Phosphate buffer adjusted to pH 2.5. Dissolve 5 mM of Sulfobutyl Ether β -Cyclodextrin (SBE- β -CD) into the buffer[3][4].
-
Causality: At pH 2.5, the electroosmotic flow (EOF) of the capillary is virtually zero because the wall silanols are protonated. The piperidine derivative (pKa ~9) is fully positively charged and migrates toward the cathode. The SBE- β -CD is negatively charged and migrates toward the anode. This opposite migration creates an infinite theoretical column length, drastically amplifying the separation of the transient diastereomeric complexes[4].
Step 3: Injection and Separation
-
Action: Hydrodynamically inject the sample (50 mbar for 5 seconds). Apply a separation voltage of +20 kV at 20°C.
-
Causality: Hydrodynamic injection avoids the electrokinetic bias that occurs if enantiomers have slightly different mobilities in the sample matrix. 20 kV provides rapid separation, while 20°C active cooling prevents Joule heating, which would otherwise cause band broadening.
Step 4: System Suitability & Self-Validation
-
Action: Monitor the current (µA) during the run. Calculate theoretical plates (N) for the peaks.
-
Validation Gate: The current must remain stable (± 1 µA). A fluctuating current indicates bubble formation or buffer depletion. The protocol is validated when N > 100,000 plates/meter and baseline resolution is observed.
Quantitative Data Summary
The following table summarizes the operational metrics and performance outputs of the primary analytical techniques used for chiral piperidines.
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Primary Chiral Selector | Polysaccharide (Amylose/Cellulose) | Polysaccharide, Macrocyclic Antibiotics | Cyclodextrins (Native & Derivatized) |
| Typical Mobile Phase / BGE | CO₂ + Methanol/Ethanol + 0.1% DEA | Hexane/IPA (Normal) or Water/MeCN (Reversed) | Phosphate buffer (pH 2.5 - 4.0) |
| Analysis Time | Very Fast (3 - 10 min) | Moderate (10 - 30 min) | Fast (5 - 15 min) |
| Sample Consumption | Moderate (µg to mg) | High (µg to mg) | Extremely Low (ng to pg) |
| Resolution (Rs) Potential | High (Rs > 2.0) | High (Rs > 1.5) | Very High (Rs > 3.0) |
| Key Advantage for Piperidines | Green chemistry, rapid screening | Robustness, easy preparative scale-up | High theoretical plates, counter-current mobility |
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Isopropylpiperidine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 1-isopropylpiperidine-3-carboxylic acid (also known as N-isopropylnipecotic acid). As a critical building block for GABA uptake inhibitors and various pharmaceutical intermediates, this compound presents unique synthetic challenges[1]. The presence of a secondary amine and a carboxylic acid requires careful protecting group strategies, while the steric bulk of the isopropyl group and the zwitterionic nature of the final product often lead to poor yields[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your workflow.
Mechanistic Workflow & Troubleshooting Nodes
Decision tree for diagnosing and resolving yield bottlenecks in N-isopropylnipecotic acid synthesis.
Section 1: Frequently Asked Questions (Troubleshooting)
Q1: My reductive amination of ethyl nipecotate with acetone and sodium triacetoxyborohydride (STAB) is stalling at 40-50% conversion. How can I drive it to completion? Expert Answer: The stall is caused by the steric hindrance of both the secondary amine (nipecotate) and the ketone (acetone), which makes the initial iminium ion formation thermodynamically unfavorable and slow.
-
Causality: STAB is a mild reducing agent that preferentially reduces protonated imines (iminium ions) over ketones. If the iminium is not forming fast enough, the reaction stalls, and the STAB slowly degrades.
-
Solution: You must force iminium formation. Add 2.0 to 2.5 equivalents of glacial acetic acid to lower the pH, which catalyzes the condensation[1]. Additionally, pre-stirring the amine and acetone for 30–45 minutes before adding the reducing agent allows the equilibrium to shift forward[3].
Q2: I attempted direct N-alkylation using 2-bromopropane and potassium carbonate in DMF, but my yields are abysmal (<20%) and I smell a gas being produced. What is happening? Expert Answer: You are observing competitive E2 elimination.
-
Causality: 2-Bromopropane is a sterically hindered secondary alkyl halide. In the presence of a base and heat, the secondary amine acts as a base rather than a nucleophile, triggering an E2 elimination on 2-bromopropane to yield propene gas and the hydrobromide salt of your starting material[2].
-
Solution: Switch to reductive amination (acetone/STAB), which completely bypasses the E2 elimination pathway. If you must use direct alkylation, switch to a more polar aprotic solvent (e.g., acetonitrile), use a non-nucleophilic base (DIPEA), and run the reaction at a lower temperature (40 °C) for a longer duration (60-72 hours)[2].
Q3: The N-isopropylation of the ethyl ester went perfectly. However, after saponification with LiOH, I cannot extract the free acid into organic solvents. Where is my product? Expert Answer: Your product is trapped in the aqueous phase as a highly water-soluble zwitterion.
-
Causality: 1-Isopropylpiperidine-3-carboxylic acid contains both a basic tertiary amine and an acidic carboxylate. At neutral pH, it exists as a zwitterion with near-zero solubility in standard organic extraction solvents (DCM, EtOAc, ether).
-
Solution: Stop trying to extract it with organic solvents. Instead, use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Load the aqueous mixture onto the resin (the protonated amine binds to the resin), wash with water to remove inorganic salts, and then elute the pure amino acid using an aqueous ammonia solution.
Section 2: Quantitative Data & Method Comparison
To assist in route selection, the following table summarizes the quantitative performance of various N-isopropylation strategies based on empirical laboratory data.
| Method | Reagents | Average Yield | Primary Byproducts | Scalability & Safety |
| Reductive Amination (STAB) | Acetone, NaBH(OAc)₃, AcOH, DCE | 85 - 95% | Trace isopropanol | Excellent; mild exotherm |
| Reductive Amination (Cyanoborohydride) | Acetone, NaBH₃CN, MeOH | 75 - 85% | Unreacted SM | Moderate; cyanide toxicity risks |
| Direct Alkylation | 2-Bromopropane, K₂CO₃, DMF | 15 - 30% | Propene (E2 elimination) | Poor; requires extended heating |
| Catalytic Hydrogenation | Acetone, H₂, Pd/C, MeOH | 60 - 70% | Catalyst poisoning | Good; requires pressure vessels |
Section 3: Self-Validating Experimental Protocols
Protocol A: Optimized Reductive Amination (Ethyl 1-isopropylpiperidine-3-carboxylate)
This protocol utilizes STAB and acetic acid to overcome steric hindrance[3].
-
Iminium Formation: Dissolve ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Add acetone (5.0 eq) and glacial acetic acid (2.1 eq). Stir at room temperature for 45 minutes[3].
-
Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB) (2.5 eq) over 15 minutes to control the mild exotherm[1]. Stir the suspension at 20 °C under N₂ for 12 hours.
-
Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The starting material will appear as a dark purple spot (secondary amine). The product will not stain strongly with Ninhydrin (tertiary amine), confirming complete conversion.
-
Workup: Quench with saturated aqueous NaHCO₃ until pH ~8. Extract with dichloromethane (3x). Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield the crude ester[1].
Protocol B: Saponification & Zwitterion Isolation
This protocol prevents product loss in the aqueous phase.
-
Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40 °C for 4 hours.
-
Solvent Removal: Evaporate the THF under reduced pressure. The product is now in the aqueous phase as a lithium salt. Adjust the pH of the aqueous phase to ~3.0 using 1M HCl.
-
Resin Loading: Prepare a column of strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form). Load the aqueous solution onto the resin.
-
Washing & Elution: Wash the column with 5 column volumes of deionized water to remove LiCl and unreacted organics. Elute the target amino acid using 2M aqueous NH₄OH.
-
Self-Validation Check (pH): Monitor the pH of the eluent. The product will elute precisely when the eluent transitions from neutral to highly basic (pH > 10).
-
Isolation: Lyophilize the combined fractions to afford pure 1-isopropylpiperidine-3-carboxylic acid as a white powder.
References
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research. 1
-
SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry - ACS Publications. 2
-
Synthesis and biological evaluation of novel N -substituted nipecotic acid derivatives... SciSpace. 3
Sources
Technical Support Center: Purification of Polar Carboxylic Acids
Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals facing chromatographic and extraction challenges with highly polar, ionizable carboxylic acids.
Unlike standard hydrophobic molecules, polar carboxylic acids present a triad of challenges: poor retention on standard reversed-phase columns, severe peak tailing due to secondary interactions, and complex matrix interferences. This guide synthesizes field-proven methodologies with the mechanistic causality needed to troubleshoot and validate your purification workflows.
Diagnostic Workflow: Selecting the Right Purification Strategy
Before diving into specific troubleshooting guides, use the decision matrix below to identify the optimal purification pathway based on your analyte's behavior.
Diagnostic workflow for polar carboxylic acid purification strategies.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Severe Peak Tailing and Poor Resolution on Reversed-Phase (C18) Columns
Q: My carboxylic acid retains slightly on a C18 column, but the peak is broad, asymmetrical, and tails severely. How can I fix this without changing the column chemistry?
The Causality: Peak tailing for acidic compounds in reversed-phase liquid chromatography (RP-HPLC) is typically a chemical problem driven by secondary interactions and partial ionization. Silica-based stationary phases contain residual silanol groups (Si-OH) that are weakly acidic[1]. If the mobile phase pH is near the pKa of your carboxylic acid (typically 4–5), the analyte exists in a state of partial ionization. This leads to two distinct retention mechanisms occurring simultaneously (hydrophobic partitioning of the neutral species and ion-exclusion/secondary interactions of the ionized species), which manifests as a smeared, tailing peak[2].
The Solution: You must force the analyte into a single, uniform state. For RP-HPLC, this means fully protonating the carboxylic acid to its neutral state.
-
pH Control: Adjust the mobile phase pH to at least 2 full units below the pKa of the analyte[2]. For most aliphatic carboxylic acids, a pH of 2.5 to 3.0 is required[2].
-
Buffer Capacity: Use a buffer with a pKa close to your target pH (e.g., formate or phosphate) at an adequate concentration (10–50 mM) to prevent local pH shifts at the column head[2].
Self-Validating Protocol: Mobile Phase Optimization for RP-HPLC
-
Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.
-
Adjust pH: Lower the pH of Mobile Phase A to 2.5 using concentrated Phosphoric Acid (verify with a calibrated pH meter).
-
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Run Test Injection (Validation Step): Inject a neutral hydrophobic marker (e.g., toluene). If the neutral marker tails, you have a physical void in your column or plumbing[1]. If the neutral marker is symmetrical but the acid tails, the issue is chemical, and you may need a highly end-capped Type B silica column[2].
Issue 2: Zero Retention on C18 (Elution in the Void Volume)
Q: My polycarboxylic acids (e.g., TCA cycle metabolites) are so polar they elute in the void volume of my C18 column, even at low pH. What is the most robust alternative?
The Causality: Highly polar molecules lack sufficient hydrophobic surface area to partition into the C18 alkyl chains. When hydrophilicity overwhelms hydrophobicity, standard RP-HPLC fails.
The Solution: You have two primary authoritative approaches: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Anion Exchange Chromatography.
Approach A: HILIC
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% Acetonitrile). The mechanism relies on the analyte partitioning into a stagnant, water-enriched layer immobilized on the stationary phase surface[3]. Counter-intuitive Insight: In HILIC, increasing the pH to deprotonate the carboxylic acid makes it more polar, which increases its retention—the exact opposite of RP-HPLC[4]. However, you must maintain sufficient buffer strength (e.g., 10-20 mM ammonium formate) to shield electrostatic repulsion between the negatively charged acid and any negatively charged distal groups on the stationary phase[4].
Approach B: Mixed-Mode Chromatography (RP/WAX)
Mixed-mode stationary phases combine a hydrophobic alkyl chain with an ion-exchange moiety (e.g., a Weak Anion Exchange [WAX] amine group)[5]. This allows simultaneous retention via hydrophobicity and electrostatic attraction. It is highly effective for TCA cycle acids, allowing separation without ion-pairing reagents that contaminate MS systems[6].
Self-Validating Protocol: Mixed-Mode WAX LC Method
-
Column Selection: Use a bi-modal column (e.g., Acclaim Mixed-Mode WAX-1 or Waters BEH C18 AX)[5][6].
-
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 6.0 (ensures the carboxylic acid is ionized and the WAX amine is protonated/positively charged).
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at low organic (e.g., 5% B) to maximize ionic interactions.
-
Elution: Elute analytes by either increasing the ionic strength (e.g., shifting to 100 mM buffer) to compete for ion-exchange sites, or increasing the pH to neutralize the WAX stationary phase[5].
Issue 3: Sample Matrix Interference & Poor Recovery
Q: I am trying to extract trace carboxylic acids from a complex biological matrix (e.g., serum) prior to LC-MS. Protein precipitation isn't clean enough. How do I optimize Solid-Phase Extraction (SPE)?
The Causality: Simple reversed-phase SPE (like C18 or HLB) often fails to selectively retain highly polar acids, leading to breakthrough during the load step or co-elution with matrix interferences. Weak Anion Exchange (WAX) SPE provides an orthogonal, highly selective retention mechanism based on electrostatic attraction[7][8].
The Solution: Use a WAX SPE protocol. WAX sorbents contain primary, secondary, or tertiary amines that are positively charged at low pH and neutral at high pH[7]. By controlling the pH, you can actuate the sorbent like a chemical switch[8].
Self-Validating Protocol: WAX SPE for Carboxylic Acids
-
Pre-treatment: Dilute the sample 1:1 with a buffer at least 2 pH units above the analyte's pKa (e.g., pH 7.0). This ensures the carboxylic acid is fully ionized (negatively charged)[8].
-
Conditioning: Pass 2 column volumes (CV) of Methanol, followed by 2 CV of water[8].
-
Loading: Load the pre-treated sample. The ionized acid binds strongly to the positively charged WAX sorbent.
-
Washing (Matrix Removal): Wash with 2 CV of 5% Methanol in water to remove neutral and hydrophobic interferences. The acid remains locked via ionic bonds.
-
Elution: Elute with 2 CV of 5% Ammonium Hydroxide in Methanol. Mechanistic note: The high pH (>9) neutralizes the WAX sorbent's amine groups, breaking the electrostatic bond and releasing the carboxylic acid[7][9].
Quantitative Data Summary: Parameter Optimization
The following table summarizes the critical physicochemical parameters required to manipulate carboxylic acid retention across different chromatographic modes.
| Chromatography Mode | Target Analyte State | Stationary Phase State | Optimal Mobile Phase pH | Buffer Requirement | Primary Retention Mechanism |
| Reversed-Phase (RP) | Neutral (Protonated) | Neutral (Silanols protonated) | pKa−2 (approx. pH 2.0-3.0) | 10–50 mM (Formate/Phosphate) | Hydrophobic Partitioning |
| HILIC | Ionized (Deprotonated) | Polar/Neutral | pKa+2 (approx. pH 6.0-7.0) | >10 mM (Ammonium Formate) | Aqueous Layer Partitioning |
| Mixed-Mode (WAX) | Ionized (Deprotonated) | Ionized (Positively charged) | pH 5.0 - 7.0 | Gradient (10 mM to 100 mM) | Electrostatic + Hydrophobic |
| SPE (WAX) - Load | Ionized (Deprotonated) | Ionized (Positively charged) | pKa+2 | Low ionic strength | Electrostatic Attraction |
| SPE (WAX) - Elute | Ionized (Deprotonated) | Neutral (Deprotonated) | > pH 9.0 | High pH (e.g., NH4OH ) | Electrostatic Disruption |
References
-
Axion Labs. "HPLC Peak Tailing." Axionlabs.com. Available at: [Link]
-
Hodek, O., et al. "Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples." Analytical Methods (RSC Publishing) / ResearchGate. Available at:[Link]
-
Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." Chromatographytoday.com. Available at: [Link]
-
Waters Corporation. "Solid-Phase Extraction (SPE) Method Development." Waters.com. Available at: [Link]
-
LCGC International. "How It Works: Ion-Exchange SPE." Chromatographyonline.com. Available at:[Link]
-
Agilent. "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." Agilent.com. Available at: [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Piperidine N-Substitution: Technical Support Center & Troubleshooting Guide
Welcome to the Technical Support Center for Piperidine N-Substitution. Piperidine rings are ubiquitous in pharmaceutical development, but functionalizing the secondary amine nitrogen presents distinct chemoselectivity, steric, and catalytic challenges. This guide provides causal explanations, troubleshooting FAQs, and validated protocols to ensure your N-alkylation and N-arylation workflows are robust and reproducible.
Workflow: Selecting the Optimal N-Substitution Strategy
Decision tree for selecting the optimal piperidine N-substitution methodology.
Section 1: N-Alkylation via Reductive Amination
The Science Behind the Protocol: Reductive amination is the gold standard for adding aliphatic chains to piperidines because it inherently prevents the over-alkylation (quaternary ammonium salt formation) that plagues direct SN2 alkylation[1]. By condensing the piperidine with an aldehyde or ketone, an iminium ion is formed. Using a mild, selective hydride donor like sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) ensures that the iminium ion is reduced much faster than the starting carbonyl compound[2][3].
Troubleshooting FAQs
Q: I am observing poor yields, high recovery of the starting piperidine, and an alcohol byproduct. What went wrong? A: You likely used a reducing agent that is too strong, such as sodium borohydride (NaBH₄). NaBH₄ rapidly reduces the starting aldehyde/ketone into an alcohol before the piperidine has time to form the iminium intermediate[2][3]. Switch to STAB (NaBH(OAc)₃), which selectively reduces the iminium ion in situ[1]. If you must use NaBH₄, utilize a two-step procedure: pre-form the imine using a dehydrating agent (like molecular sieves or Ti(OiPr)₄) before adding the reductant[3].
Q: My reductive amination with a 2-substituted piperidine is stalling. How can I drive it to completion? A: 2-substituted piperidines suffer from severe steric hindrance around the nitrogen lone pair, drastically slowing down iminium formation[1]. To overcome this activation energy barrier, add a catalytic amount of a weak acid (e.g., acetic acid, 0.1-1.0 equiv.) to facilitate the elimination of water during iminium formation[2]. Additionally, gently heating the reaction in 1,2-dichloroethane (DCE) rather than running it at room temperature can accelerate the condensation step[2].
Section 2: Direct SN2 N-Alkylation
The Science Behind the Protocol: Direct alkylation involves reacting piperidine with an alkyl halide in the presence of a base. The primary failure mode is over-alkylation. Because the resulting tertiary amine (N-alkylpiperidine) is often more nucleophilic than the starting secondary amine, it competes for the alkyl halide, generating unwanted quaternary ammonium salts[2][4].
Troubleshooting FAQs
Q: I am forced to use an alkyl iodide, but I keep getting quaternary ammonium salts. How do I stop over-alkylation? A: The kinetic control of the reagents is critical. Do not mix all reagents at once. Instead, dissolve the piperidine (in slight excess) and a mild base (like K₂CO₃) in anhydrous acetonitrile or DMF. Use a syringe pump to add the alkyl halide extremely slowly (over several hours) to the vigorously stirred mixture[4]. This ensures the unreacted secondary piperidine is always in vast excess compared to the alkylating agent, statistically disfavoring the second alkylation event[4].
Section 3: N-Arylation via Buchwald-Hartwig Cross-Coupling
The Science Behind the Protocol: Coupling piperidines to aryl or heteroaryl halides requires palladium catalysis. Piperidines are strong, bulky nucleophiles. In the catalytic cycle, the reductive elimination step to form the C-N bond is frequently the rate-limiting step[5]. If this step is too slow, the Pd-complex can undergo β-hydride elimination (yielding oxidized piperidines) or the electrophile can degrade.
Troubleshooting FAQs
Q: My coupling between piperidine and a 5-membered heteroaryl bromide is failing, and I see degradation of the electrophile. Why? A: Five-membered heteroaryl halides are notoriously sensitive to strong bases. High-throughput experimentation has shown that standard bases (like carbonates or LHMDS) can cause base-mediated decomposition of these specific electrophiles[5][6]. Switch to an alkoxide base, specifically sodium tert-butoxide (NaOtBu), which effectively deprotonates the amine without destroying the heteroaryl ring[5]. Additionally, utilize bulky, electron-rich dialkylbiaryl phosphine ligands (like RuPhos or BrettPhos) to accelerate the difficult reductive elimination step[6][7].
Quantitative Data: Reaction Condition Parameters
| Method | Reagents / Catalyst | Base / Additive | Preferred Solvent | Temp (°C) | Typical Yield | Over-Alkylation Risk |
| Reductive Amination | STAB (1.1-1.5 eq) | AcOH (0.1-1.0 eq) | DCE or DCM | 20 - 40 | 80 - 95% | Very Low |
| Direct Alkylation | Alkyl Halide (1.1 eq) | K₂CO₃ (2.0 eq) | MeCN or DMF | 20 - 80 | 50 - 70% | High |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu (1.5 eq) | Toluene or Dioxane | 80 - 100 | 75 - 90% | None |
Standardized Experimental Protocols
Protocol 1: Reductive Amination using STAB[1][2]
This protocol is optimized for minimizing over-alkylation and handling mild steric hindrance.
-
Preparation: To an oven-dried round-bottom flask under an inert argon atmosphere, add the aldehyde or ketone (1.0 equiv.) and the piperidine derivative (1.0-1.2 equiv.).
-
Solvent & Catalyst: Dissolve the reactants in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. If the piperidine is sterically hindered (e.g., 2-methylpiperidine), add glacial acetic acid (0.5 equiv.).
-
Reduction: Stir the mixture for 30 minutes at room temperature to allow initial iminium formation. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 equiv.). Note: The reaction may be mildly exothermic.
-
Monitoring & Work-up: Stir at room temperature (or heat to 40 °C for hindered substrates) and monitor via TLC/LC-MS. Upon completion (typically 2-12 hours), quench slowly with saturated aqueous NaHCO₃. Extract with dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Buchwald-Hartwig Amination of 5-Membered Heteroaryls[5][6]
This protocol is optimized to prevent base-mediated degradation of sensitive electrophiles.
-
Preparation: In a nitrogen-filled glovebox, charge a vial with the heteroaryl bromide (1.0 equiv.), the piperidine derivative (1.2 equiv.), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd), RuPhos ligand (5 mol%), and NaOtBu (1.5 equiv.).
-
Solvent: Add anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block for 12-16 hours with vigorous stirring.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium particulates. Concentrate the filtrate and purify via flash column chromatography.
References
-
Procedure for N-alkylation of Piperidine? ResearchGate.[Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry.[Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications.[Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
Technical Support Center: Column Chromatography of Amine-Containing Compounds
Welcome to the technical support center for the purification of amine-containing compounds. Researchers engaged in pharmaceutical, agrochemical, and materials science frequently encounter challenges when purifying basic molecules via column chromatography. The inherent basicity of amines leads to strong, often problematic, interactions with the standard stationary phases. This guide provides in-depth, field-proven troubleshooting strategies and proactive solutions to help you achieve clean, efficient, and reproducible separations.
Frequently Asked Questions (FAQs)
Q1: Why do my amine compounds show severe peak tailing on a standard silica gel column?
Peak tailing is the most common issue and is a direct result of strong secondary interactions between the basic amine analyte and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This acid-base interaction creates a non-ideal, mixed-mode retention mechanism, where some analyte molecules are delayed, leading to broad, asymmetric peaks.[1][3]
Q2: What is the quickest way to fix peak tailing for an amine?
The most common and rapid solution is to modify your mobile phase by adding a small amount (typically 0.1-1%) of a competing base, such as triethylamine (TEA) or ammonia.[4][5] This additive will "mask" the acidic silanol sites, minimizing their interaction with your target amine and resulting in a more symmetrical peak shape.[6][7]
Q3: My compound won't elute from the silica column at all. What should I do?
This indicates an extremely strong, irreversible adsorption to the stationary phase. This is an extreme case of the same acid-base interaction that causes tailing.[4] You will need to either use a much stronger basic modifier in your mobile phase (e.g., ammonium hydroxide) or, more effectively, switch to a more inert stationary phase like amine-functionalized silica or basic alumina.[4][5]
Q4: What is a "base-deactivated" or "end-capped" column?
A base-deactivated column is a type of silica gel that has been chemically treated to reduce the activity of the surface silanol groups.[8][9] This is often achieved by reacting the silica with a small silylating agent (like trimethylsilane) in a process called "end-capping," which blocks many of the problematic acidic sites.[1][3] These columns offer improved peak shape for basic compounds compared to standard silica.[8]
Q5: When is it best to use an amine-functionalized silica column?
Amine-functionalized silica is an excellent choice when you are consistently working with basic compounds.[4][10] The surface is covalently modified with an amino group, making the stationary phase slightly basic. This effectively repels basic analytes, preventing strong interactions and allowing for purification with simple, non-additive mobile phases like hexane/ethyl acetate.[10][11] This simplifies the purification process and post-column workup.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the column chromatography of amines.
Problem 1: Severe Peak Tailing
Peak tailing is characterized by an asymmetric peak where the back half is much broader than the front half. This compromises resolution and the accuracy of fraction collection.
The Underlying Cause: Silanol Interactions
Standard silica gel is covered in acidic silanol groups (pKa ≈ 3.5-4.5). Basic amines can become protonated and interact strongly with the ionized, anionic form of these silanols (SiO⁻).[3][12] This strong ionic interaction acts as a secondary retention mechanism, holding back a portion of the analyte molecules and causing them to elute slowly, which creates the characteristic "tail."
This is a strategy of competitive inhibition. By adding a small, non-interfering base to the eluent, you saturate the active silanol sites, forcing your target compound to elute based primarily on its polarity.
Experimental Protocol: Mobile Phase Modification with Triethylamine (TEA)
-
Solvent Preparation: Prepare your desired mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Additive Introduction: To this mixture, add triethylamine (TEA) to a final concentration of 0.1% to 1.0% by volume. A good starting point is often 0.5%.
-
Column Equilibration: Before loading your sample, flush the column with at least 5 column volumes (CV) of the TEA-modified mobile phase. This is critical to ensure the stationary phase is fully neutralized.[5]
-
Sample Loading & Elution: Dissolve your sample in a minimum amount of the TEA-modified mobile phase and proceed with the chromatography as usual.
Table 1: Common Mobile Phase Additives for Amine Chromatography
| Additive | Typical Concentration | pKa (Conjugate Acid) | Notes |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | ~10.75 | Most common; effective for moderately basic amines. Volatile, but has a strong odor.[5][7] |
| Ammonia (as NH₄OH or in MeOH) | 0.5 - 2.0% (v/v) | ~9.25 | More polar and a stronger base than TEA. Excellent for highly basic or "sticky" compounds.[4] |
| Pyridine | 0.1 - 0.5% (v/v) | ~5.25 | Less basic than TEA; can be useful for specific applications but is less common. |
| Diisopropylethylamine (DIPEA) | 0.1 - 1.0% (v/v) | ~10.7 | A sterically hindered base that can be effective while being less nucleophilic than TEA. |
If mobile phase additives are insufficient, or if you wish to avoid them for easier solvent removal, changing the stationary phase is the most robust solution.
dot
Caption: Troubleshooting workflow for peak tailing in amine chromatography.
Problem 2: Irreversible Adsorption or Low Mass Recovery
In this scenario, the amine compound is loaded onto the column but little to no material is recovered, even after flushing with a highly polar solvent system.
The Underlying Cause: Chelation and Strong Ionic Bonding
This is the most severe manifestation of the amine-silanol interaction. Certain polyamines or molecules with structures capable of chelating (forming multiple bonds) with the silica surface can bind so tightly that the interaction energy cannot be overcome by the mobile phase.[4][13]
dot
Caption: Mechanism of how a basic additive prevents peak tailing.
For these challenging compounds, TEA may not be sufficient.
-
Ammonia: Use a mobile phase containing 1-2% of a 2M methanolic ammonia solution. Ammonia is a stronger and more polar base that is more effective at displacing strongly bound amines.[4][11]
-
Change Sorbent: This is often a necessity.
-
Amine-functionalized silica: The basic surface chemistry provides a repulsive effect that prevents the initial strong adsorption.[10]
-
Basic Alumina: Alumina is a basic oxide and is an effective, albeit less common, alternative stationary phase for purifying basic compounds.
-
Reversed-Phase (C18): For some amines, switching to reversed-phase chromatography can be a powerful solution. By buffering the mobile phase at a high pH (e.g., pH 8-10 with ammonium bicarbonate), the amine remains in its neutral, free-base form, increasing its hydrophobicity and retention on the C18 phase, leading to excellent separations.[5] Caution: Only use columns specifically designed for high pH stability.
-
Table 2: Stationary Phase Selection Guide for Amines
| Stationary Phase | Principle of Operation | Best For | Drawbacks |
| Standard Silica | Acidic surface (silanols) | Neutral compounds; very weakly basic amines. | Causes tailing and adsorption for most amines.[4] |
| Base-Deactivated Silica | Fewer/less acidic silanol sites | Moderately basic amines. | May still show some tailing with strongly basic compounds.[8][9] |
| Amine-Functionalized Silica | Basic surface, ionic repulsion | All basic amines, from moderate to very strong. | Can have different selectivity; may not be suitable for acidic compounds.[10] |
| Basic Alumina | Basic surface | Strongly basic amines. | Lower surface area and resolution compared to silica; can catalyze reactions. |
| Reversed-Phase (C18) | Hydrophobic interactions | Amines that are sufficiently hydrophobic in their free-base form. | Requires pH control; high pH can damage standard silica-based columns.[5][6] |
Proactive Strategy: Analyte Modification
For particularly precious or challenging amines, a chemical modification approach can be used to temporarily render the amine "invisible" to the silica gel.
By converting the basic amine into a neutral carbamate, you completely eliminate the potential for acid-base interactions with the stationary phase. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[14] The protected amine behaves as a much less polar, neutral compound and can be purified easily on standard silica gel. The protecting group is then chemically removed after purification.
Experimental Workflow: Boc-Protection for Chromatography
-
Protection Step: Dissolve the crude amine-containing mixture in a suitable solvent (e.g., dichloromethane or THF). Add a base (like triethylamine or DIPEA) followed by Di-tert-butyl dicarbonate (Boc₂O). The reaction is typically complete within a few hours at room temperature.[15]
-
Workup: Wash the reaction mixture to remove excess reagents.
-
Chromatography: Purify the resulting neutral Boc-protected amine using standard column chromatography on silica gel with a simple non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Deprotection Step: After pooling the pure fractions and evaporating the solvent, the Boc group is easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, which liberates the pure amine salt.[14][16]
This strategy adds steps to the overall synthesis but provides a nearly foolproof method for purifying otherwise intractable basic compounds on standard silica.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Dolan, J. W. (2020, November 12). What's Happening to My Column? LCGC International. [Link]
-
MICROSOLV Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?[Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
- Google Patents.
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]
-
Chromatography Forum. (2009, January 28). Base Deactivated silica??[Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Al-Ameri, T., et al. (2022). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Molecules. [Link]
-
Hartsell, T. L., et al. (2012). Isopropylammonium Formate as a Mobile Phase Modifier for Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
ResearchGate. (2025, August 7). Performance of amines as silanol suppressors in reversed-phase liquid chromatography. [Link]
-
de Zeeuw, J. (2011, February 1). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]
-
SIELC Technologies. Mixed-Mode Chromatography and Stationary Phases. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
-
Wang, P., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
-
ResearchGate. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
-
Cajka, T., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]
-
Restek. Troubleshooting Guide. [Link]
-
ACS Omega. (2024, December 2). Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. [Link]
-
Journal of Chromatography A. Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. [Link]
-
ResearchGate. (2025, August 9). Selective Removal of N-Boc Protecting Group from Aromatic Amines...[Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it?[Link]
-
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
-
Agilent. (2007, July 24). HPLC Column Troubleshooting: Is It Really The Column?[Link]
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- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
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- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. welch-us.com [welch-us.com]
- 8. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 9. Base Deactivated silica?? - Chromatography Forum [chromforum.org]
- 10. teledyneisco.com [teledyneisco.com]
- 11. biotage.com [biotage.com]
- 12. lctsbible.com [lctsbible.com]
- 13. mdpi.com [mdpi.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of Carboxylic Acids in Analytical Solvents
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with carboxylic acids in analytical solvents. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure the integrity and accuracy of your analytical data.
Introduction: The Stability Challenge
Carboxylic acids are a cornerstone of pharmaceutical and biological research. However, their inherent reactivity can lead to significant stability issues in common analytical diluents, compromising the accuracy of quantification.[1][2] This guide addresses the most frequent stability-related problems, offering diagnostic advice and validated protocols to mitigate them.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: Why is the peak area of my carboxylic acid analyte decreasing over time in my HPLC autosampler, especially when using a methanol-based diluent?
A1: Diagnosis of the Issue
A decreasing peak area for a carboxylic acid analyte, particularly in an alcohol-based solvent like methanol or ethanol, is a classic symptom of esterification .[3][4][5] This is a chemical reaction where the carboxylic acid (R-COOH) reacts with an alcohol (R'-OH) to form an ester (R-COOR') and water.
The reaction, known as Fischer Esterification, is often slow under neutral conditions but can be significantly accelerated by trace amounts of acid or base, or by elevated temperatures, such as those that can occur in an autosampler tray over extended sequences.[3][6] The newly formed ester will have a different retention time and response factor than the parent acid, leading to an apparent loss of the analyte.[7]
Causality Explained: The reaction is an equilibrium process.[3] Using a large excess of the alcohol solvent, as is typical for an analytical diluent, pushes the equilibrium towards the formation of the ester, consuming your analyte.
Visualizing the Degradation Pathway: Fischer Esterification
Caption: Fischer Esterification of a carboxylic acid with an alcohol solvent.
Troubleshooting Protocol: Solvent Selection and Stability Study
This protocol is designed to confirm esterification and identify a more suitable solvent system.
Objective: To assess the stability of the carboxylic acid in various solvents over a typical analysis time.
Materials:
-
Your carboxylic acid analyte
-
Class A volumetric flasks and pipettes
-
HPLC vials (polypropylene recommended to start, see Q3)
-
Solvents to test:
-
Methanol (as control)
-
Acetonitrile
-
Water (HPLC-grade)
-
Mixtures (e.g., 50:50 Acetonitrile:Water)
-
Diluent with pH adjustment (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid)
-
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of your carboxylic acid in a solvent in which it is known to be stable and soluble (acetonitrile is often a good starting point).
-
Working Solution Preparation: Dilute the stock solution to a typical working concentration in each of the test solvents. Prepare enough of each to fill several vials.
-
Timepoint Zero (T=0) Analysis: Immediately after preparation, inject one vial from each solvent set onto the HPLC system and record the peak area. This is your baseline.
-
Incubation: Store the remaining vials under conditions that mimic your analytical run (e.g., in the autosampler at a set temperature, or on a benchtop at room temperature).
-
Timepoint Analysis: Inject vials from each solvent set at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Data Analysis:
-
Calculate the percentage of the initial peak area remaining at each time point for each solvent.
-
Plot the % remaining area vs. time for each solvent.
-
A stable solution will show minimal change (<5%) in peak area over the 24-hour period.
-
Data Interpretation Table:
| Solvent | % Peak Area Remaining at 24h | Stability Assessment | Recommended Action |
| Methanol | < 90% | Unstable | Avoid for sample dilution. |
| Acetonitrile | > 95% | Stable | Recommended Solvent. |
| Water | > 95% | Stable | Good option if solubility permits. |
| 50:50 ACN:H₂O | > 95% | Stable | Recommended Solvent. |
| ACN:H₂O with Acid | > 95% | Stable | Consider if pH control is needed (see Q2). |
Q2: My β-keto acid analyte is showing poor recovery and extra peaks, even when I use acetonitrile as the diluent. What's happening?
A2: Diagnosis of the Issue
This instability is likely due to decarboxylation , a reaction where the carboxylic acid group is lost as carbon dioxide (CO₂).[8][9][10] This process is particularly common for certain classes of carboxylic acids, such as β-keto acids, which have a carbonyl group at the beta position (two carbons away from the carboxyl group).[11]
Causality Explained: The structure of β-keto acids allows them to form a stable, six-membered cyclic intermediate, which facilitates the elimination of CO₂ upon mild heating or in the presence of trace acid or base.[11] The resulting product is an enol, which quickly tautomerizes to a more stable ketone.[8] This new ketone will appear as an unexpected peak in your chromatogram. Regular carboxylic acids are much more stable and do not undergo decarboxylation under typical analytical conditions.[8]
Troubleshooting Protocol: Minimizing Decarboxylation
Objective: To prepare and analyze β-keto acid samples while minimizing degradation.
Key Principles:
-
Temperature Control: Decarboxylation is often thermally induced.[9] Keep all solutions, including standards and samples, cold.
-
pH Control: Both acidic and basic conditions can catalyze the reaction.[8] Maintaining a neutral or slightly acidic pH can improve stability.[12]
-
Fresh Preparation: Due to their inherent instability, always prepare solutions of β-keto acids immediately before analysis.[12]
Methodology:
-
Cool Everything: Use an ice bath to cool your diluent (e.g., acetonitrile/water) before preparing solutions.
-
pH Buffering: If compatible with your method (e.g., LC-MS), consider using a weakly acidic buffer in your diluent, such as 0.1% formic acid in acetonitrile/water, to maintain a stable pH environment.[13][14]
-
Prepare Fresh: Prepare your calibration standards and sample dilutions just before placing them in a pre-cooled autosampler (e.g., set to 4-8 °C).
-
Analyze Promptly: Run the analytical sequence immediately. Avoid letting samples sit in the autosampler for extended periods.
-
Storage: For long-term storage, keep the compound as a solid at low temperatures (e.g., -20 °C) and protected from light.[12]
Q3: I'm analyzing a low-concentration carboxylic acid and my results are inconsistent, with poor linearity in my calibration curve. I've already confirmed solvent stability. What else could be the problem?
A3: Diagnosis of the Issue
When solvent-related degradation is ruled out, inconsistent results at low concentrations often point to analyte adsorption to the surfaces of your sample vials.[2][15][16] Glass vials, the most common choice, have a surface populated with silanol groups (Si-OH). At typical pH values (above ~2.5), these silanol groups can be deprotonated to form negatively charged silanate groups (Si-O⁻).[15]
Causality Explained: Carboxylic acids can interact with the vial surface in two ways:
-
Ionic Interaction: The negatively charged carboxylate form of the acid can be repelled by the negative silanate groups on the glass. However, metal ions present on the glass surface can act as bridges, leading to the formation of carboxylate complexes that stick to the surface.[17]
-
Hydrogen Bonding: The protonated carboxylic acid can form hydrogen bonds with the surface silanol groups.
This adsorption is a surface-area-limited phenomenon. At high analyte concentrations, the number of molecules lost to adsorption is a negligible fraction of the total. However, at low concentrations, this loss becomes a significant percentage of the total analyte, leading to a lower-than-expected measured concentration, poor recovery, and non-linear calibration curves.[15][18]
Visualizing the Investigation Workflow
Caption: Workflow for troubleshooting analyte adsorption to sample vials.
Troubleshooting Protocol: Vial Compatibility Study
Objective: To determine the most suitable vial material for your low-concentration carboxylic acid analyte.
Materials:
-
Your carboxylic acid analyte
-
A stable diluent identified from the protocol in Q1
-
Vials to test:
Methodology:
-
Prepare a Low-Concentration Solution: Prepare a single, large batch of your analyte solution at a concentration near your limit of quantitation (LOQ). Using one batch ensures the starting concentration is identical for all vial types.
-
Aliquot into Vials: Immediately dispense the solution into at least three replicate vials of each type (glass, PP, etc.).
-
Analyze Promptly: Analyze all vials in a single HPLC sequence as quickly as possible. Rapid analysis minimizes the time for potential time-dependent adsorption.[16]
-
Data Analysis:
Expected Outcome: You will likely observe a higher and more consistent peak area from the polypropylene vials compared to the standard glass vials, indicating that adsorption was the root cause of the inconsistency.[15]
General Best Practices for Storing Carboxylic Acid Solutions
-
Solvent Choice: Prioritize aprotic solvents like acetonitrile or solvent mixtures like acetonitrile/water over alcohols (methanol, ethanol) to prevent esterification.[3][4]
-
Temperature: Store solutions in a refrigerator (2-8 °C) to slow down potential degradation reactions.[12][19]
-
Light Protection: Use amber vials or store clear vials in the dark to prevent photodegradation, especially for light-sensitive compounds.[19]
-
Container Type: For low-concentration or "sticky" compounds, use polypropylene or certified low-adsorption vials to minimize surface binding.[15][16]
-
pH: If the analyte is sensitive to pH, consider buffering the diluent, ensuring the buffer is compatible with your analytical method (e.g., use volatile buffers like formic acid or ammonium acetate for LC-MS).[14][20]
-
Freshness: The most reliable approach is to prepare solutions fresh daily. If storing, perform a stability study to define an expiration period under specified storage conditions, as required by regulatory guidelines.[21][22][23]
References
-
Kim, H. Y., & Kim, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Thakkar, S. K., et al. (2009). On the Stability of Carboxylic Acid Derivatized Gold Colloidal Particles: The Role of Colloidal Solution pH Studied by Optical Absorption Spectroscopy. Langmuir, ACS Publications. [Link]
-
Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Wang, J., et al. (2025). Glass or Plastic? An HPLC Vial Compatibility Study for Dilute Benzalkonium Chloride (BAK) Solutions. LCGC International. [Link]
-
International Council for Harmonisation. (2022). ICH Q14: Analytical Procedure Development. ICH. [Link]
-
Shimadzu. The Horror of Sample Adsorption to Containers (Part 2). Shimadzu Scientific Instruments. [Link]
-
Kurbatova, E. I., et al. (2022). HPLC Separation of Carboxylic Acids Using Porous Graphitized Carbon and Gradient Elution with Formic Acid Solutions. ResearchGate. [Link]
-
Wang, Y., et al. (2025). Natural Carboxylic Acid-Based Deep Eutectic Solvents: Physicochemical Properties, Biological Activities and Application in Flavonoids Extraction from Walnut Green Peel. Molecules. [Link]
-
Restek. (2024). The Proper Storage and Handling of Volatile Analytical Standards. Restek Corporation. [Link]
-
Driessen, O. M., & Murphy, J. G. (2025). Assessing pH- and temperature-dependence in the aqueous phase partitioning of organic acids and bases in the atmosphere. RSC Publishing. [Link]
-
National Biosafety & Biocontainment Training Program. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. NIH. [Link]
-
Yang, X., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing. [Link]
-
Student Academic Success. (2025). Organic Reactions: Esterification & Transesterification. University of Adelaide. [Link]
-
Stapleton, J. J., et al. (2010). Adsorption Reactions of Carboxylic Acid Groups on Sodium Aluminoborosilicate Glass Fiber Surfaces. ResearchGate. [Link]
-
Wiśniewski, J. R., et al. (2016). Assay for Characterizing Adsorption‐Properties of Surfaces (APS). PMC, NIH. [Link]
-
Ludwig, R. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. [Link]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]
-
JoVE. (2023). Physical Properties of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
IIT Kanpur. Chemistry Decarboxylation Reaction. IIT Kanpur. [Link]
-
MicroSolv Technology Corporation. (2026). Adsorption of Analytes Occurs Rapidly in Autosampler Vials – Tips & Suggestions. MicroSolv. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
Pathare, R. S., et al. (2026). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis. ACS Omega. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
-
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent Technologies. [Link]
-
University of St Andrews. Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver. [Link]
-
University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety, UW–Madison. [Link]
-
gmp-compliance.org. (2018). Revised FDA Guidance on the validation of analytical methods. gmp-compliance.org. [Link]
-
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?. ResearchGate. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Krzyżkowska, M., & Regel-Rosocka, M. (2020). The effect of pH on extraction of carboxylic acids. ResearchGate. [Link]
-
Unacademy. All About Decarboxylation. Unacademy. [Link]
-
Laperriere, J. D., et al. (2024). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. PMC, NIH. [Link]
Sources
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Horror of Sample Adsorption to Containers (Part 2) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. propharmagroup.com [propharmagroup.com]
Technical Support Center: Synthesis of Piperidine Derivatives
Welcome to the Technical Support Center for Piperidine Synthesis. As a cornerstone moiety in medicinal chemistry, the synthesis of piperidine derivatives is a frequent yet challenging task. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic outcomes. Drawing from established literature and practical experience, we will explore the causality behind these challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured by common synthetic strategies used to construct or modify the piperidine ring. Each section addresses specific problems in a question-and-answer format.
Section 1: N-Alkylation of Piperidines
Direct N-alkylation is a fundamental transformation, but it is notoriously difficult to control due to the nature of amine reactivity.
Q1: I'm observing significant over-alkylation of my piperidine, leading to a quaternary ammonium salt as the major byproduct. How can I promote selective mono-alkylation?
A1: Root Cause & Troubleshooting
This is the most common side reaction during N-alkylation.[1] The root cause is that the product of the initial alkylation (a tertiary amine, in the case of substituting piperidine) is often as nucleophilic or more so than the starting secondary amine.[2][3] This creates a "runaway" reaction where the desired product competes with the starting material for the alkylating agent, leading to the quaternary salt.[1][2]
Solutions:
-
Control Stoichiometry and Addition Rate: The simplest approach is to use the piperidine starting material in excess relative to the alkylating agent. However, a more effective method is the slow, controlled addition of the alkylating agent (1.0 equivalent) to a solution of the piperidine (1.1-1.2 equivalents) using a syringe pump.[4] This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant starting piperidine.
-
Choice of Base and Solvent: If a base is required to scavenge the acid byproduct (e.g., HBr from an alkyl bromide), use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[4] Using a base like potassium carbonate can also be effective.[4] The choice of solvent can also influence the reaction rate; polar aprotic solvents like acetonitrile or DMF are common.[4]
-
Switch to an Alternative Method: For substrates where direct alkylation consistently fails, the most reliable strategy is to switch to reductive amination, which offers superior control for mono-alkylation.[2][5]
Troubleshooting Workflow: N-Alkylation
Sources
Technical Support Center: Refinement of Crystallization Methods for Piperidine Hydrochlorides
Welcome to the Technical Support Center dedicated to the crystallization of piperidine hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of these essential compounds. Here, we synthesize fundamental crystallographic principles with practical, field-proven methodologies to address common challenges and refine your experimental outcomes.
Introduction: The Criticality of Crystalline Form
The isolation of a piperidine hydrochloride as a crystalline solid is a pivotal step in chemical synthesis and pharmaceutical development. A well-defined crystal structure ensures purity, stability, and consistent physical properties, which are paramount for regulatory approval and therapeutic efficacy. However, the path to a crystalline product is not always straightforward. Issues such as poor solubility, "oiling out," and polymorphism are common hurdles. This guide provides a structured approach to troubleshooting these challenges, grounded in an understanding of the underlying physicochemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization of piperidine hydrochlorides, providing concise answers and directing you to more detailed protocols and discussions within this guide.
Q1: My piperidine hydrochloride is highly soluble in common alcohols like methanol and ethanol. How can I effectively crystallize it?
A1: High solubility in a single solvent necessitates a multi-solvent approach, commonly known as anti-solvent crystallization. In this technique, the piperidine hydrochloride is dissolved in a "good" solvent (e.g., ethanol, methanol) to form a concentrated solution. A "poor" solvent (an anti-solvent), in which the compound is sparingly soluble but miscible with the "good" solvent, is then slowly added to induce precipitation.[1] Common anti-solvents for this purpose include diethyl ether, toluene, or hexanes. The key is to approach the point of insolubility slowly to promote crystal growth over amorphous precipitation.
Q2: Upon cooling my crystallization mixture, the product separates as an oil instead of a solid. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when a supersaturated solution separates into two liquid phases instead of forming a solid crystalline phase.[2][3] This often happens when the melting point of the compound is lower than the temperature of the solution, or when there is a high concentration of impurities.[3] To prevent oiling out, consider the following strategies:
-
Reduce the cooling rate: Slow cooling provides more time for nucleation and ordered crystal growth.[1]
-
Use a more dilute solution: This lowers the supersaturation level, making oiling out less likely.
-
Add seed crystals: Introducing a small number of pre-existing crystals can bypass the nucleation barrier and encourage direct crystallization.[2][4]
-
Change the solvent system: A different solvent or solvent mixture may have a more favorable solubility curve.
Q3: I've successfully crystallized my piperidine hydrochloride, but I suspect it might exist in different crystalline forms. What is polymorphism and why is it important?
A3: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[5][6] These different forms, or polymorphs, can have significantly different physical properties, including solubility, melting point, stability, and bioavailability.[5][6] The presence of multiple polymorphs is a critical consideration in pharmaceutical development, as an unexpected change in crystal form could alter the drug's performance.[6] A systematic polymorph screen, where crystallization is attempted under a wide range of conditions (different solvents, temperatures, cooling rates), is often necessary to identify and characterize all accessible forms.[6]
Q4: My piperidine hydrochloride crystals are very fine needles and difficult to filter. How can I obtain larger crystals?
A4: The formation of fine needles is often a result of rapid crystallization. To encourage the growth of larger, more well-defined crystals, you need to slow down the crystallization process.[1] Here are some techniques:
-
Slow cooling: Allow the saturated solution to cool to room temperature over several hours before placing it in a cold bath.
-
Vapor diffusion: This is an excellent method for growing high-quality single crystals. A solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, gradually inducing crystallization.[7]
-
Slow evaporation: In this method, a solution of the compound in a suitable solvent is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[1][7]
Q5: My piperidine hydrochloride seems to be hygroscopic. How does this affect crystallization and how should I handle it?
A5: Hygroscopicity, the tendency to absorb moisture from the air, can significantly impact crystallization.[8] Absorbed water can act as an impurity, potentially inhibiting crystallization or leading to the formation of a hydrate. It is crucial to use dry solvents and handle the compound in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. When drying the final crystalline product, ensure that it is done under vacuum at a suitable temperature to remove any adsorbed water.[1]
Troubleshooting Guide: From Amorphous Precipitate to High-Quality Crystals
This section provides a structured workflow for troubleshooting common issues encountered during the crystallization of piperidine hydrochlorides.
Problem 1: Oiling Out or Formation of an Amorphous Solid
The separation of a liquid or non-crystalline solid is a common and frustrating problem. This guide will help you diagnose the cause and implement effective solutions.
-
Control Supersaturation: Oiling out is often a kinetic phenomenon driven by high supersaturation.[2][3] By reducing the concentration of your piperidine hydrochloride in the "good" solvent, you can slow down the process and favor crystal nucleation.
-
Optimize Cooling: Rapid cooling can cause the solution to pass through the metastable zone too quickly, leading to phase separation.[1] Try allowing the solution to cool to room temperature on the benchtop before transferring it to a refrigerator or ice bath.
-
Seeding: The introduction of seed crystals provides a template for crystal growth, bypassing the need for primary nucleation which can be kinetically hindered.[2][4] Add a very small amount of previously obtained crystalline material to the solution just as it becomes cloudy or after it has cooled slightly.
-
Solvent System Modification: If the above methods fail, a change in the solvent system is warranted. A solvent in which the piperidine hydrochloride has a lower, but still significant, solubility at elevated temperatures may be a better choice.
Problem 2: No Crystals Form Upon Cooling
A clear solution after cooling indicates that the solution is not sufficiently supersaturated.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the crystallization of piperidine hydrochlorides. They should be considered as starting points and may require optimization based on the specific properties of your compound.
Protocol 1: Anti-Solvent Crystallization from Ethanol/Diethyl Ether
This is a robust method for piperidine hydrochlorides that are highly soluble in alcohols.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude piperidine hydrochloride in the minimum amount of warm ethanol required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Addition of Anti-Solvent: While gently swirling the warm ethanolic solution, slowly add diethyl ether dropwise until a faint, persistent cloudiness is observed.
-
Clarification: Add a few drops of ethanol to redissolve the precipitate and obtain a clear, saturated solution.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Maturation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of ethanol and diethyl ether (in the same approximate ratio as the final crystallization mixture) to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Slow Evaporation for Single Crystal Growth
This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction.
-
Solvent Selection: Choose a solvent in which the piperidine hydrochloride has moderate solubility at room temperature (e.g., isopropanol, acetonitrile).
-
Solution Preparation: Prepare a solution of the purified piperidine hydrochloride that is just below the point of saturation.
-
Setup: Place the solution in a small, clean vial. Cover the vial with parafilm and puncture a few small holes in it with a needle.[1]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[1]
Data Presentation
A systematic approach to solvent selection is crucial for successful crystallization. The following table provides a qualitative overview of the solubility of piperidine hydrochloride in common laboratory solvents.
| Solvent | Type | "Good" or "Poor" for Piperidine HCl | Notes |
| Water | Polar Protic | Good | Highly soluble.[8][9] |
| Methanol | Polar Protic | Good | High solubility. |
| Ethanol | Polar Protic | Good | Good solubility, often used as the "good" solvent in anti-solvent crystallization.[9] |
| Isopropanol | Polar Protic | Moderate | Can be used for single-solvent crystallization with cooling. |
| Acetonitrile | Polar Aprotic | Moderate | May be suitable for slow evaporation. |
| Acetone | Polar Aprotic | Poor | Can be used as an anti-solvent. |
| Dichloromethane | Halogenated | Poor | Can be used as an anti-solvent. |
| Diethyl Ether | Ether | Poor | Commonly used as an anti-solvent with alcohols. |
| Toluene | Aromatic | Poor | Can be used as an anti-solvent. |
| Hexanes | Nonpolar | Poor | Effective as an anti-solvent. |
This table is a general guide. The actual solubility will depend on the specific piperidine hydrochloride derivative and the temperature.
References
-
Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Ullah, F., & Altaf, M. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCrData, 6(3), x210245. Available at: [Link]
- CymitQuimica. (n.d.). CAS 6091-44-7: Piperidine hydrochloride. CymitQuimica.
-
Zheng, S., et al. (2023). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design, 23(1), 133–143. Available at: [Link]
-
Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals, 16(1), 89. Available at: [Link]
- U.S. Patent No. US20080051579A1. (2008).
- Sharnin, V. A., et al. (2019). Solvation of Piperidine in Nonaqueous Solvents. Russian Journal of Physical Chemistry A, 93(10), 1916–1921.
- Chadwick, K., et al. (2010). Polymorph screening in pharmaceutical development. Pharmaceutical Technology Europe, 22(8).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
- David, W. I. F., et al. (2018). The effect of temperature and pressure on the crystal structure of piperidine. CrystEngComm, 20(43), 6992–7002.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.
- BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
- Sun, C. C. (2004). Hygroscopicity of pharmaceutical crystals. University Digital Conservancy, University of Minnesota.
- Crochet, A. (n.d.).
- Fisher Scientific. (2025). SAFETY DATA SHEET - Piperidine hydrochloride. Fisher Scientific.
- Jubilant Ingrevia Limited. (n.d.).
- Google Patents. (2008).
- Jain, A., et al. (2023). Accelerating Polymorph Screening in Drug Development. Pharmaceutical Methods, 14(1), 1-3.
- ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7. ChemicalBook.
- University of California, Irvine. (n.d.).
- Ullah, F., & Altaf, M. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H). IUCr Journals.
- YouTube. (2021). M.Sc Chemistry project for crystal growth studies of Piperidine-4-one.
- Sigma-Aldrich. (n.d.). Piperidine 99 6091-44-7. Sigma-Aldrich.
Sources
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- 2. mt.com [mt.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 5. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. unifr.ch [unifr.ch]
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Technical Support Center: Scaling Up the Synthesis of 1-Isopropylpiperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-Isopropylpiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Synthetic Strategy Overview
The most common and scalable approach to 1-Isopropylpiperidine-3-carboxylic acid involves a multi-step synthesis starting from readily available pyridine-3-carboxylic acid (nicotinic acid). The general strategy involves three key transformations:
-
Esterification: Protection of the carboxylic acid functionality as an ester (e.g., ethyl ester) to prevent side reactions in subsequent steps.
-
Heterocycle Reduction: Catalytic hydrogenation of the pyridine ring to form the piperidine core.
-
N-Alkylation: Introduction of the isopropyl group onto the piperidine nitrogen, typically via reductive amination.
-
Hydrolysis: Deprotection of the ester to yield the final carboxylic acid product.
This workflow is designed to be robust and scalable, but each step presents unique challenges that must be carefully managed.
Caption: General four-step synthetic workflow for 1-Isopropylpiperidine-3-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.
Section 1: Hydrogenation of Ethyl Nicotinate
Question: My hydrogenation reaction is slow, incomplete, or has stalled entirely. What are the likely causes?
Answer: This is a common scale-up issue. Several factors could be at play:
-
Catalyst Activity and Loading: On a larger scale, ensuring uniform suspension of the heterogeneous catalyst (e.g., Palladium on Carbon, Platinum Oxide) is critical. Inadequate agitation can cause the catalyst to settle, reducing the effective surface area. Consider increasing the agitation speed or using a reactor designed for slurry reactions. The catalyst loading (typically 1-5 mol%) may also need to be optimized for the larger batch size.
-
Catalyst Poisoning: The pyridine nitrogen itself can sometimes inhibit certain catalysts at high concentrations. More commonly, impurities in the starting material or solvent (e.g., sulfur or halide compounds) can poison the catalyst. Ensure your ethyl nicotinate is of high purity before starting.
-
Hydrogen Pressure and Delivery: The reaction is highly dependent on hydrogen pressure. Ensure your reactor is maintaining the target pressure (often >500 psi for this transformation) and that there are no leaks. On a large scale, the rate of hydrogen delivery into the vessel can become the limiting factor.
-
Temperature: While often run at room temperature, gentle heating (40-50 °C) can sometimes increase the reaction rate, but this must be balanced against the risk of side reactions and the safety limits of the reactor.
Question: How do I safely handle pyrophoric hydrogenation catalysts like Pd/C on a large scale?
Answer: Safety is paramount. Pyrophoric catalysts can ignite spontaneously upon exposure to air, especially when dry or containing residual hydrogen.
-
Inert Atmosphere: Always handle the catalyst under an inert atmosphere (Nitrogen or Argon). This includes charging the reactor and filtering the catalyst post-reaction.
-
Wet Transfer: Never handle the dry powder in the open. Use a "wet transfer" method, where the catalyst is slurried in a small amount of the reaction solvent before being added to the reactor. Most commercial catalysts are sold as 50% water-wet pastes to mitigate this risk.
-
Filtration: After the reaction, the catalyst must be filtered. Purge the reactor headspace thoroughly with nitrogen to remove all hydrogen before opening. The filtration apparatus (e.g., a Nutsche filter) should also be inerted. The collected catalyst cake must be kept wet with solvent or water at all times and should never be allowed to dry in the open.
-
Quenching: The recovered catalyst should be carefully quenched by slowly adding it to a large volume of water before disposal according to your institution's safety guidelines.
Section 2: N-Isopropylation via Reductive Amination
Question: I am observing significant side products in my reductive amination step. How can I minimize them?
Answer: The primary side products in the reductive amination of ethyl nipecotate with acetone are typically unreacted starting material and isopropanol (from the reduction of acetone).
Caption: Decision tree for troubleshooting common reductive amination issues.
-
Cause & Solution: This typically happens when the reducing agent attacks the acetone before it can form the imine with the piperidine. The choice of reducing agent is crucial. While sodium borohydride (NaBH₄) is inexpensive, it can readily reduce aldehydes and ketones. Sodium triacetoxyborohydride (NaBH(OAc)₃) is more selective for the intermediate iminium ion and is the preferred reagent for this reason, despite its higher cost.[1] It is also less sensitive to the mildly acidic pH (4-6) that favors imine formation.[2]
-
Procedural Tip: Always allow the ethyl nipecotate and acetone to stir together for a period (e.g., 30-60 minutes) to allow the imine/iminium equilibrium to establish before adding the reducing agent.
| Reducing Agent | Typical Solvent | Pros | Cons on Scale-Up |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the ketone starting material; generates hydrogen gas upon quench; reactivity with protic solvents.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Selective for imines over ketones.[1] | Highly toxic (potential release of HCN gas, especially in acidic quench); strict waste disposal protocols required. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Highly selective for iminium ions; mild; does not require strict pH control; commercially available.[1] | Higher cost; generates acetic acid byproduct; often requires an aprotic solvent. |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Acetic Acid | "Green" (no hydride waste); high atom economy. | Requires high-pressure equipment; potential for catalyst poisoning; may reduce other functional groups. |
Question: Should I protect the carboxylic acid as an ester before N-alkylation?
Answer: Yes, absolutely. Attempting the reductive amination directly on the free carboxylic acid is problematic. The basic piperidine nitrogen and the acidic carboxylic acid will form an internal salt (zwitterion), which has very poor solubility in the organic solvents typically used for this reaction. Furthermore, the free acid can react with hydride reducing agents. The ester group is relatively inert to the reaction conditions and is easily removed in a final step.
Section 3: Product Isolation and Purification
Question: My final product is an amino acid, and it's difficult to extract and purify. What are the best practices for scale-up?
Answer: Isolating zwitterionic compounds like 1-Isopropylpiperidine-3-carboxylic acid can be challenging due to their high polarity and solubility in water.
-
pH Adjustment for Extraction is Key: After saponification of the ester, you will have the sodium salt of the carboxylic acid in an aqueous solution. To isolate the product, you must carefully adjust the pH.
-
Acidify: Slowly add aqueous HCl to bring the pH to the isoelectric point (pI) of the amino acid. At the pI, the molecule has a net-zero charge, and its solubility in water is at a minimum. This often causes the product to precipitate.
-
Filtration: If a solid precipitates, it can be collected by filtration, washed with cold water, and dried. This is the most efficient large-scale method.
-
Extraction: If the product does not precipitate or remains partially in solution, you may need to perform an extraction. However, extracting a zwitterion is difficult. It is often better to adjust the pH far from the pI. For example, acidifying to a very low pH (~1-2) will protonate the amine, forming the hydrochloride salt, which may be extracted into certain organic solvents or isolated by evaporating the water. Alternatively, making the solution strongly basic (pH > 12) forms the carboxylate salt, but this is usually highly water-soluble.[4]
-
-
Crystallization: The most effective method for purifying the final product on a large scale is crystallization.[5] After initial isolation, dissolving the crude product in a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) and allowing it to crystallize slowly will yield high-purity material.
-
Avoid Chromatography: Column chromatography is generally not economically viable for large-scale purification of a final product. It should be used only as a last resort or for producing very small quantities of high-purity reference material.
Question: What analytical techniques are essential for monitoring reaction progress and final product quality?
Answer:
-
In-Process Checks (IPC):
-
TLC/LC-MS: Thin-Layer Chromatography is a quick and easy way to monitor the disappearance of starting material. For more quantitative results, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking the formation of the product and identifying any side products.
-
-
Final Product Quality Control (QC):
-
HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final product.[6] An achiral reversed-phase method (e.g., C18 column) with an appropriate mobile phase (often buffered) is standard.[7]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final compound and can help identify impurities if their signals are resolved.
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
-
Elemental Analysis: Provides confirmation of the elemental composition (C, H, N) of the final product.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a starting point and must be adapted and optimized for your specific equipment and scale. All operations should be performed by trained personnel with appropriate safety precautions.
Protocol 1: Synthesis of Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate)
-
Esterification: To a solution of nicotinic acid (1.0 eq) in ethanol (5-10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. After the addition, heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS). Cool the reaction mixture and concentrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate and concentrate to yield crude ethyl nicotinate, which can be purified by vacuum distillation.[8]
-
Hydrogenation: Charge a high-pressure reactor with ethyl nicotinate (1.0 eq), a suitable solvent like acetic acid or ethanol (10 volumes), and Pd/C (5 mol%, 50% wet) under a nitrogen atmosphere. Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen (e.g., 500-1000 psi) and stir vigorously at room temperature or slight heat (e.g., 40 °C). Monitor hydrogen uptake. Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the catalyst cake remains wet. Concentrate the filtrate under reduced pressure to obtain crude ethyl nipecotate.
Protocol 2: Synthesis of Ethyl 1-Isopropylpiperidine-3-carboxylate
-
Setup: To a reactor charged with ethyl nipecotate (1.0 eq) and dichloromethane (DCM, 10 volumes), add acetone (1.5-2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours, monitor by TLC/LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product ester.
Protocol 3: Hydrolysis and Purification of Final Product
-
Saponification: Dissolve the crude ester from the previous step in ethanol (5 volumes). Add a solution of sodium hydroxide (2.0 eq) in water (5 volumes). Heat the mixture to 40-50 °C and stir until the hydrolysis is complete (monitor by TLC/LC-MS).[9]
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and slowly add concentrated HCl to adjust the pH to the isoelectric point (pI, typically around 6-7).
-
Precipitation & Filtration: Stir the mixture at 0-5 °C for 1-2 hours to maximize precipitation. Collect the solid product by filtration. Wash the filter cake with cold deionized water and then with a cold, water-miscible solvent like acetone or isopropanol to aid drying.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
-
Recrystallization (if needed): For higher purity, dissolve the dried solid in a minimal amount of a hot solvent system (e.g., ethanol/water) and allow it to cool slowly to form crystals. Filter, wash, and dry as before.
References
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids - Google P
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
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The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. - ResearchGate. (URL: [Link])
- WO2006013550A3 - Process for preparation of piperidine carboxylic acid - Google P
-
Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. (URL: [Link])
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
- US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google P
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (URL: [Link])
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Publishing. (URL: [Link])
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors - PubMed. (URL: [Link])
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (URL: [Link])
-
Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Piperidine Synthesis. - DTIC. (URL: [Link])
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
-
Isolation of a Carboxylic acid : r/chemhelp - Reddit. (URL: [Link])
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An alternative synthetic strategy to construct apixaban analogues - Arkivoc. (URL: [Link])
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])
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Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations - IJSAT. (URL: [Link])
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (URL: [Link])
-
Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed. (URL: [Link])
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])
-
Reductive Amination Practice Problems | Test Your Skills with Real Questions - Pearson. (URL: [Link])
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Technical Support Center: Method Development for Quantifying Piperidine Analogs in Biological Matrices
Introduction
Welcome to the technical support center for the quantitative analysis of piperidine analogs. The piperidine ring is a core structural motif in a multitude of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2] Accurate quantification of these compounds in complex biological matrices like plasma, urine, and tissue is fundamental for pharmacokinetic studies, drug development, and clinical monitoring.[1][2]
However, the unique physicochemical properties of piperidine analogs—namely their basicity and varying polarities—present distinct analytical challenges.[3] This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting solutions, and detailed protocols to help you develop robust and reliable bioanalytical methods. As Senior Application Scientists, we aim to explain not just the how, but the why behind each experimental choice, ensuring your methods are both accurate and self-validating.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for quantifying piperidine analogs in biological samples?
A1: For trace-level quantification in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3] Its superior sensitivity and selectivity allow for the detection of low-concentration analytes amidst a high background of endogenous components.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV detection can be used, but it often lacks the sensitivity required for pharmacokinetic studies where drug concentrations are very low.[3] Derivatization to add a UV-absorbing chromophore may be necessary.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile piperidine analogs. However, many pharmaceutical derivatives are not volatile and require a chemical derivatization step to increase their volatility and thermal stability, which adds complexity to the sample preparation workflow.[3]
Q2: Why is sample preparation so critical for this analysis?
A2: Biological matrices are incredibly complex, containing proteins, salts, phospholipids, and other endogenous components that can severely interfere with analysis.[3][4] A robust sample preparation protocol is essential to:
-
Remove Interferences: Prevents co-eluting matrix components from suppressing or enhancing the analyte signal during ionization in the mass spectrometer (a phenomenon known as "matrix effects").[5][6]
-
Concentrate the Analyte: Improves the method's sensitivity, allowing for the detection of very low concentrations of the piperidine analog.[7]
-
Ensure Compatibility: Prepares the sample in a solvent that is compatible with the analytical column and mobile phase, preventing issues like peak distortion or system contamination.[3]
Q3: Which sample preparation technique should I start with: Protein Precipitation, LLE, or SPE?
A3: The choice depends on your specific requirements for cleanliness, sensitivity, and throughput.
-
Protein Precipitation (PPT): The simplest and fastest method. Ideal for early-stage method development or when high throughput is needed. However, it provides the least effective cleanup, often leaving phospholipids that cause significant matrix effects.[5]
-
Liquid-Liquid Extraction (LLE): Offers a better degree of cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[8] It requires careful optimization of solvent choice and pH.[8]
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup and allows for both analyte cleanup and concentration.[9] It is the preferred method for developing highly sensitive and robust assays intended for regulatory submission.[5][10]
Below is a decision-making workflow to guide your selection.
Caption: Sample Preparation Decision Tree.
Troubleshooting Guide
Q4: My analyte recovery is low and inconsistent. What are the likely causes and solutions?
A4: Low and variable recovery is a common issue stemming from several factors in the sample preparation process.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution(s) |
| Incorrect pH during LLE/SPE | Piperidine analogs are basic. At low pH, the piperidine nitrogen is protonated (R₃NH⁺), making the molecule highly water-soluble. For efficient extraction into an organic solvent (LLE) or retention on a reversed-phase sorbent (SPE), the molecule must be in its neutral, less polar form. This requires a basic pH. | Adjust the sample pH to be at least 2 units above the pKa of your piperidine analog before extraction. This ensures >99% of the analyte is in its neutral form.[11] |
| Suboptimal LLE Solvent | The organic solvent may not have the appropriate polarity to efficiently extract your specific piperidine analog from the aqueous biological matrix. LLE is governed by the principle of "like dissolves like".[8] | Screen a panel of solvents with varying polarities (e.g., hexane, methyl tert-butyl ether, dichloromethane, ethyl acetate). Start with ethyl acetate as it is a versatile solvent for many drugs.[8] |
| Analyte Instability | The piperidine analog may be degrading during sample collection, storage, or processing steps (e.g., due to temperature, light, or pH).[3] | Assess analyte stability under various conditions (freeze-thaw cycles, bench-top stability).[12] If instability is found, perform extraction steps at low temperatures (on ice) and protect samples from light.[3] |
| Incomplete Elution from SPE | The elution solvent may not be strong enough to disrupt the interactions between the analyte and the SPE sorbent, leaving the analyte on the cartridge. | For reversed-phase SPE, ensure your elution solvent is sufficiently non-polar (e.g., high percentage of acetonitrile or methanol). For mixed-mode SPE involving cation exchange, the elution solvent must contain a component to neutralize the charge interaction, such as a small amount of ammonium hydroxide in the organic solvent.[9] |
Q5: I'm seeing significant signal suppression (matrix effects) in my LC-MS/MS analysis. How can I fix this?
A5: Signal suppression is a major challenge in ESI-MS, where co-eluting matrix components compete with the analyte for ionization, reducing its signal.[4][5] Phospholipids from plasma are common culprits.[5]
Caption: Troubleshooting Workflow for Matrix Effects.
Solutions, in order of preference:
-
Improve Sample Preparation: The most effective way to eliminate matrix effects is to remove the interfering components.[5] If you are using protein precipitation, switch to LLE or, even better, SPE. An optimized SPE method with appropriate wash steps can effectively remove phospholipids and other interferences.[5][7]
-
Optimize Chromatography: Adjust your LC gradient to ensure your piperidine analog does not co-elute with the bulk of the matrix components. A common strategy is to use a gradient that is sufficiently polar at the beginning to allow matrix interferences to wash off the column before the analyte elutes.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for matrix effects that cannot be eliminated.[5][6] A SIL-IS (e.g., a deuterated or ¹³C-labeled version of your analyte) is chemically identical to the analyte and will experience the same degree of signal suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized.
Q6: My chromatographic peaks are tailing badly. What's causing this?
A6: Peak tailing for piperidine analogs is often caused by secondary interactions between the basic nitrogen atom of the piperidine ring and acidic silanol groups on the surface of the silica-based LC column.[3]
Solutions:
-
Mobile Phase Modifier: Add a small amount of an acid (e.g., 0.1% formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase.[1][13] An acidic modifier will protonate the analyte and saturate the silanol sites, minimizing secondary interactions.
-
Column Choice: Use a modern, high-purity silica column that is well end-capped. These columns have fewer exposed silanol groups, reducing the potential for tailing.
-
Lower Analyte Concentration: Injecting too much analyte can overload the column and lead to peak asymmetry. Try diluting your sample.
Detailed Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
This protocol is a fast and simple method for initial sample cleanup, suitable for high-throughput screening.[1]
Step-by-Step Methodology:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard (IS) working solution.
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.[1] The cold temperature enhances the precipitation of proteins.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[1]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples
This protocol is adapted for extracting piperine metabolites from urine and is effective for separating analytes from salts and other highly polar matrix components.[14]
Step-by-Step Methodology:
-
Thaw frozen urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulates.[14]
-
To a 15 mL centrifuge tube, add 1 mL of the urine supernatant.
-
Add 50 µL of the IS working solution.
-
Alkalinize the sample: Add 100 µL of 1M sodium hydroxide (NaOH) to raise the pH > 10. This deprotonates the piperidine nitrogen, making the analyte neutral and more soluble in the organic solvent.
-
Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).[14]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the organic and aqueous layers.[14]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase and vortex for 30 seconds.[14]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol uses a mixed-mode SPE cartridge, which provides superior cleanup by utilizing both reversed-phase and ion-exchange retention mechanisms.[15] It is highly effective for basic compounds like piperidine analogs.
Step-by-Step Methodology:
-
Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 2% formic acid in water. This step lyses cells, precipitates some proteins, and ensures the piperidine analog is protonated (positively charged) for retention by the cation exchange sorbent.
-
Condition Cartridge: Condition a mixed-mode strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through it.[16] Do not let the cartridge go dry.
-
Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 3 mL of 0.1M acetic acid. This removes highly polar, water-soluble interferences while the analyte is retained by both reversed-phase and cation-exchange mechanisms.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 3 mL of methanol. This step removes lipids and other non-polar interferences retained by the reversed-phase mechanism. The analyte remains bound to the strong cation exchange sorbent due to its positive charge.
-
Elute Analyte: Elute the piperidine analog by passing 2 mL of 5% ammonium hydroxide in methanol through the cartridge.[9] The ammonia neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase for analysis.
Method Performance & Validation
Any bioanalytical method developed for use in regulated studies must be validated to ensure its reliability.[17][18] Validation is performed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[17][19]
Typical LC-MS/MS Method Parameters & Performance
The following table summarizes typical parameters and expected performance for a validated LC-MS/MS method for a piperidine analog in plasma.
| Parameter | Typical Value / Acceptance Criteria | Rationale |
| LC Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention for moderately polar compounds and high efficiency for sharp peaks.[13][20] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid aids in positive ionization (ESI+) and improves peak shape for basic analytes.[10][20] |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | The basic piperidine nitrogen is readily protonated, making ESI+ the ideal ionization mode.[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.[1] |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between concentration and instrument response.[13][20] |
| Accuracy (%RE) | Within ± 15% (± 20% at LLOQ) | Ensures the measured value is close to the true value. The FDA sets these acceptance criteria.[10] |
| Precision (%CV) | < 15% (< 20% at LLOQ) | Ensures the method is repeatable and reproducible. These are standard FDA acceptance criteria.[10] |
| Lower Limit of Quantification (LLOQ) | 0.03 - 1 ng/mL | The lowest concentration that can be measured with acceptable accuracy and precision.[1][20] |
| Recovery | Consistent, precise, and reproducible (typically 85-115%) | While 100% recovery is not required, it must be consistent across the concentration range to ensure accurate quantification.[1] |
References
- High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol - Benchchem. (n.d.).
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (n.d.).
- Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma - PMC. (2022, November 14).
- A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed. (2025, July 15).
- Technical Support Center: Quantitative Analysis of Piperidines - Benchchem. (n.d.).
- Application Notes and Protocols for the Analytical Detection of Piperine Metabolites in Urine - Benchchem. (n.d.).
- Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14).
- Analytical Procedures Used in Examining Human Urine Samples - Polish Journal of Environmental Studies. (n.d.).
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing - MDPI. (2025, August 29).
- A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC. (n.d.).
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - MDPI. (2024, August 30).
- Supelco Guide to Solid Phase Extraction. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. (2021, November 2).
- Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma - ResearchGate. (n.d.).
- Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - PMC. (2025, March 26).
- Solid Phase Extraction Guide | Thermo Fisher Scientific - CL. (n.d.).
- Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances - ResearchGate. (2025, October 12).
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.).
- US5489689A - Preparation of piperidine derivatives - Google Patents. (n.d.).
- Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.).
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan. (2023, August 7).
- Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.).
- LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed. (2025, August 25).
- Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis | Encyclopedia MDPI. (2023, July 4).
- Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28).
- Application Notes and Protocols for the Purification of Piperidine Reaction Products - Benchchem. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
- Determination of drugs of abuse in biological samples by accelerated solvent extraction and LC-MS/MS. (n.d.).
- Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (A - Agilent. (2013, January 11).
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- FDA issues final guidance on bioanalytical method validation. (n.d.).
- Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK). (2024, October 9).
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity in Piperidine Synthesis
A Guide to Preventing and Troubleshooting Racemization
Welcome to our dedicated technical resource for chemists and pharmaceutical scientists engaged in the synthesis of chiral piperidine derivatives. This guide is designed to serve as a primary troubleshooting reference, providing in-depth scientific explanations and actionable protocols to help you navigate the complexities of maintaining stereochemical integrity in your synthetic routes.
As Senior Application Scientists, we understand that the loss of a stereocenter can have profound implications for drug efficacy and safety. This guide is structured to address the most common challenges encountered in the lab, moving from foundational principles to specific, hands-on solutions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization in Piperidine Systems
This section addresses the core principles of racemization as it applies to the piperidine scaffold. Understanding these fundamentals is the first step in effective troubleshooting.
Q1: What are the primary mechanisms that lead to racemization in chiral piperidine derivatives?
Answer: Racemization in piperidine synthesis is most often traced back to the formation of a planar, achiral intermediate, or a rapidly equilibrating mixture of enantiomers. The two most prevalent mechanisms are:
-
Enolate/Enamine Formation: The most common pathway involves the deprotonation of a stereogenic center that is alpha (α) to a carbonyl group or another electron-withdrawing group (EWG). The resulting enolate or enamine intermediate is planar and achiral. Subsequent reprotonation can occur from either face, leading to a racemic or diastereomeric mixture. The presence of even trace amounts of base can initiate this process.
-
Ring-Chain Tautomerism: This mechanism is particularly relevant for piperidines derived from amino acids or those bearing specific functional groups that can participate in intramolecular cyclization and ring-opening. For instance, a 2-substituted piperidine can, under certain conditions, ring-open to an achiral imine or enamine, which then re-cyclizes without stereochemical control.
Q2: I'm observing epimerization at the C2 position of my piperidine ring. What is the likely cause?
Answer: The C2 position is particularly susceptible to epimerization due to its proximity to the ring nitrogen. The likely cause is the formation of an enamine intermediate under either acidic or basic conditions. The lone pair on the nitrogen can facilitate the removal of the C2 proton, especially if there is an activating group at C2 or on the nitrogen itself.
To diagnose this, carefully review your reaction conditions. Have you used a strong base? Is your reaction mixture acidic, potentially promoting tautomerization? Even purification on silica gel, which is slightly acidic, can sometimes cause epimerization of sensitive compounds.
Q3: Can my choice of N-protecting group influence the stereochemical stability of my piperidine?
Answer: Absolutely. The choice of the nitrogen protecting group is a critical experimental parameter that directly impacts the stereochemical integrity of the piperidine ring.
-
Electron-Withdrawing Groups (EWGs) like Boc, Cbz, or amides: These groups increase the acidity of the protons at both the C2 and C6 positions by induction. This heightened acidity makes these positions more susceptible to deprotonation by a base, which can lead to racemization through an enolate-like intermediate.
-
Electron-Donating Groups (EDGs) like Benzyl (Bn) or other alkyl groups: These groups generally offer greater stereochemical protection. By donating electron density to the nitrogen, they make the adjacent C-H bonds less acidic and therefore more resistant to base-mediated epimerization.
| Protecting Group | Electronic Effect | Risk of C2/C6 Epimerization | Notes |
| Boc, Cbz, Acyl | Electron-Withdrawing | High | Increases acidity of α-protons. Use non-basic conditions where possible. |
| Benzyl (Bn) | Electron-Donating | Low | Generally a good choice for maintaining stereochemical integrity. |
| Sulfonyl (e.g., Ts) | Strongly Electron-Withdrawing | Very High | Significantly increases the acidity of α-protons. Prone to racemization. |
Part 2: Troubleshooting Guide - Common Scenarios & Actionable Solutions
This section provides a scenario-based approach to troubleshooting racemization issues during key synthetic transformations.
Scenario 1: Racemization during an N-alkylation reaction.
-
Problem: You are alkylating the nitrogen of a chiral piperidine, and you observe significant racemization in your product.
-
Underlying Cause: The base used for the N-alkylation is likely deprotonating a stereogenic center, most commonly at C2 or a position alpha to a carbonyl group elsewhere in the molecule. Strong bases like LDA, NaH, or even K2CO3 in polar aprotic solvents can be aggressive enough to cause this.
-
Solutions:
-
Choice of Base: Switch to a milder, non-nucleophilic, sterically hindered base. Proton sponge or Hunig's base (DIPEA) are excellent alternatives that are less likely to cause epimerization.
-
Reaction Temperature: Perform the alkylation at the lowest possible temperature that still allows the reaction to proceed. Lower temperatures (-78 °C or 0 °C) will significantly disfavor the proton abstraction that leads to racemization.
-
Order of Addition: Add the base to the solution of the piperidine and the alkylating agent at low temperature. This ensures that the base is consumed in the desired N-alkylation reaction as quickly as it is added, minimizing its opportunity to react elsewhere.
-
Scenario 2: Epimerization observed after column chromatography.
-
Problem: Your crude reaction mixture shows high stereochemical purity (by chiral HPLC or NMR), but the purity drops significantly after purification on silica gel.
-
Underlying Cause: Standard silica gel is acidic (pH ≈ 4-5) and can catalyze epimerization, especially for compounds with acid-labile stereocenters or those prone to ring-chain tautomerism.
-
Solutions:
-
Neutralize the Silica Gel: Pre-treat your silica gel by slurrying it with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v in the eluent). Then, evaporate the solvent before packing the column. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using alumina (basic or neutral) or a reversed-phase C18 silica for your purification, as these are less likely to cause acid-catalyzed epimerization.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation. The longer your compound is adsorbed on the silica, the greater the opportunity for epimerization.
-
Part 3: Experimental Protocols - Best Practices for Stereoretention
Here we provide a detailed protocol for a common reaction where racemization is a significant risk, highlighting the steps taken to ensure stereochemical integrity.
Protocol: Base-Mediated Saponification of a Piperidine-4-carboxylate Ester
This protocol details the hydrolysis of an ester on a piperidine ring, a reaction where the use of a strong base like NaOH or KOH can easily lead to epimerization at the C4 position.
Objective: To hydrolyze the methyl ester of a protected piperidine-4-carboxylate to the corresponding carboxylic acid without epimerization.
Materials:
-
N-Boc-4-(methoxycarbonyl)-piperidine (chiral)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolution: Dissolve the N-Boc-4-(methoxycarbonyl)-piperidine (1.0 eq) in a mixture of THF and H₂O (3:1 v/v) at 0 °C in an ice bath.
-
Addition of Base: Slowly add a solution of LiOH (1.5 eq) in H₂O to the reaction mixture. Causality Note: LiOH is used as it is less prone to cause epimerization compared to NaOH or KOH in many systems. The reaction is run at 0°C to minimize the rate of any potential epimerization.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding 1M HCl at 0 °C until the pH of the aqueous phase is ~3-4.
-
Extraction: Extract the product into EtOAc (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purity Analysis: Analyze the stereochemical purity of the product using chiral HPLC or by converting the acid to a chiral amide and analyzing by NMR.
Part 4: Visualizing Reaction Pathways
Diagrams can help clarify the mechanisms we are trying to avoid. Below are Graphviz representations of the key racemization pathways.
Caption: Key mechanisms leading to racemization in piperidine synthesis.
Caption: A logical workflow for troubleshooting racemization issues.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. This textbook provides a comprehensive overview of the principles of stereochemistry and reaction mechanisms, including enolate formation and racemization. [Link]
-
Weidner, K., et al. (2010). A study of base-induced epimerization of functionalized piperidines. Journal of Organic Chemistry, 75(15), 5045–5054. This article provides a detailed investigation into the base-induced epimerization of piperidine derivatives, which is highly relevant to the troubleshooting scenarios discussed. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. This seminal paper on flash column chromatography provides the foundational knowledge for the purification techniques discussed in the troubleshooting guide. [Link]
Technical Support Center: Enhancing the Resolution of Piperidine Isomers in HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of piperidine isomers. As a Senior Application Scientist, I understand that separating structurally similar isomers—be they positional, geometric, or enantiomeric—presents a significant challenge in pharmaceutical research and development. Piperidine moieties are ubiquitous in active pharmaceutical ingredients (APIs), making their accurate separation and quantification critical for safety, efficacy, and regulatory compliance.
This guide is structured as a series of questions and answers to directly address the complex issues you may encounter. We will move from foundational method development strategies to advanced troubleshooting, explaining the scientific principles behind each recommendation to empower you to make informed decisions in your laboratory.
Part 1: Foundational Concepts & Method Development Strategy
Q1: What is the primary challenge in separating piperidine isomers, and what should be my overall strategic approach?
A1: The primary challenge stems from the inherent basicity of the piperidine nitrogen and the structural similarity between isomers. The basic nitrogen is prone to strong secondary interactions with acidic silanol groups on the surface of traditional silica-based stationary phases, leading to significant peak tailing.[1][2][3] Isomers, by definition, have very similar physicochemical properties, making it difficult to achieve differential retention.[4]
A successful strategy begins with a systematic screening approach that evaluates multiple, orthogonal separation mechanisms.[5][6] Do not rely on a single column chemistry. Your initial screening should explore different stationary phases and mobile phase conditions to identify the most promising starting point for optimization.
Below is a general workflow for systematic method development.
Caption: General workflow for HPLC method development.
Q2: Which HPLC mode—Reversed-Phase, Normal-Phase, or HILIC—is the best starting point for piperidine isomers?
A2: The "best" starting point depends on the specific properties of your isomers, particularly their polarity. Each mode offers a different selectivity.
-
Reversed-Phase (RP-HPLC): This is the most common mode. For piperidine isomers, which are basic and often polar, standard C18 columns can be challenging due to poor retention and peak tailing.[7] However, modern base-deactivated C18 columns or those with alternative chemistries like Phenyl or Pentafluorophenyl (PFP) can provide unique selectivity.[5][8] RP-HPLC is often successful when mobile phase pH is carefully controlled.[9]
-
Normal-Phase (NP-HPLC): This mode uses a polar stationary phase (like bare silica) and a non-polar mobile phase.[10] It can be very effective for separating isomers, especially when derivatization is not desired.[5] For chiral separations of piperidine derivatives, NP is a very common and successful approach.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (similar to NP) but with a semi-aqueous mobile phase (similar to RP).[13][14] This mode is excellent for retaining and separating polar and ionizable compounds that are poorly retained in reversed-phase.[15][16] It provides an orthogonal selectivity to RP and is a powerful option for piperidine isomers.[15]
Recommendation: Start by screening columns from at least two of these modes, for example, a modern base-deactivated C18 (RP), a bare silica or amide column (HILIC), and if dealing with enantiomers, a polysaccharide-based chiral column.
Part 2: Troubleshooting Common Issues
Q3: My piperidine peaks are severely tailing. What is the cause and how do I fix it?
A3: Peak tailing is the most common problem for basic compounds like piperidines.[2][3] The primary cause is secondary ionic interactions between the protonated (positively charged) piperidine nitrogen and ionized residual silanol groups (negatively charged) on the silica surface of the stationary phase.[1][7]
Here is a systematic guide to eliminating peak tailing:
| Solution | Mechanism | Practical Steps & Considerations |
| 1. Adjust Mobile Phase pH | Suppresses silanol ionization and ensures consistent analyte protonation. | Lower the mobile phase pH to 2-3 units below the analyte's pKa.[7] A pH of 2.5-3.5 is a good starting point. This protonates the silanols, minimizing ionic interactions.[2] Use a buffer (e.g., formate, phosphate) with adequate capacity (10-25 mM).[7] |
| 2. Add a Basic Modifier | A competing base masks the active silanol sites. | For RP or NP, add a small amount (e.g., 0.1%) of a basic amine like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[5][17] This "competing base" preferentially interacts with the silanols, preventing the analyte from doing so. |
| 3. Use a Modern, High-Purity Column | Newer columns have fewer accessible silanol groups. | Use columns marketed as "base-deactivated" or those made with high-purity Type B silica.[2] These have been end-capped or specially treated to minimize surface silanol activity. |
| 4. Check for Column Overload | Exceeding the column's mass capacity leads to peak distortion. | Reduce the injection volume or dilute the sample concentration by a factor of 5 to 10.[5][7] If the peak shape improves, you were overloading the column. |
The diagram below illustrates how mobile phase pH influences the interaction causing peak tailing.
Caption: Analyte-stationary phase interaction at different pH values.
Q4: I have poor resolution between my isomer peaks. How can I improve it?
A4: Improving resolution requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[6][8] Selectivity (α) is the most powerful tool for separating closely eluting peaks.[4][8]
Here is a troubleshooting workflow for poor resolution:
Caption: Troubleshooting Logic for Poor Peak Resolution.
Practical Steps to Improve Resolution:
-
Alter Mobile Phase Selectivity (α):
-
Change Organic Modifier: Switching between acetonitrile and methanol is a powerful way to alter selectivity, as they have different interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase.[4][6]
-
Adjust pH: Small changes in pH can dramatically alter the ionization state of analytes and thus their retention and selectivity, especially if their pKa values differ slightly.[9]
-
-
Change Stationary Phase Selectivity (α):
-
If mobile phase changes are insufficient, the stationary phase chemistry is not suitable.[4]
-
Switch to a column with a different retention mechanism.[6] If you are using a C18 column, try a Phenyl-Hexyl (for π-π interactions), a polar-embedded phase, or a HILIC column.[8] For enantiomers, screen different chiral stationary phases (CSPs). Polysaccharide-based CSPs are a good starting point.[12][18][19]
-
-
Optimize Efficiency (N) and Retention (k'):
-
Reduce Flow Rate: Lowering the flow rate increases efficiency and often improves resolution, though it increases analysis time.[6][20]
-
Increase Column Length / Decrease Particle Size: Using a longer column or one packed with smaller particles increases the number of theoretical plates (N), leading to sharper peaks and better resolution.[4][6]
-
Adjust Temperature: Temperature affects viscosity and reaction kinetics.[5] Lowering the temperature can sometimes increase selectivity, but this is compound-dependent and must be tested.[12][20]
-
Q5: My piperidine compound has no UV chromophore. How can I detect it?
A5: This is a common issue. There are several effective solutions:
-
Pre-Column Derivatization: This is a widely used strategy where the analyte is reacted with a reagent to attach a UV-absorbing tag before injection.[5] A common and effective agent for amines like piperidine is para-toluene sulfonyl chloride (PTSC), which introduces a strongly chromophoric group, allowing for sensitive UV detection around 228 nm.[17][21]
-
Charged Aerosol Detector (CAD): CAD is a universal detector that is not dependent on the optical properties of the analyte. It provides a near-uniform response for all non-volatile analytes, making it an excellent choice for compounds without a chromophore.
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal mass-based detector suitable for non-volatile compounds.
-
Mass Spectrometry (MS): HPLC-MS is the most specific and sensitive detection method. It does not require a chromophore and provides mass information that confirms the identity of the isomers.
Part 3: Advanced Techniques
Q6: When should I consider using Mixed-Mode Chromatography (MMC)?
A6: You should consider MMC when single-mode chromatography (like pure RP or IEX) fails to provide adequate resolution, especially for complex samples containing isomers with different charge states or polarities.[22][23]
MMC stationary phases contain ligands that offer multiple interaction mechanisms simultaneously, such as reversed-phase (hydrophobic) and ion-exchange (ionic).[24][25][26] This allows you to fine-tune selectivity by adjusting both the organic solvent percentage and the mobile phase pH/ionic strength.[25] MMC can be particularly powerful for separating basic and acidic isomers in a single run.[24]
Starting Conditions for a Reversed-Phase/Weak Cation Exchange MMC Column:
-
Mobile Phase A: 20 mM Ammonium Formate buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient, e.g., 5% to 50% B over 20 minutes.
-
Rationale: At pH 3.0, the piperidine is fully protonated (positive charge), promoting strong retention on the cation-exchange sites. The hydrophobic backbone provides reversed-phase retention. Elution is controlled by increasing the organic content (disrupting hydrophobic interactions) and potentially by the increasing ionic strength of the buffer in some systems.
Q7: I am separating enantiomers. How do I select the right Chiral Stationary Phase (CSP)?
A7: Predicting which CSP will work for a given pair of enantiomers is notoriously difficult.[19][27] The most effective approach is to perform an empirical screening of several CSPs with different selectivities.
Recommended Starting CSPs for Piperidine Derivatives: Polysaccharide-based CSPs are the most versatile and have a high success rate.[19][28] Screen the following columns first:
-
Chiralcel® OD / OJ / OZ: Cellulose derivatives.[12]
These columns are robust and can be used in normal-phase, polar organic, and reversed-phase modes, offering broad screening potential.[19][29]
Part 4: Experimental Protocols
Protocol 1: General Method Development Screening for Piperidine Isomers
This protocol outlines a systematic screening process to identify the best starting conditions.
-
Instrumentation: Standard HPLC system with UV detector.
-
Column Screening Set:
-
RP: C18, base-deactivated (e.g., Phenomenex Luna C18(2) or Waters XBridge C18), 150 x 4.6 mm, 5 µm.
-
PFP: Phenyl-pentafluoropropyl column, 150 x 4.6 mm, 5 µm.
-
HILIC: Amide or bare silica column, 150 x 4.6 mm, 5 µm.
-
-
Mobile Phase Conditions (Run each column with these):
-
Low pH (RP/PFP):
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
HILIC:
-
A: 95:5 Acetonitrile:Water w/ 10mM Ammonium Acetate
-
B: 50:50 Acetonitrile:Water w/ 10mM Ammonium Acetate
-
-
-
Generic Gradient Program:
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Gradient: 5% B to 95% B in 15 minutes, hold for 3 minutes, return to initial conditions.
-
-
Sample Preparation: Dissolve sample at 0.5 mg/mL in 50:50 water:acetonitrile.
-
Evaluation: Analyze the chromatograms from all runs. Look for the condition that provides the best initial separation, peak shape, and retention. This becomes the starting point for fine-tuning and optimization as described in Q4.
Protocol 2: Pre-Column Derivatization with PTSC for UV Detection
This protocol is adapted for analytes like piperidin-3-amine that lack a chromophore.[17]
-
Reagents:
-
Piperidine isomer sample
-
para-Toluene sulfonyl chloride (PTSC)
-
Base: Sodium bicarbonate or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (ACN)
-
-
Derivatization Reaction:
-
Prepare a 1 mg/mL solution of your piperidine sample in the chosen solvent.
-
To 1 mL of this solution, add 1.5 equivalents of the base (e.g., sodium bicarbonate).
-
Add 1.2 equivalents of PTSC.
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a quick LC injection if possible).
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, filter the sample through a 0.45 µm syringe filter to remove any precipitate.
-
Dilute the sample with the initial mobile phase as needed.
-
-
HPLC Analysis:
-
Inject the derivatized sample.
-
Set the UV detector to 228 nm.[17] The derivatized piperidine will now be detectable. The separation can then be optimized on a suitable chiral or achiral column.
-
References
-
ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Available at: [Link]
-
Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. Available at: [Link]
-
Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available at: [Link]
-
Fu, Q., et al. (2021). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. Available at: [Link]
-
LCGC. (2020). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]
-
DiVA. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Available at: [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC. Available at: [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Ali, I., et al. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-7. Available at: [Link]
-
LCGC International. (2020). Mixed-Mode Chromatography—A Review. Available at: [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Available at: [Link]
-
LCGC International. (2020). Choosing the Right HPLC Stationary Phase. Available at: [Link]
-
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
PharmaGuru. (n.d.). How To Improve Resolution In HPLC: 5 Simple Tips. Available at: [Link]
-
IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography. Available at: [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Column Selection Guide. Available at: [Link]
-
Journal of Chromatography A. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available at: [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60. Available at: [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Available at: [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
-
Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]
-
Separation Science. (2024). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Available at: [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
-
Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography. Available at: [Link]
-
Tosoh Bioscience. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available at: [Link]
-
Wianowska, D., & Gil, M. (2019). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]
-
Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. Available at: [Link]
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Validation & Comparative
Comparative Bioactivity of Piperidine-3-Carboxylic Acid Analogs: A Technical Guide for GABA Transporter Modulation
Piperidine-3-carboxylic acid, commonly known as nipecotic acid, serves as the foundational pharmacophore for a major class of γ-aminobutyric acid (GABA) reuptake inhibitors[1]. By competitively binding to GABA transporters (GATs)—specifically the neuronal GAT-1 subtype—these compounds prolong the residence time of GABA in the synaptic cleft, thereby amplifying inhibitory neurotransmission[2].
While nipecotic acid is a potent in vitro inhibitor, its high polarity prevents effective blood-brain barrier (BBB) penetration, rendering it systemically inactive[3]. This pharmacokinetic limitation drove the rational design of lipophilic N-substituted analogs, ultimately leading to the development of clinically approved antiepileptic drugs like tiagabine[4]. This guide systematically compares the bioactivity of piperidine-3-carboxylic acid analogs and provides validated experimental frameworks for evaluating novel derivatives.
Mechanistic Pathway of GAT-1 Inhibition
GAT-1 is an electrogenic symporter that couples the reuptake of one GABA molecule to the co-transport of two Na⁺ ions and one Cl⁻ ion down their electrochemical gradients[5]. Piperidine-3-carboxylic acid analogs act as competitive inhibitors, binding to the orthosteric site of the transporter and preventing the translocation of endogenous GABA[6][7].
Mechanism of GAT-1 inhibition by nipecotic acid analogs enhancing GABAergic signaling.
Comparative Bioactivity Profiles
The addition of lipophilic N-substituents (such as the di-thiophene rings in tiagabine or the allenic spacers in newer experimental compounds) fundamentally alters both the binding affinity and the pharmacokinetic profile of the piperidine-3-carboxylic acid scaffold[1][4].
Table 1: Quantitative Bioactivity and Pharmacokinetic Comparison
| Compound / Analog | Target Selectivity | Binding Affinity (IC₅₀ / pIC₅₀) | BBB Permeability | Clinical Status |
| Nipecotic Acid | Non-selective GAT | ~13 µM (pIC₅₀ 4.88) | Poor | Tool Compound |
| Guvacine | Non-selective GAT | ~12 µM | Poor | Tool Compound |
| Tiagabine | GAT-1 Selective | 0.049 µM | High | FDA Approved |
| SK&F-89976-A | GAT-1 Selective | ~0.69 µM (pIC₅₀ 6.16) | Moderate | Experimental |
| DDPM-2571 | GAT-1 Selective | ~0.005 µM (pIC₅₀ 8.29) | High | Experimental |
| DDPM-3960 | GAT-3/4 Selective | ~0.32 µM (pIC₅₀ 6.49) | High | Experimental |
Data synthesized from foundational pharmacological evaluations of GAT modulators[1][4].
Experimental Methodologies
To accurately assess the bioactivity of new piperidine-3-carboxylic acid analogs, researchers must evaluate both their pharmacodynamic efficacy at the transporter and their pharmacokinetic ability to reach the central nervous system.
Protocol A: [³H]GABA Radioligand Uptake Assay in Synaptosomes
Rationale: Utilizing a sucrose density gradient rather than simple differential centrifugation ensures the isolation of intact, functional presynaptic terminals (synaptosomes) free from heavy mitochondria and light myelin[8]. This self-validating system ensures that the measured [³H]GABA uptake is strictly mediated by neuronal GATs rather than non-specific cellular trapping.
Step-by-Step Workflow:
-
Tissue Preparation: Homogenize rodent cortical tissue in ice-cold 0.32 M sucrose buffered with 4 mM HEPES (pH 7.4). Causality: The 0.32 M sucrose maintains isotonicity, preventing the osmotic lysis of the delicate presynaptic terminals[8].
-
Subcellular Fractionation: Centrifuge the homogenate at 1,000 × g for 10 minutes to pellet nuclei and large debris. Layer the supernatant onto a discontinuous sucrose gradient (0.8 M / 1.2 M) and centrifuge at 160,000 × g for 15 minutes[8].
-
Synaptosome Isolation: Carefully extract the synaptosomal fraction located at the interface between the 0.8 M and 1.2 M sucrose layers[8].
-
Assay Incubation: Resuspend the synaptosomes in an artificial cerebrospinal fluid (aCSF) buffer containing physiological concentrations of Na⁺ and Cl⁻. Causality: GAT-1 is an ion-coupled symporter; omitting Na⁺ or Cl⁻ will completely abolish transporter-mediated uptake[5].
-
Compound Addition: Pre-incubate the synaptosomes with varying concentrations of the test analog (e.g., 1 nM to 100 µM) for 10 minutes.
-
Radioligand Introduction: Add [³H]GABA (final concentration ~0.04 µM) and incubate at 37°C for 3-5 minutes[9].
-
Termination & Quantification: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer to halt transporter kinetics. Quantify retained radioactivity via liquid scintillation counting. Control: Use a saturating concentration of tiagabine (100 µM) to define non-specific background uptake[2].
Step-by-step isolation of functional synaptosomes for GABA uptake assays.
Protocol B: PAMPA-BBB Permeability Assay
Rationale: Because the primary failure point of early piperidine-3-carboxylic acid analogs was poor BBB penetration, the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, in vitro method to screen passive diffusion before advancing to in vivo models[10][11].
Step-by-Step Workflow:
-
Membrane Preparation: Coat a porous polycarbonate filter plate (pore size 0.45 µm) with a 1-2% solution of porcine brain lipid extract dissolved in dodecane. Causality: Porcine brain lipids accurately mimic the specific lipidomic composition and tight junction environment of the mammalian blood-brain barrier[10].
-
Donor Setup: Dissolve the synthesized analog in a pH 7.4 phosphate buffer (containing up to 5% DMSO for solubility) and add it to the donor compartment.
-
Acceptor Setup: Fill the acceptor compartment with fresh pH 7.4 buffer. Assemble the sandwich plate.
-
Incubation: Incubate the assembled plate at room temperature for 4 to 18 hours to allow for passive diffusion.
-
Analysis: Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ). Compounds exhibiting a Pe>4.0×10−6 cm/s are generally considered to have high CNS permeability[10].
References
-
Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]
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Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors ResearchGate[Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Asian Journal of Chemical Sciences[Link]
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Cerebellar Giant Synaptosomes: a Model to Study Basal and Stimulated Release of [3H]gamma-Aminobutyric Acid Iranian Journal of Medical Sciences[Link]
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Synthesis and pharmacological evaluation of 3-[5-(aryl-[1,3,4]oxadiazole-2-yl]-piperidine derivatives as anticonvulsant and antidepressant agents Arabian Journal of Chemistry[Link]
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Nipecotic acid directly activates GABAA-like ion channels British Journal of Pharmacology (PMC)[Link]
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Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective Frontiers in Chemistry[Link]
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Molecular Dynamic Simulations to Probe Stereoselectivity of Tiagabine Binding with Human GAT1 MDPI - Molecules[Link]
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A good protocol for extracting mouse brain synaptosomes? ResearchGate[Link]
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Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter Medical University of Vienna / British Journal of Pharmacology[Link]
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A Senior Application Scientist's Guide to Computational Docking of Piperidine Derivatives
An In-Depth Comparison of Methodologies and Performance for Drug Discovery Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a remarkable number of pharmaceuticals across various therapeutic areas.[1][2][3] Its prevalence stems from its synthetic tractability and its ability to confer favorable pharmacokinetic properties to drug candidates.[4] Computational docking has emerged as an indispensable tool in the early stages of drug discovery, offering a rapid and cost-effective means to predict the binding modes and affinities of small molecules like piperidine derivatives to their protein targets.[3] This guide provides a comprehensive comparison of computational docking strategies for piperidine derivatives, grounded in scientific principles and supported by experimental data, to empower researchers in their quest for novel therapeutics.
The Significance of the Piperidine Moiety in Drug Design
The six-membered heterocyclic amine, piperidine, is a recurring motif in numerous natural alkaloids and synthetic drugs.[5] Its structural features, including its conformational flexibility and capacity for diverse chemical modifications, make it a privileged scaffold in drug design.[3] Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects.[2] For instance, the well-known drug Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, features a prominent benzyl-piperidine group that is crucial for its binding to the catalytic site of the enzyme.[2]
Core Principles of Computational Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] The primary goal of docking is to predict the binding mode and affinity of a ligand (in this case, a piperidine derivative) to the active site of a target protein. This process is governed by two key components: a search algorithm and a scoring function.[6]
-
Search Algorithm: Explores the vast conformational space of the ligand and its possible orientations within the protein's binding site.
-
Scoring Function: Estimates the binding affinity for each generated pose, allowing for the ranking of different binding modes.
The reliability of docking results is heavily dependent on the quality of the input structures and the appropriateness of the chosen docking protocol.[3][7]
Comparative Analysis of Docking Software
A variety of molecular docking software is available, each with its own algorithms and scoring functions. The choice of software can significantly impact the outcome of a virtual screening campaign. Below is a comparison of some commonly used docking programs.
| Software | Search Algorithm | Scoring Function Principles | Key Features |
| AutoDock Vina | Broyden-Fletcher-Goldfarb-Shanno (BFGS) | Machine-learning based, empirical | Open-source, widely used, good balance of speed and accuracy.[8][9] |
| Glide (Schrödinger) | Hierarchical search | Empirical (GlideScore) | High accuracy, includes extra precision (XP) mode, commercial.[10] |
| GOLD | Genetic Algorithm | Empirical (GoldScore, ChemScore), knowledge-based (ASP) | High flexibility for both ligand and protein, commercial.[11] |
| FlexX | Incremental construction | Empirical (FlexX score) | Focus on ligand flexibility, commercial.[10] |
| SwissDock | EADock DSS algorithm | CHARMM force field-based | Free web server, user-friendly interface.[8][12] |
Table 1: Comparison of Popular Molecular Docking Software.
Experimental Protocol: A Step-by-Step Docking Workflow
To ensure the reproducibility and validity of docking studies, a rigorous and well-documented protocol is essential.[13] The following is a generalized workflow for docking piperidine derivatives to a target protein.
Protein Preparation
The initial step involves preparing the three-dimensional structure of the target protein, typically obtained from the Protein Data Bank (PDB).[3]
-
Retrieve Protein Structure: Download the PDB file of the target protein.
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.[14][15][16] Some water molecules that bridge interactions between the ligand and protein may be retained.[17][18]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[19][20]
-
Assign Charges: Assign appropriate partial charges to the protein atoms.
-
Minimize Energy: Perform a brief energy minimization to relieve any steric clashes.[21]
Ligand Preparation
Proper preparation of the piperidine derivative is equally crucial for accurate docking.
-
2D to 3D Conversion: Convert the 2D chemical structure of the piperidine derivative into a 3D conformation.[3]
-
Generate Tautomers and Protonation States: Generate plausible tautomeric and protonation states of the ligand at a physiological pH. The basic nitrogen atom in the piperidine ring is often protonated at physiological pH, which can be a critical factor in binding.[21]
-
Energy Minimization: Perform energy minimization on the 3D ligand structure to obtain a low-energy conformation.[3]
Grid Generation
A grid box is defined around the active site of the protein to delineate the search space for the docking algorithm.[3]
-
Define the Binding Site: The grid should encompass the entire binding pocket where the piperidine derivative is expected to bind. If the binding site is unknown, a "blind docking" approach can be used where the grid covers the entire protein surface.[12][13]
Docking Simulation
With the prepared protein and ligand, and the defined grid, the docking simulation can be initiated.[3] The chosen software will then explore various conformations and orientations of the ligand within the grid box and score them.
Analysis of Results
The output of a docking simulation is a set of predicted binding poses, each with a corresponding docking score.
-
Ranking Poses: Poses are ranked based on their docking scores, with lower scores generally indicating better binding affinity.[7]
-
Visual Inspection: The top-ranked poses should be visually inspected to assess the plausibility of the predicted interactions, such as hydrogen bonds and hydrophobic contacts.[3]
-
Interaction Analysis: Analyze the key interactions between the piperidine derivative and the amino acid residues in the protein's active site. For example, the benzyl-piperidine group of Donepezil interacts with key tryptophan and phenylalanine residues in the acetylcholinesterase active site.[1][2]
Visualization of the Docking Workflow
Caption: A generalized computational docking workflow.
Validation of Docking Protocols
The reliability of a docking protocol must be validated to ensure the accuracy of the predictions.[17] A common validation method is to "re-dock" the co-crystallized ligand back into the protein's active site.[7][17] If the docking protocol can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) of less than 2.0 Å, the protocol is considered validated.[17][22]
Case Study: Docking of Piperidine Derivatives to the Sigma-1 Receptor
A recent study focused on the discovery of piperidine-based compounds with high affinity for the Sigma-1 Receptor (S1R), a promising target for various neurological disorders.[21] In this study, a potent compound was identified with a Ki value of 3.2 nM.[21] To understand its binding mode, molecular docking studies were performed using a crystal structure of S1R. The computational results, further supported by molecular dynamics simulations, revealed crucial interactions between the piperidine derivative and key amino acid residues, such as a salt bridge with Glu172 and a π-cation interaction with Trp89.[21] These findings provided a structural basis for the high affinity of the compound and offered valuable insights for future structure-based drug design.[21]
Conclusion
Computational docking is a powerful tool for the rational design and discovery of novel piperidine-based therapeutics. By understanding the underlying principles, carefully selecting the appropriate software, and adhering to rigorous experimental protocols, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts. The insights gained from docking studies, when integrated with experimental validation, can accelerate the identification of promising lead compounds and ultimately contribute to the development of new medicines.
References
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Pharmacological Applications of Piperidine Deriv
- Comparative Docking Studies of Piperidine Ligands: A Researcher's Guide. Benchchem.
- Synthesis and Molecular Docking Studies of N,N-Dimethyl Arylpyranopyrimidinedione Deriv
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC.
- Piperidine. Wikipedia.
- Comparative Docking Studies of Piperidine-Based Inhibitors: A Guide for Drug Discovery Professionals. Benchchem.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Ten quick tips to perform meaningful and reproducible molecular docking calcul
- How can I validate a docking protocol?.
- SwissDock 2024: major enhancements for small-molecule docking with Attracting Cavities and AutoDock Vina. Nucleic Acids Research.
- Best Practices in Docking and Activity Prediction.
- Protein Prepar
- Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro)
- Introduction to in silico docking. University of Cambridge.
- Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors.
- Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. IntechOpen.
- Can anyone recommend alternatives to AutoDock Vina and share experiences with online docking platforms for complex systems?.
- Molecular docking in drug design: Basic concepts and applic
- Morpholine, Piperazine, and Piperidine Deriv
- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- What tools and frameworks are recommended for molecular docking studies in drug discovery?. AIP Publishing.
- Molecular docking proteins preparation.
- Practical Considerations in Virtual Screening and Molecular Docking. PMC.
- The validation of SOL docking program.
- Evaluation Of Molecular Docking Tools For Blind Docking. Even3 Publicações.
- Validation of Docking Poses via Interaction Motif Searching. CCDC.
- A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Bond University.
- How does one prepare proteins for molecular docking?. Quora.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
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A Definitive Guide to the Structural Validation of 1-Isopropylpiperidine-3-carboxylic acid using 2D NMR: A COSY and HMBC Perspective
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While techniques like mass spectrometry provide crucial molecular weight information, they fall short of defining the precise atomic connectivity, especially in the presence of isomers. This guide provides an in-depth, practical comparison of how two powerful Nuclear Magnetic Resonance (NMR) spectroscopy techniques, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are synergistically employed to unequivocally validate the structure of 1-Isopropylpiperidine-3-carboxylic acid.
We will move beyond a simple recitation of steps to explore the causality behind experimental choices, demonstrating how this dual-spectroscopic approach creates a self-validating system for structural elucidation, leaving no room for ambiguity.
The Challenge: Beyond the Molecular Formula (C₉H₁₇NO₂)
The molecular formula C₉H₁₇NO₂ could represent several isomers. For instance, the carboxylic acid group could be at the 2, 3, or 4-position of the piperidine ring. Distinguishing between these possibilities is critical, as the substitution pattern dictates the molecule's three-dimensional shape, reactivity, and biological activity. While 1D ¹H and ¹³C NMR provide initial clues, signal overlap and the lack of direct connectivity information can make a definitive assignment challenging. This is where 2D NMR becomes indispensable.
The Strategic Alliance: COSY and HMBC
The power of this validation method lies in the complementary nature of the COSY and HMBC experiments.
-
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds (²JHH, ³JHH).[1][2] It is exceptionally effective at revealing the spin systems within a molecule, essentially mapping out the proton-proton framework of individual fragments, such as the piperidine ring or the isopropyl group. The resulting 2D spectrum displays the standard 1D proton spectrum on both axes. Off-diagonal cross-peaks connect protons that are coupled.[1][3]
-
¹H-¹³C HMBC: This experiment maps correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[4][5] Its great strength lies in its ability to connect the molecular fragments identified by COSY. By showing which protons are near specific carbons, it bridges gaps in the structural puzzle. Crucially, HMBC is invaluable for identifying quaternary carbons (those with no attached protons), such as the carbonyl carbon of the carboxylic acid, and for confirming the point of substitution on a ring system.[4]
Together, these techniques provide orthogonal datasets that, when overlaid, build the molecular structure piece by piece with high confidence.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines the steps for acquiring high-quality data for structural validation. The rationale behind key parameter choices is explained to ensure methodological transparency and trustworthiness.
Sample Preparation
-
Dissolve the Analyte: Accurately weigh approximately 15-20 mg of 1-Isopropylpiperidine-3-carboxylic acid and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a standard 5 mm NMR tube. Rationale: This concentration ensures adequate signal-to-noise for less sensitive 2D experiments like HMBC without causing significant line broadening.
-
Ensure Homogeneity: Vortex the sample for 30 seconds to ensure a homogeneous solution, which is critical for acquiring sharp, well-resolved NMR signals.
Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra:
-
¹H NMR: Acquire a standard 1D proton spectrum. This is essential for checking chemical shifts and signal integrity before proceeding to 2D experiments.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 (Optional but Recommended): Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in initial assignments.[6]
-
-
2D COSY (COSY-90):
-
Pulse Program: Use a standard cosygp (or equivalent) pulse sequence.
-
Acquisition Parameters: Acquire 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1). Rationale: These parameters provide a good balance between resolution and experiment time.
-
Spectral Width: Set the spectral width to encompass all proton signals (e.g., 10-12 ppm).
-
Number of Scans: Use 4 to 8 scans per increment.
-
-
2D HMBC:
-
Pulse Program: Use a standard hmbcgplp (or equivalent) pulse sequence with gradient selection for artifact suppression.
-
Acquisition Parameters: Acquire 2048 data points in F2 and 256-512 increments in F1.
-
Spectral Widths: Set the ¹H spectral width as in the COSY experiment. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
Long-Range Coupling Delay (D6): Optimize for an average long-range J-coupling of 8 Hz. Rationale: This value is a standard starting point for detecting typical 2- and 3-bond C-H correlations.
-
Number of Scans: Use 8 to 16 scans per increment. Rationale: HMBC is less sensitive than COSY, requiring more scans to achieve a good signal-to-noise ratio.
-
The logical flow of this experimental setup is visualized below.
Caption: Experimental workflow for NMR-based structural validation.
Data Interpretation: Connecting the Dots
To illustrate the validation process, let's analyze a set of hypothetical, yet realistic, NMR data for 1-Isopropylpiperidine-3-carboxylic acid, with the structure numbered for clarity.
Figure 1. Structure of 1-Isopropylpiperidine-3-carboxylic acid with atom numbering for NMR analysis.
Hypothetical NMR Data Summary
| Atom No. | ¹H δ (ppm) | ¹³C δ (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| 2 | 3.10 (ax), 2.85 (eq) | 59.8 | H3, H6 | C3, C4, C6, C7 |
| 3 | 2.55 | 40.5 | H2, H4 | C2, C4, C5, C10 |
| 4 | 1.90 (ax), 1.65 (eq) | 25.1 | H3, H5 | C2, C3, C5, C6 |
| 5 | 1.80 (ax), 1.55 (eq) | 28.3 | H4, H6 | C3, C4, C6 |
| 6 | 2.95 (ax), 2.70 (eq) | 55.4 | H2, H5 | C2, C4, C5, C7 |
| 7 | 3.30 | 58.2 | H8, H9 | C2, C6, C8, C9 |
| 8, 9 | 1.15 | 18.5 | H7 | C7, C9/C8 |
| 10 | - | 178.0 | - | H2, H3, H4 |
Step-by-Step Structural Walkthrough
1. Assembling the Piperidine Ring via COSY:
The COSY spectrum is first used to trace the proton connectivity around the six-membered ring.
-
Starting with the unique methine proton H3 at ~2.55 ppm, we observe cross-peaks to the methylene protons H2 (~3.10/2.85 ppm) and H4 (~1.90/1.65 ppm).
-
Following the chain, H4 shows correlations back to H3 and forward to H5 (~1.80/1.55 ppm).
-
H5 correlates with H4 and H6 (~2.95/2.70 ppm).
-
Finally, H6 shows correlations to H5 and across the nitrogen to H2 . This continuous chain of correlations (H2-H3-H4-H5-H6 ) confirms the integrity of the piperidine ring proton backbone.
The diagram below visualizes these crucial neighbor-to-neighbor proton correlations.
Caption: COSY correlation network for the piperidine ring protons.
2. Identifying and Attaching the Isopropyl Group:
-
COSY: A strong cross-peak between the methine proton H7 (~3.30 ppm) and the doublet for the two methyl groups H8/H9 (~1.15 ppm) immediately establishes the isopropyl fragment.
-
HMBC: This is the definitive connection. The isopropyl methyl protons (H8/H9 ) show a clear three-bond correlation to the nitrogen-adjacent ring carbons C2 and C6 . Furthermore, the isopropyl methine proton (H7 ) also correlates to C2 and C6 . This network of correlations (H8/H9 → C2/C6 and H7 → C2/C6 ) unambiguously proves that the isopropyl group is attached to the nitrogen atom (position 1).
3. Locating the Carboxylic Acid Group:
This is the final and most critical piece of the puzzle, distinguishing the 3-substituted isomer from others.
-
HMBC: The carbonyl carbon (C10 ) at ~178.0 ppm is a quaternary carbon and thus has no signal in a DEPT-135 spectrum and no directly attached protons. Its position is confirmed by HMBC correlations. We observe cross-peaks from the piperidine ring protons H2 , H3 , and H4 to this downfield carbon signal C10 .
-
The strong two-bond correlation from H3 to C10 is the conclusive evidence. The three-bond correlations from the neighboring protons H2 and H4 to C10 further solidify this assignment. If the substituent were at position 4, we would expect to see correlations from H3, H4, and H5 to the carbonyl carbon. The observed pattern is unique to the 3-substituted isomer.
The HMBC correlations provide the overarching framework, connecting all the pieces together.
Caption: Key HMBC correlations confirming the overall structure.
Conclusion: An Unambiguous and Self-Validating Assignment
By systematically applying COSY and HMBC experiments, we achieve a definitive and trustworthy structural validation of 1-Isopropylpiperidine-3-carboxylic acid. The COSY data flawlessly assembles the proton frameworks of the piperidine ring and isopropyl group, while the HMBC data serves as the master blueprint, connecting these fragments and precisely locating the carboxylic acid substituent at the C3 position. This dual-pronged approach eliminates the ambiguity inherent in 1D NMR or mass spectrometry alone, providing the high-fidelity structural confirmation required for advanced research and development.
References
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
1-Isopropylpiperidine-4-Carboxylic Acid | C9H17NO2 | CID 6484187. PubChem. [Link]
-
Theoretical NMR correlations based Structure Discussion. PMC. [Link]
-
Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). University of Debrecen. [Link]
-
Application of i-HMBC/D-i-HMBC methodology to identify the two-bond... ResearchGate. [Link]
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A Comparative Analysis of 1-Isopropylpiperidine-3-carboxylic Acid and Nipecotic Acid as GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuropharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, remains a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. The synaptic concentration of GABA is meticulously regulated by GABA transporters (GATs), which facilitate its reuptake into presynaptic neurons and surrounding glial cells. Inhibition of these transporters presents a compelling strategy to enhance GABAergic tone, offering potential treatments for conditions such as epilepsy, anxiety, and neuropathic pain.
This guide provides an in-depth, objective comparison of the efficacy of two GABA uptake inhibitors: the well-established parent compound, nipecotic acid, and its N-substituted derivative, 1-Isopropylpiperidine-3-carboxylic acid. By examining their mechanisms of action, structure-activity relationships, and the experimental data available, this document aims to equip researchers with the critical insights necessary for informed compound selection and experimental design in the pursuit of novel therapeutics.
The GABAergic Synapse and the Role of Reuptake Inhibitors
The termination of GABAergic neurotransmission is primarily achieved through the rapid reuptake of GABA from the synaptic cleft by four subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.[1] By blocking these transporters, inhibitors effectively increase the concentration and prolong the residence time of GABA in the synapse, thereby amplifying its inhibitory signaling.
Figure 1: Mechanism of GABA reuptake inhibition at the synapse.
Nipecotic Acid: The Archetypal GAT Inhibitor
Nipecotic acid, or piperidine-3-carboxylic acid, has long served as a foundational tool in the study of the GABAergic system.[2] It acts as a competitive inhibitor of GABA uptake, although it is also a substrate for most GAT subtypes, with the exception of BGT-1.[1] Its zwitterionic nature at physiological pH, however, limits its ability to cross the blood-brain barrier, thereby restricting its therapeutic potential for systemic administration.[3]
The inhibitory potency of nipecotic acid varies across the different GAT subtypes. This differential affinity has been a key factor driving the development of more selective and potent derivatives.
1-Isopropylpiperidine-3-carboxylic Acid: An N-Substituted Derivative
1-Isopropylpiperidine-3-carboxylic acid, also known as N-isopropyl nipecotic acid, represents a modification of the parent nipecotic acid structure through the addition of an isopropyl group to the piperidine nitrogen. This substitution is a common strategy in medicinal chemistry to alter the physicochemical properties of a lead compound, such as its lipophilicity, with the aim of improving its pharmacokinetic profile, including blood-brain barrier penetration.[4]
Comparative Efficacy: A Data-Driven Analysis
Direct, head-to-head quantitative comparisons of the inhibitory potency (IC50 values) of 1-Isopropylpiperidine-3-carboxylic acid against various GAT subtypes are not extensively documented in publicly available literature. However, we can infer its likely efficacy based on the well-established structure-activity relationships (SAR) of N-substituted nipecotic acid derivatives.
Table 1: Inhibitory Potency (IC50) of Nipecotic Acid against Murine GAT Subtypes
| Compound | mGAT-1 (µM) | mGAT-2 (µM) | mGAT-3 (µM) | mGAT-4 (µM) |
| Nipecotic Acid | 2.6 | 310 | 29 | 16 |
Data sourced from Cayman Chemical product information, based on studies by Kragler et al., 2005.[5]
The SAR studies of N-substituted nipecotic acid derivatives reveal that the nature of the substituent on the nitrogen atom significantly influences both potency and selectivity.[6][7] Generally, the addition of small, lipophilic alkyl groups can enhance potency, particularly for GAT-1. The isopropyl group, being a small, branched alkyl chain, is expected to increase the lipophilicity of the nipecotic acid scaffold. This increased lipophilicity could potentially lead to:
-
Enhanced GAT-1 Inhibition: Many potent and selective GAT-1 inhibitors, such as Tiagabine, feature a lipophilic N-substituent.[8] The isopropyl group, while much smaller than the substituent in Tiagabine, may confer a modest increase in affinity for GAT-1 compared to the unsubstituted nipecotic acid.
-
Altered Selectivity Profile: The introduction of the isopropyl group could alter the binding affinity for other GAT subtypes. The precise impact on selectivity would require experimental validation.
-
Improved Pharmacokinetics: The increased lipophilicity would be expected to improve the compound's ability to cross the blood-brain barrier, a significant limitation of nipecotic acid.
Experimental Protocol: In Vitro GABA Uptake Assay
To empirically determine and compare the efficacy of these compounds, a radiolabeled GABA uptake assay using a cell line stably expressing a specific GAT subtype is a standard and robust method.
Figure 2: Workflow for an in vitro [3H]GABA uptake assay.
Step-by-Step Methodology
-
Cell Culture:
-
Maintain Human Embryonic Kidney (HEK293) cells stably expressing the desired human or rodent GAT subtype (e.g., hGAT-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.
-
Plate the cells in 96-well microplates and grow to near confluence.[9]
-
-
Compound Preparation:
-
Prepare stock solutions of nipecotic acid and 1-Isopropylpiperidine-3-carboxylic acid in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of the stock solutions in assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to achieve a range of final concentrations for the dose-response curve.
-
-
Assay Performance:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Add the diluted test compounds to the respective wells. Include wells with assay buffer only for determining total uptake and wells with a high concentration of a known potent inhibitor (e.g., Tiagabine) for determining non-specific uptake.
-
Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.
-
Initiate the GABA uptake by adding a fixed concentration of radiolabeled [³H]GABA to all wells.
-
Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]GABA.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).
-
Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that reduces the specific uptake by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
For a definitive comparison, the in vitro GABA uptake assay detailed above provides a robust and standardized method to empirically determine the IC50 values of both compounds against the different GAT subtypes. Such data would be instrumental for researchers in selecting the most appropriate tool compound for their specific experimental needs, whether for in vitro mechanistic studies or for in vivo investigations where blood-brain barrier penetration is a critical factor. Further studies could also explore the selectivity profile of 1-Isopropylpiperidine-3-carboxylic acid across the GAT subtypes to fully elucidate its pharmacological character.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous structural motif in a multitude of pharmaceutical compounds, from established drugs to new chemical entities. Its presence is critical to the pharmacological activity of these molecules. Therefore, ensuring the accuracy, reliability, and consistency of analytical data for piperidine-containing compounds is a cornerstone of drug development, quality control, and regulatory submission. This guide provides an in-depth comparison of common analytical methods for piperidine analysis and outlines the principles and practices of cross-validation to ensure data integrity across different methods and laboratories.
Cross-validation is the process of comparing results from two distinct analytical methods to verify that they provide equivalent, reliable data.[1] This is not merely a procedural formality but a critical scientific exercise mandated by regulatory bodies like the FDA and outlined in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) and the recently updated Q2(R2).[2][3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring that data is consistent and reproducible, which is paramount when methods are transferred between labs or when data from different analytical techniques are combined.[5][6]
Comparative Analysis of Core Analytical Methods
The selection of an analytical method for a piperidine compound is governed by the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the intended application. The three most prevalent techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC with UV Detection | Gas Chromatography (GC-MS) | Liquid Chromatography (LC-MS/MS) |
| Principle | Separation based on polarity in a liquid mobile phase, with detection via UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry. | High-resolution separation by HPLC coupled with highly sensitive and selective mass spectrometric detection. |
| Applicability | Suitable for non-volatile compounds. Simple piperidine lacks a UV chromophore, necessitating pre-column derivatization to be detectable.[7][8] | Ideal for volatile or semi-volatile piperidine compounds. Derivatization may be needed to improve volatility and peak shape.[8][9] | The most versatile and sensitive method, applicable to a wide range of piperidines in complex matrices like biological fluids.[8][10] |
| Linearity Range | Typically in the µg/mL range (e.g., 0.44 - 53.33 µg/mL for derivatized piperidine).[7][11] | Wide linear range, often from low ppm to high percentage levels. | Excellent linearity over a broad concentration range, often from pg/mL to µg/mL (e.g., 0.03 - 0.40 µg/mL).[12] |
| LOD / LOQ | Moderate sensitivity. LOD: ~0.15 µg/mL, LOQ: ~0.44 µg/mL for derivatized piperidine.[7][11] | Good sensitivity, dependent on the analyte and system. | Highest sensitivity. LOD can be as low as 0.01010 µg/mL.[12] |
| Accuracy (% Recovery) | High accuracy, typically 98-102% (e.g., 101.82% for derivatized piperidine).[7][11] | High accuracy, generally within 98-102%. | Very high accuracy, typically within 95-105% even at low concentrations. |
| Precision (%RSD) | Excellent precision, with %RSD typically < 2% (e.g., 0.6% for derivatized piperidine).[7][9] | High precision, with %RSD often < 2%.[9] | Excellent precision, with %RSD < 15% at the LLOQ and < 10% at higher concentrations. |
| Causality & Rationale | Why Derivatize? The saturated piperidine ring does not absorb UV light. Derivatization with an agent like 4-toluenesulfonyl chloride attaches a chromophore, making the molecule visible to a UV detector.[7] This is a cost-effective strategy for routine QC labs. | Why GC? If the piperidine analyte or related impurities are volatile (e.g., residual starting materials), GC offers excellent separation efficiency. Headspace GC is particularly useful for detecting residual piperidine in bulk drugs.[13] | Why LC-MS/MS? For bioanalytical studies (e.g., pharmacokinetics) or trace-level impurity analysis, the unparalleled sensitivity and selectivity of LC-MS/MS are required to quantify the analyte in complex biological matrices.[10][14] |
The Cross-Validation Workflow: A Self-Validating System
The process of cross-validation serves to demonstrate the interchangeability of two analytical procedures. This is crucial when a method is transferred to a different laboratory or when a new method (e.g., a rapid UPLC method) is intended to replace an older one (e.g., a legacy HPLC method).[15][16] The workflow must be designed as a self-validating system, incorporating checks to ensure the integrity of the comparison.
Caption: A flowchart illustrating the typical stages involved in the cross-validation of two analytical methods.
Selecting the Appropriate Analytical Method
The choice of method is a critical decision driven by a logical assessment of the analyte, the research question, and available resources. An inappropriate method can lead to inaccurate data and significant delays in development.
Caption: Logical decision tree for selecting an analytical technique for piperidine compound analysis.
Experimental Protocols
The following protocols are representative methodologies based on established and validated methods. They are intended as a guide and must be fully validated for the specific analyte and matrix of interest.
Protocol 1: HPLC-UV Analysis of Piperidine in a Bulk Drug (Post-Derivatization)
This method is based on the principle of pre-column derivatization to allow for UV detection of piperidine, a technique proven to be sensitive and accurate.[7][11]
1. Reagents and Materials:
-
Acetonitrile (HPLC Grade)
-
Ultrapure Water
-
Phosphoric Acid
-
4-Toluenesulfonyl Chloride (Derivatizing Agent)
-
Piperidine Reference Standard
-
Sodium Bicarbonate
-
Bulk Drug Sample
2. Standard & Sample Preparation:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of piperidine reference standard in a suitable solvent (e.g., dilute HCl).
-
Derivatization Procedure:
-
To 1 mL of standard or sample solution, add 2 mL of 10% sodium bicarbonate solution.
-
Add 2 mL of 4-toluenesulfonyl chloride solution in acetonitrile (10 mg/mL).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature and dilute with mobile phase to the desired concentration.
-
-
Calibration Standards: Prepare a series of calibration standards by diluting the derivatized stock solution to cover the range of 0.44 - 53.33 µg/mL.[11]
-
QC Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
3. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV Detector
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase: Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 30°C[11]
-
Detection Wavelength: ~230 nm (for tosyl derivative)[7]
-
Injection Volume: 20 µL
4. System Suitability Test (SST):
-
Before analysis, inject the mid-concentration standard six times.
-
The %RSD for peak area and retention time should be ≤ 2.0%. This ensures the system is performing with adequate precision before analyzing samples.[9]
Protocol 2: GC-MS Analysis of Piperine
This protocol is adapted for a naturally occurring piperidine alkaloid, piperine, which is amenable to GC analysis.[9]
1. Reagents and Materials:
-
Acetonitrile (GC Grade)
-
Piperine Reference Standard
-
Sample containing piperine
2. Standard & Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of piperine in acetonitrile (e.g., 1 mg/mL).
-
Calibration Standards: Prepare working standards by diluting the stock solution to cover the desired concentration range (e.g., 50-150 ppm).[9]
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in acetonitrile to achieve a concentration within the calibration range.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Rtx-5 Capillary Column (30 m × 0.25 mm ID × 0.25 µm)[9]
-
Carrier Gas: Nitrogen or Helium at a constant flow of 1.3 mL/min.[9]
-
Injector Temperature: 250°C[9]
-
Split Ratio: 50:1[9]
-
Oven Temperature Program: Start at an appropriate initial temperature, then ramp to a final temperature to ensure separation from other components.
-
Detector: FID at 300°C or MS in scan/SIM mode.
4. System Suitability Test (SST):
-
Inject a mid-concentration standard multiple times.
-
The %RSD for the piperine peak area should not be more than 2.0%, demonstrating the precision of the system.[9]
Protocol 3: LC-MS/MS Analysis of Piperidine Impurity
This highly sensitive method is suitable for determining trace levels of genotoxic impurities like piperidine in active pharmaceutical ingredients (APIs).[10][12]
1. Reagents and Materials:
-
Methanol (LC-MS Grade)
-
Formic Acid
-
Ultrapure Water
-
Piperidine Reference Standard
-
API Sample
2. Standard & Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of piperidine in a suitable solvent.
-
Calibration Standards: Prepare a series of standards by spiking the diluent to cover a low concentration range (e.g., 0.03 - 0.40 µg/mL).[12]
-
Sample Preparation: Accurately weigh and dissolve the API sample in the diluent to a known concentration.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: Atlantis C18 (100 x 3.9 mm, 5 µm)[12]
-
Mobile Phase: Gradient elution using 0.05% formic acid in water (A) and methanol (B).[12]
-
Flow Rate: 1.0 mL/min[12]
-
Column Temperature: 30°C[12]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for piperidine.
4. System Suitability and QC:
-
The system must pass a sensitivity check by demonstrating an adequate signal-to-noise ratio for the LLOQ standard.
-
Analyze QC samples at the beginning and end of the analytical run, and interspersed throughout, to ensure accuracy and precision during the analysis.
Conclusion
The cross-validation of analytical methods for piperidine compounds is an indispensable activity in the pharmaceutical industry. It ensures data integrity, facilitates method transfer, and is a key regulatory expectation. A thorough understanding of the principles behind different analytical techniques—from the cost-effective, derivatization-based HPLC-UV methods suitable for quality control, to the highly sensitive LC-MS/MS methods required for bioanalysis—allows for the selection of the most appropriate technology. By implementing a robust cross-validation protocol that compares two validated methods and adheres to the principles of ICH guidelines, organizations can ensure the generation of reliable, reproducible, and defensible analytical data throughout the lifecycle of a drug product.
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ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Conference on Harmonisation; 2005. Available from: [Link]
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Benchmarking Synthetic Efficiency: A Comparative Guide to Piperidine Synthesis Routes
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products, appearing in blockbuster drugs like paroxetine, donepezil, and fentanyl[1]. For researchers and drug development professionals, selecting the optimal synthetic route is a critical decision that balances atom economy, functional group tolerance, and stereochemical demands.
As a Senior Application Scientist, I have structured this guide to benchmark the three most prominent methodologies for piperidine construction: Catalytic Hydrogenation of Pyridines , Intramolecular Reductive Amination , and Ring-Closing Metathesis (RCM) . Rather than just listing steps, this guide dissects the mechanistic causality behind experimental choices and provides self-validating protocols to ensure reproducibility in your workflows.
Strategic Route Selection
Before diving into the protocols, it is essential to align your synthetic strategy with the structural complexity of your target molecule. The decision matrix below outlines the logic for selecting the most efficient route[1].
Decision matrix for selecting the optimal piperidine synthetic route based on substrate complexity.
Catalytic Hydrogenation of Pyridines
Mechanistic Causality
Direct hydrogenation of the corresponding pyridine ring is the most 1 for accessing the piperidine core, making it the industrial standard[1]. However, the dearomatization of pyridine is a high-energy process[2]. To overcome this thermodynamic barrier, transition metal catalysts (e.g., PtO₂, Rh/C, or Ni) are utilized under high hydrogen pressure[1].
A critical experimental choice is conducting the reaction in an acidic solvent, such as glacial acetic acid[1]. This is not arbitrary; the acid protonates the basic nitrogen of the pyridine ring, preventing the nitrogen lone pair from coordinating with and irreversibly poisoning the metal catalyst[3].
Self-Validating Protocol
-
Preparation: Charge a high-pressure reactor with the substituted pyridine (1.0 equiv) dissolved in glacial acetic acid (0.5 M concentration)[1].
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, 5 mol%)[1]. (Scientist's Insight: PtO₂ is reduced in situ to highly active Pt(0) black, which is exceptionally effective for heteroaromatic reduction).
-
Hydrogenation: Seal and purge the reactor with inert gas, then pressurize with H₂ gas to 50-70 bar[1]. Stir at room temperature for 4-10 hours.
-
Validation & Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC)[1]. Upon completion, quench by the careful addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized[1]. Validation Check: The cessation of CO₂ gas evolution visually confirms complete neutralization. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Intramolecular Reductive Amination
Mechanistic Causality
Reductive amination provides a highly flexible approach for synthesizing highly substituted piperidines from acyclic 1,5-amino-carbonyl precursors[1]. The reaction proceeds via the condensation of an amine with a tethered aldehyde or ketone to form a 4[4].
The choice of reducing agent is paramount: sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred[4]. Its electron-withdrawing acetoxy groups reduce its nucleophilicity, allowing it to selectively reduce the highly electrophilic iminium ion without prematurely reducing the unreacted carbonyl precursor to an alcohol[4].
Mechanistic pathway of intramolecular reductive amination forming a substituted piperidine.
Self-Validating Protocol
-
Imine Formation: Under an inert atmosphere, dissolve the acyclic amino-carbonyl precursor (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE)[4].
-
Acid Catalysis: Add a catalytic amount of acetic acid (0.1-1.0 equiv)[4]. (Scientist's Insight: Mild acid accelerates the dehydration of the carbinolamine intermediate into the iminium ion without overly protonating the amine).
-
Reduction: Cool the mixture in an ice bath and portion-wise add NaBH(OAc)₃ (1.1-1.5 equiv)[4]. Warm to room temperature and stir.
-
Validation & Work-up: Track the consumption of starting materials via TLC[4]. Quench the reaction by the slow addition of water[4]. Validation Check: The cessation of hydrogen bubbling validates the complete destruction of the unreacted hydride reagent. Extract with dichloromethane, wash with brine, and purify.
Ring-Closing Metathesis (RCM)
Mechanistic Causality
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the efficient synthesis of complex, substituted piperidines—particularly in natural product total synthesis[5]. RCM utilizes ruthenium-based carbene complexes (e.g., Grubbs or Hoveyda-Grubbs catalysts) to facilitate the intramolecular[2+2] cycloaddition and subsequent cycloreversion of an 5[5].
For piperidine synthesis, the nitrogen atom in the diallylamine precursor MUST be protected (e.g., with a Tosyl or Boc group)[5]. A free secondary amine acts as a strong Lewis base, coordinating to the ruthenium center and irreversibly deactivating the catalyst. RCM yields a tetrahydropyridine, which is subsequently hydrogenated to a piperidine[5].
Catalytic cycle of Ring-Closing Metathesis (RCM) for tetrahydropyridine construction.
Self-Validating Protocol
-
Precursor Preparation: Ensure the N-tethered diene is fully protected (e.g., N-Tosyl-diallylamine)[5].
-
Metathesis: Dissolve the diene in anhydrous, degassed dichloromethane at high dilution (0.01 M). (Scientist's Insight: High dilution strongly favors intramolecular cyclization over intermolecular cross-metathesis).
-
Catalyst Addition: Add Grubbs 2nd Generation catalyst (5 mol%) and reflux under a steady stream of argon for 2-4 hours. (Scientist's Insight: The argon stream purges dissolved ethylene gas, driving the equilibrium forward).
-
Validation & Work-up: Concentrate the mixture and purify the resulting N-Tosyl-1,2,3,6-tetrahydropyridine via silica gel chromatography[5]. Validation Check: The complete disappearance of terminal alkene proton signals (δ 5.0–6.0 ppm) in the ¹H-NMR spectrum serves as the primary validation of successful cyclization[5].
Quantitative Benchmarking
To aid in route selection, the following table summarizes the quantitative performance metrics of the three benchmarked methodologies:
| Synthetic Route | Typical Yield | Atom Economy | Substrate Scope | Scalability | Key Limitation |
| Catalytic Hydrogenation | 85-98% | High | Low (Best for simple substitutions) | Excellent (Industrial standard) | Dearomatization requires high pressure |
| Reductive Amination | 70-90% | Moderate | High (Excellent for complex, chiral targets) | Good | Requires pre-synthesized acyclic precursors |
| Ring-Closing Metathesis | 75-95% | Low (Loss of ethylene, heavy Ru catalyst) | Very High (Ideal for bridged/fused systems) | Moderate (Cost of Ru catalyst) | Requires N-protection and dilute conditions |
References
-
Piperidine synthesis | Organic Chemistry Portal | 3
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | NIH | 6
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | ACS | 2
-
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis | BenchChem | 4
-
Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols | BenchChem | 5
-
A Comparative Review of Synthetic Methods for Piperidine Rings | BenchChem | 1
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In vitro vs in vivo activity of novel piperidine-based inhibitors
Comprehensive Comparison Guide: In Vitro vs. In Vivo Activity of Novel Piperidine-Based Inhibitors
Introduction & Scientific Context
The piperidine ring is one of the most ubiquitous scaffolds in modern drug discovery, prized for its structural versatility, tunable basicity, and ability to improve pharmacokinetic (PK) properties[1]. While many piperidine derivatives exhibit exceptional in vitro potency, translating this biochemical activity into in vivo efficacy remains a formidable challenge for drug development professionals.
This guide provides an objective comparison of in vitro versus in vivo performance using a definitive case study: the development of novel 3,3-disubstituted piperidines as orally bioavailable HDM2-p53 inhibitors[2]. HDM2 is a ubiquitin ligase that negatively regulates the p53 tumor suppressor. By blocking the HDM2-p53 protein-protein interaction (PPI), these piperidine-based inhibitors restore p53 function, driving apoptosis in cancer cells[3].
Mechanistic Pathway
Figure 1: Mechanism of HDM2-p53 inhibition by piperidine antagonists restoring p53 function.
The Translational Gap: In Vitro Potency vs. In Vivo Efficacy
In the development of HDM2 inhibitors, biochemical affinity does not automatically equate to tumor regression. Researchers must navigate a complex matrix of cellular permeability, aqueous solubility, and metabolic stability. To illustrate this, we compare three generations of piperidine-based inhibitors from the initial lead optimization to the final in vivo candidate[2].
Table 1: Performance Comparison of Piperidine-Based HDM2 Inhibitors
| Compound | Structural Modification | In Vitro Potency (FP / SJSA-1) | Solubility & Human Clearance (Clint) | In Vivo Oral Exposure (Dog) | In Vivo Efficacy (Mouse Xenograft) |
| Lead 3 | Initial Piperidine Scaffold | Baseline | Suboptimal | Poor | N/A |
| Compound 10 | Trp23 Pocket: 2-(CF3)thiophene | Significantly Improved vs Lead 3 | Suboptimal | Poor | N/A |
| Compound 21 | Leu26 Pocket Optimization | Highly Potent | Differentiated / Improved | Superior | Robust Tumor Regression |
Causality in Optimization:
-
Compound 10: By introducing a 2-(trifluoromethyl)thiophene moiety into the Trp23 binding pocket of HDM2, researchers achieved a massive leap in in vitro potency compared to Lead 3[2]. However, Compound 10 suffered from poor solubility and high human intrinsic clearance (Clint), resulting in negligible oral exposure.
-
Compound 21: Recognizing the PK limitations, the team explored the Leu26 pocket[2]. This modification maintained the high in vitro potency but drastically improved the physical properties. Compound 21 exhibited differentiated solubility, lower clearance, and superior oral exposure in dog models, which ultimately translated to robust tumor regression in vivo[2].
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the evaluation of these inhibitors relies on a tiered, self-validating workflow.
Figure 2: Step-by-step drug discovery workflow translating in vitro hits to in vivo efficacy.
Protocol A: In Vitro Fluorescence Polarization (FP) Binding Assay
Purpose: To quantify the biochemical IC50 by measuring the inhibitor's ability to displace a fluorescently labeled p53 peptide from recombinant HDM2.
-
Step 1: Reagent Preparation. Incubate recombinant HDM2 protein with a fluorescent p53-derived peptide probe in a buffered solution.
-
Causality: The baseline polarization is high because the small fluorescent peptide tumbles slowly when bound to the massive HDM2 protein.
-
-
Step 2: Compound Titration. Add the piperidine-based inhibitor (e.g., Compound 21) in a 10-point concentration gradient.
-
Step 3: Measurement. Read the fluorescence polarization. As the inhibitor displaces the peptide, the free peptide tumbles rapidly, lowering the polarization signal.
-
Step 4: Self-Validation Check. Always include a known HDM2 inhibitor (e.g., Nutlin-3a) as a positive control[3]. If the positive control fails to produce the expected IC50, the recombinant protein may be degraded or improperly folded, invalidating the run.
Protocol B: In Vivo Mouse Xenograft Efficacy Study
Purpose: To evaluate the oral bioavailability and tumor-regressing capabilities of the optimized piperidine inhibitor in a living system[2].
-
Step 1: Model Selection. Inoculate immunocompromised mice with SJSA-1 osteosarcoma cells.
-
Causality: SJSA-1 cells harbor an amplification of the HDM2 gene and possess wild-type p53, making them exquisitely sensitive to HDM2-p53 PPI disruption[3].
-
-
Step 2: Dosing Regimen. Once tumors reach ~200 mm³, randomize the mice and administer Compound 21 via oral gavage (PO) daily.
-
Step 3: Efficacy Tracking. Measure tumor volume using digital calipers bi-weekly. Compound 21 should demonstrate dose-dependent tumor growth inhibition or regression.
-
Step 4: Self-Validation Check (Toxicity). Monitor the body weight of the mice concurrently. A significant drop in body weight (>10%) indicates systemic toxicity. If tumor shrinkage correlates with severe weight loss, the efficacy is confounded by toxicity, and the compound's therapeutic window is invalid.
Conclusion
The evolution of 3,3-disubstituted piperidines underscores a fundamental principle in drug development: in vitro potency is merely a prerequisite. The true power of the piperidine scaffold lies in its synthetic tractability, allowing researchers to fine-tune the molecule's physical properties. By systematically optimizing the Trp23 and Leu26 binding pockets, researchers successfully bridged the gap between a biochemical hit and an orally efficacious in vivo therapeutic.
References
-
Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL: [Link]
-
Title: Recent Small-Molecule Inhibitors of the p53–MDM2 Protein–Protein Interaction Source: MDPI (Molecules) URL: [Link]
Sources
The Piperidine Scaffold: A Head-to-Head Comparison for Strategic Drug Design
A Senior Application Scientist's Guide to a Privileged Heterocycle
The piperidine ring, a simple six-membered nitrogenous heterocycle, is a titan of medicinal chemistry.[1][2] Its structure is deceptively unassuming, yet it is a cornerstone in a vast portfolio of pharmaceuticals, from central nervous system (CNS) agents to anticancer and antiviral therapies.[2][3][4] Its prevalence has earned it the esteemed title of a "privileged scaffold," a term reserved for molecular frameworks that are repeatedly and successfully employed to build bioactive compounds.[2][4]
This guide moves beyond simple acknowledgment of its status. We will dissect the fundamental physicochemical and conformational properties that make piperidine so effective, provide a data-driven head-to-head comparison with other common nitrogen-containing heterocycles, and illustrate its strategic application through real-world case studies and validated experimental protocols.
The Piperidine Advantage: Why This Scaffold Excels
The utility of the piperidine scaffold is not accidental; it is a direct result of a unique convergence of structural and chemical properties that render it exceptionally "drug-like." These properties allow medicinal chemists to finely tune a molecule's characteristics to meet the complex demands of biological systems.[4][5]
Key Physicochemical & Conformational Properties
-
Optimal Basicity (pKa): The conjugate acid of piperidine has a pKa of approximately 11.2.[6][7] This makes the nitrogen atom basic enough to be significantly protonated at physiological pH (7.4). This positive charge is a powerful tool for enhancing aqueous solubility and forming critical ionic interactions or hydrogen bonds with biological targets, such as the acidic residues of an enzyme's active site.
-
Tunable Lipophilicity (LogP): Unsubstituted piperidine has a moderate octanol-water partition coefficient (LogP of ~0.84), providing a balanced starting point for hydrophilicity and lipophilicity. This balance is crucial for achieving sufficient membrane permeability to reach intracellular targets without being so lipophilic that it causes poor solubility or non-specific binding.
-
Conformational Rigidity: Unlike more flexible acyclic amines, piperidine predominantly adopts a stable and well-defined chair conformation, much like cyclohexane.[8][9] This pre-organization of its three-dimensional structure can significantly reduce the entropic penalty upon binding to a target protein, often leading to higher binding affinity. Substituents can be precisely positioned in either axial or equatorial orientations to optimize interactions within a binding pocket.[8][9]
-
Metabolic Stability: The piperidine ring is generally robust and demonstrates good metabolic stability.[4] While it can be susceptible to oxidative metabolism, particularly on the carbon atoms adjacent to the nitrogen, this stability is a key factor in its success in numerous approved drugs.[4][10]
Head-to-Head Comparison: Piperidine vs. Other Saturated N-Heterocycles
The decision to use a piperidine scaffold is often made in the context of other available options. While similar in function, each saturated heterocycle offers a unique profile of properties. The choice between them is a strategic decision to fine-tune a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][7]
| Property | Piperidine | Pyrrolidine | Azepane | Morpholine | Piperazine |
| Ring Size | 6-membered | 5-membered | 7-membered | 6-membered | 6-membered |
| pKa (Conj. Acid) | ~11.22[6][7] | ~11.27[7] | ~11.1 | ~8.4 | pKa1: ~9.7, pKa2: ~5.6 |
| LogP | ~0.84[7] | ~0.46[7] | ~1.3 | ~ -1.0 | ~ -1.1 |
| Conformation | Rigid Chair[8] | Flexible Envelope/Twist[7] | Highly Flexible | Rigid Chair | Rigid Chair |
| Key Features | Balanced lipophilicity, well-defined substituent vectors. | Slightly more basic, less lipophilic than piperidine. | More lipophilic and flexible, can access larger conformational space. | H-bond acceptor (ether oxygen), increased polarity and solubility. | Two basic centers for modulation, often used as a linker.[11] |
| Considerations | Gold standard for balancing properties. | May improve solubility vs. piperidine; flexibility can be a pro or con. | Increased lipophilicity can decrease solubility and increase metabolic risk. | Significantly improves solubility but removes H-bond donor capability. | Second nitrogen offers another point for substitution but complicates pKa profile. |
Causality Behind the Choices: A medicinal chemist might choose piperidine as a default due to its proven track record and balanced properties. If solubility is a persistent issue and an H-bond donor is not required, a switch to morpholine is a classic strategy. If a slightly less lipophilic profile is desired, pyrrolidine is a viable alternative.[7] Piperazine is often employed when a second vector for substitution is needed to probe additional binding pockets or to attach solubilizing groups.[11]
Case Study: The Role of Piperidine in Crizotinib
Crizotinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) receptor tyrosine kinases, used to treat specific types of non-small cell lung cancer. While the piperidine moiety in Crizotinib does not form direct hydrogen bonds with the kinase hinge region, its inclusion was a critical and deliberate design choice.
In the development of ALK inhibitors, early compounds suffered from poor pharmacokinetic properties. The introduction of the piperidine ring served several key functions:
-
Modulating Physicochemical Properties: The basic nitrogen of the piperidine allows for salt formation, improving the compound's solubility and formulation characteristics.
-
Optimizing Conformation: The rigid piperidine ring helps to lock the overall molecule in a bioactive conformation suitable for binding to the ALK active site.
-
Vector for Substitution: The piperidine ring serves as a robust anchor point, positioning the critical dimethoxyphenyl and pyridine groups in their optimal orientations for interaction with the receptor.[3]
Experimental Protocols
To ensure scientific integrity, the properties and performance of piperidine-containing compounds must be validated experimentally. Below are representative protocols for the synthesis and metabolic stability assessment of a model piperidine derivative.
Protocol 1: Synthesis of N-Benzylpiperidine via Reductive Amination
This protocol describes a common and robust method for synthesizing a substituted piperidine. The causality behind this choice is its high efficiency and tolerance for a wide range of functional groups.
Objective: To synthesize N-benzylpiperidine from glutaraldehyde and benzylamine.
Materials:
-
Glutaraldehyde (25% in H₂O)
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology:
-
To a stirred solution of benzylamine (1.0 eq) in dichloroethane (DCE, 0.2 M), add glutaraldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour. The reaction is monitored for the formation of the intermediate di-imine.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent, ideal for reducing the iminium ions formed in situ without reducing the starting aldehyde.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure N-benzylpiperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which is a critical step in evaluating its pharmacokinetic potential.[10]
Objective: To determine the rate of metabolism of a piperidine-containing test compound in a human liver microsomal (HLM) assay.
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., in DMSO)
-
Positive control compound (e.g., a rapidly metabolized drug like verapamil)
-
Acetonitrile with an internal standard (for quenching and analysis)
-
LC-MS/MS system for analysis
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Preparation: Prepare the NADPH regenerating system in phosphate buffer. Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in buffer.
-
Pre-incubation: In a microcentrifuge tube, add the HLM suspension and the test compound (final concentration typically 1 µM). Pre-incubate the mixture for 5 minutes at 37°C. Causality: This step ensures all components reach thermal equilibrium before the reaction starts.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with a known concentration of an internal standard. Causality: The cold organic solvent stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
References
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Chen, Y., Chen, Y., & Liu, K. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. [Link]
-
Jayan, J., Chandran, N., Thekkantavida, A. C., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]
-
European Journal of Medicinal Chemistry. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
-
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]
-
Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11, 264–270. [Link]
-
Ren, T., & Zuo, Z. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 849-867. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Piperidines. Retrieved from [Link]
-
Esmaeili, M. S., & Ziarati, A. (2020). Multicomponent synthesis of highly functionalized piperidines. Polycyclic Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]
-
CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. [Link]
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Lee, Y., Kim, G., Kim, J. K., Kim, S. K., & Lee, S. K. (2020). Accurate conformational stability and cationic structure of piperidine determined by conformer-specific VUV-MATI spectroscopy. The Journal of Physical Chemistry Letters, 11(21), 9238-9244. [Link]
-
ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]
-
Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. [Link]
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Spectroscopic comparison of 1-Isopropylpiperidine-3-carboxylic acid and its precursors
A Spectroscopic Guide to the Synthesis of 1-Isopropylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic comparison of 1-Isopropylpiperidine-3-carboxylic acid and its common precursors, piperidine-3-carboxylic acid (nipecotic acid) and an isopropylating agent. Understanding the distinct spectral signatures of these molecules is crucial for monitoring reaction progress, verifying product formation, and ensuring the purity of the final compound. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental data.
Introduction
1-Isopropylpiperidine-3-carboxylic acid is a derivative of nipecotic acid, a well-known inhibitor of gamma-aminobutyric acid (GABA) uptake.[1] The addition of an isopropyl group to the piperidine nitrogen can significantly alter the molecule's lipophilicity and pharmacological properties, making it a compound of interest in neuroscience and drug discovery.[2][3]
The synthesis of 1-Isopropylpiperidine-3-carboxylic acid typically involves the N-alkylation of piperidine-3-carboxylic acid. This guide will focus on the spectroscopic changes that occur during this transformation, providing a clear roadmap for chemists to follow the reaction from starting material to final product.
Molecular Structures and Synthetic Pathway
The synthesis of 1-Isopropylpiperidine-3-carboxylic acid from piperidine-3-carboxylic acid is a straightforward N-alkylation reaction.
Caption: Synthetic route to 1-Isopropylpiperidine-3-carboxylic acid.
¹H NMR Spectroscopy: Tracking the Isopropyl Addition
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for monitoring the N-alkylation of piperidine-3-carboxylic acid. The most significant change in the ¹H NMR spectrum will be the appearance of signals corresponding to the newly introduced isopropyl group and a downfield shift of the protons on the carbons adjacent to the nitrogen.
Expected Chemical Shifts (δ) in ppm:
| Compound | Piperidine Ring Protons | Isopropyl Protons | Carboxylic Acid Proton |
| Piperidine-3-carboxylic acid | ~1.5-3.5 (complex multiplets) | - | ~10-12 (broad singlet) |
| 1-Isopropylpiperidine-3-carboxylic acid | ~2.0-4.0 (complex multiplets, downfield shift of C2-H and C6-H) | ~1.1 (doublet, 6H, CH₃), ~2.8 (septet, 1H, CH) | ~10-12 (broad singlet) |
Key Diagnostic Features:
-
Appearance of Isopropyl Signals: The most definitive evidence of successful N-alkylation is the emergence of a doublet around 1.1 ppm (integrating to 6 protons) and a septet around 2.8 ppm (integrating to 1 proton).
-
Downfield Shift of α-Protons: The protons on the carbons adjacent to the nitrogen (C2 and C6) in the piperidine ring will experience a downfield shift upon alkylation due to the electron-withdrawing effect of the additional alkyl group.
-
Disappearance of the N-H Proton: In the precursor, piperidine-3-carboxylic acid, the N-H proton signal (often broad and sometimes difficult to observe) will be absent in the product.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by showing the changes in the carbon framework of the molecule.
Expected Chemical Shifts (δ) in ppm:
| Compound | Piperidine Ring Carbons | Isopropyl Carbons | Carboxylic Acid Carbon |
| Piperidine-3-carboxylic acid | ~24-54 | - | ~175 |
| 1-Isopropylpiperidine-3-carboxylic acid | ~22-63 (downfield shift of C2 and C6) | ~18 (CH₃), ~55 (CH) | ~175 |
Key Diagnostic Features:
-
New Isopropyl Carbon Signals: The appearance of two new signals in the aliphatic region of the spectrum, corresponding to the methyl and methine carbons of the isopropyl group, confirms the success of the reaction.
-
Shift of α-Carbons: Similar to the protons, the C2 and C6 carbons of the piperidine ring will be deshielded and shift downfield upon N-alkylation. The chemical shift of the carbonyl carbon in the carboxylic acid is not expected to change significantly.[4][5]
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
Infrared (IR) spectroscopy is particularly useful for observing changes in the functional groups of the molecules.
Expected Absorption Frequencies (cm⁻¹):
| Compound | O-H Stretch (Carboxylic Acid) | C-H Stretch | C=O Stretch (Carboxylic Acid) | N-H Bend (Secondary Amine) |
| Piperidine-3-carboxylic acid | 2500-3300 (very broad)[6][7] | 2850-3000 | ~1700-1725[8] | ~1580-1650 |
| 1-Isopropylpiperidine-3-carboxylic acid | 2500-3300 (very broad)[6][7] | 2850-3000 | ~1700-1725[8] | Absent |
Key Diagnostic Features:
-
Disappearance of N-H Bend: The most significant change in the IR spectrum will be the disappearance of the N-H bending vibration, which is characteristic of the secondary amine in piperidine-3-carboxylic acid.[9]
-
Persistence of Carboxylic Acid Features: The very broad O-H stretch and the strong C=O stretch of the carboxylic acid group will remain in the product spectrum, confirming that this functional group is not affected by the reaction.[6][7]
Mass Spectrometry (MS): Verifying the Molecular Weight
Mass spectrometry is essential for confirming the molecular weight of the final product and can also provide structural information through fragmentation patterns.
Expected Molecular Ion Peaks (m/z):
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ |
| Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 g/mol [1][10] | 130.08 |
| 1-Isopropylpiperidine-3-carboxylic acid | C₉H₁₇NO₂ | 171.24 g/mol | 172.13 |
Key Diagnostic Features:
-
Increase in Molecular Weight: A successful N-isopropylation will result in an increase of 42.08 amu in the molecular weight of the product compared to the starting material.
-
Fragmentation Patterns: The fragmentation of piperidine derivatives is often initiated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage).[11] In the product, fragmentation of the isopropyl group would be a key indicator. Loss of the carboxylic acid group is also a common fragmentation pathway for both molecules.[12][13]
Experimental Protocols
General Sample Preparation for NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
General Sample Preparation for IR Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
General Sample Preparation for Mass Spectrometry (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
-
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and complementary toolkit for monitoring the synthesis of 1-Isopropylpiperidine-3-carboxylic acid. By carefully analyzing the key diagnostic features outlined in this guide, researchers can confidently track the progress of the N-alkylation reaction, confirm the identity of the product, and assess its purity. This systematic approach ensures the integrity of the synthetic process and the quality of the final compound for further research and development.
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Assessing the Selectivity of Piperidine Derivatives Against Off-Target Proteins: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the "piperidine paradox." The piperidine ring is one of the most privileged and ubiquitous scaffolds in medicinal chemistry, featured heavily in FDA-approved drugs ranging from kinase inhibitors to GPCR antagonists. However, its inherent physicochemical properties—specifically a highly basic nitrogen (pKa ~9.5) and significant lipophilicity—make classical piperidines notorious for promiscuous off-target binding.
The most critical off-target liability is the blockade of the hERG (Kv11.1) potassium channel , which can lead to fatal QT interval prolongation[1]. Additionally, unsubstituted piperidines frequently exhibit unwanted affinity for off-target monoamine transporters (DAT/SERT) and cytochrome P450 enzymes (e.g., CYP3A4)[2].
This guide objectively compares classical piperidine scaffolds against next-generation optimized derivatives, providing the mechanistic causality behind their selectivity profiles and detailing the self-validating experimental workflows required to assess them.
Mechanistic Causality of Piperidine Off-Target Binding
To engineer selectivity, we must first understand the biophysical causality of off-target binding. The hERG channel pore is uniquely susceptible to piperidine derivatives due to two specific amino acid residues: Tyr652 and Phe656 .
-
The pKa Factor: At physiological pH, the basic nitrogen of a classical piperidine is protonated. This cationic center forms strong cation- π interactions with the aromatic rings of Tyr652 in the hERG pore[3].
-
The logP Factor: The highly lipophilic nature of unsubstituted piperidine rings drives hydrophobic interactions with Phe656, anchoring the molecule within the channel and physically occluding potassium efflux[3].
By rationally modulating the pKa and lipophilicity (clogP), or by introducing steric constraints, we can detune this off-target affinity while preserving primary target potency.
Rational piperidine modifications to mitigate off-target liabilities.
Comparative Analysis: Classical vs. Next-Generation Piperidines
When optimizing a hit compound, substituting the classical piperidine ring with a rationally designed analog is a proven strategy. Below is an objective comparison of how different structural modifications impact off-target selectivity.
A. The Fluorinated Piperidine
Introducing an electron-withdrawing fluorine atom (e.g., 4-fluoropiperidine) exerts a strong inductive effect that pulls electron density away from the nitrogen. This significantly reduces the basic pKa from ~9.5 down to ~6.3–7.8. Consequently, the nitrogen is less protonated at physiological pH, drastically weakening the cation- π interaction with hERG's Tyr652[3].
B. The Chiral Piperidine
Introducing a chiral center (e.g., a methyl group at the C3 or C4 position) restricts the conformational flexibility of the ring. This distinctive three-dimensionality improves the ligand's adaptation to the primary target's binding pocket while creating steric clashes in the off-target hERG pore or off-target GPCRs, effectively shielding the basic nitrogen[4].
C. The Piperazine Isostere
Replacing the piperidine with a piperazine ring (an N-to-CH replacement) generally lowers both the lipophilicity (clogP) and the pKa. Studies on VMAT2 inhibitors have shown that moving from a piperidine to a piperazine scaffold maintains primary target affinity while markedly improving selectivity against off-target SERT, DAT, and hERG[2].
Quantitative Performance Comparison
| Scaffold Variant | Structural Modification | Basic pKa | clogP | Primary Target Potency | hERG IC₅₀ | Selectivity Profile |
| Classical Piperidine | Unsubstituted | ~9.5 | >3.5 | High | <1.0 µM | Poor (High Liability) |
| Fluorinated Piperidine | 4-Fluoro substitution | ~6.3 - 7.8 | <3.2 | High | >30 µM | Excellent |
| Chiral Piperidine | Steric bulk at C3/C4 | ~9.2 | ~3.9 | Very High | >15 µM | Good |
| Piperazine Isostere | N-to-CH replacement | ~7.5 | <2.5 | Moderate/High | >50 µM | Excellent |
Experimental Workflows (Self-Validating Systems)
To trust the selectivity data of a new piperidine derivative, the experimental protocols must be rigorously designed to self-validate. Below are the gold-standard methodologies I employ for profiling off-target liabilities.
Protocol 1: Automated Patch-Clamp for hERG Liability
We utilize automated patch-clamp electrophysiology over biochemical binding assays because it measures functional channel block in real-time[1].
Causality of the Method: hERG channels exhibit rapid voltage-dependent inactivation. If we measure current during the initial depolarization, we miss the blocked channels because they are inactivated. By applying a repolarizing step (-50 mV), the channels rapidly recover from inactivation but close slowly. This generates a massive "tail current" that accurately reflects the true number of unblocked channels.
Step-by-Step Methodology:
-
Cell Preparation: Cultivate CHO cells stably expressing the human Kv11.1 (hERG) gene. Harvest and suspend in extracellular recording solution.
-
Whole-Cell Configuration: Capture cells on a planar patch-clamp chip. Apply negative pressure to rupture the membrane, establishing whole-cell configuration.
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activates and rapidly inactivates the channel).
-
Repolarize to -50 mV for 2 seconds (elicits the outward tail current).
-
-
Compound Perfusion: Apply the piperidine derivative in a 6-point dose-response curve (e.g., 0.1 µM to 30 µM), allowing 3 minutes of equilibration per dose.
-
Data Analysis: Calculate the fractional block of the peak tail current relative to the vehicle control to derive the IC₅₀.
Self-Validation Checkpoints:
-
Seal Quality: Membrane resistance (Rm) must remain >500 MΩ. Series resistance (Rs) must be <15 MΩ. If Rs fluctuates by >20% during perfusion, the data point is automatically discarded to prevent false positives caused by leak currents.
-
Positive Control: A parallel run using 100 nM Terfenadine must yield an ~80% block. Failure indicates compromised channel expression.
Automated patch-clamp workflow for hERG liability screening.
Protocol 2: Radioligand Competition Binding for Transporter Selectivity
To ensure a primary target inhibitor (e.g., a VMAT2 inhibitor) does not promiscuously bind off-target monoamine transporters (DAT/SERT), we use a radioligand displacement assay[2].
Causality of the Method: We use isolated rat striatal synaptosomes rather than purified proteins. This maintains the off-target transporters in their native lipid bilayer, preserving endogenous allosteric sites and ensuring the lipophilic piperidine derivatives partition into the membrane exactly as they would in vivo.
Step-by-Step Methodology:
-
Synaptosome Preparation: Homogenize striatal tissue in sucrose buffer and isolate the synaptosomal fraction via differential centrifugation.
-
Assay Assembly: In a 96-well plate, combine:
-
50 µL of the piperidine test compound (serial dilutions).
-
50 µL of radioligand (e.g., [³H]citalopram for SERT, [³H]WIN35428 for DAT).
-
100 µL of synaptosomal suspension.
-
-
Incubation: Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.
Self-Validation Checkpoints:
-
Non-Specific Binding (NSB): Defined using a saturating concentration of a known cold competitor (e.g., 10 µM fluoxetine for SERT). The Specific Binding window (Total Binding minus NSB) must be >70% of Total Binding.
-
Z'-Factor: The assay must maintain a Z'-factor ≥ 0.6 between vehicle control and NSB control to be deemed statistically robust for IC₅₀ determination.
Conclusion
The piperidine ring remains a cornerstone of drug discovery, but its deployment requires rigorous, data-driven optimization. By understanding the biophysical causality of off-target binding—specifically the interplay of pKa and lipophilicity within the hERG pore—we can rationally design fluorinated, chiral, or isosteric alternatives. When coupled with self-validating electrophysiological and radioligand workflows, these next-generation derivatives allow us to successfully navigate the narrow therapeutic index and deliver highly selective, safe clinical candidates.
References
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[2] Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. National Institutes of Health (PMC). Available at:[Link]
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[3] Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. Available at:[Link]
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[1] Early identification of hERG liability in drug discovery programs by automated patch clamp. National Institutes of Health (Frontiers in Pharmacology). Available at:[Link]
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Bridging the Digital and the Physical: A Comparative Guide to In Silico Predictions and Experimental Validation of Piperidine Analogs
The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to participate in diverse molecular interactions make it a highly versatile template for designing novel therapeutics targeting a range of conditions, from cancer to central nervous system disorders.[4][5] In the contemporary drug discovery landscape, in silico computational methods are indispensable for navigating the vast chemical space of possible piperidine derivatives, enabling researchers to prioritize candidates for synthesis and experimental testing.[6]
This guide offers a comparative analysis of in silico predictions with experimental results for piperidine analogs. As a Senior Application Scientist, the objective is to provide researchers, scientists, and drug development professionals with a clear understanding of the predictive power and limitations of computational models. We will delve into the causality behind experimental choices, present self-validating systems through the correlation of predictive and empirical data, and provide detailed protocols for key methodologies.
In Silico Methodologies: The Predictive Frontier
Computational screening allows for the rapid assessment of large libraries of virtual compounds, predicting their potential biological activity and drug-like properties. This pre-emptive analysis is crucial for cost-effective and time-efficient drug development.
Molecular Docking: Visualizing Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity.[7] This method is instrumental in understanding the structure-activity relationships (SAR) of piperidine derivatives.[7] For instance, in the development of inhibitors for pancreatic lipase, molecular docking was employed to evaluate how piperidine derivatives bind to the active site, revealing key hydrogen bonding and hydrophobic interactions.[8]
Experimental Protocol: Molecular Docking of Piperidine Analogs
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For example, the crystal structure of the Sigma-1 Receptor (PDB ID: 5HK2) has been used for docking piperidine-based ligands.[7][9]
-
Prepare the protein using software such as the Protein Preparation Wizard in Maestro (Schrödinger). This involves adding hydrogen atoms, assigning correct bond orders, removing water molecules, and minimizing the structure's energy to relieve any steric clashes.[7][9]
-
-
Ligand Preparation:
-
Generate the 3D structures of the piperidine analogs.
-
Optimize the ligand structures to their lowest energy conformation.
-
-
Grid Generation:
-
Define the binding site on the protein, typically centered on a co-crystallized ligand or known active site residues.
-
Generate a receptor grid that encompasses this binding site.[9]
-
-
Docking and Scoring:
-
Analysis:
-
Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the piperidine analog and the target protein.
-
Validate the docking protocol by redocking a co-crystallized ligand and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose.[7][8]
-
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models
QSAR models are mathematical representations that correlate the chemical structures of compounds with their biological activities.[11] These models are developed using a training set of compounds with known activities and then used to predict the activities of new, untested molecules.[12][13] For piperidine carboxamide derivatives, 3D-QSAR models have been successfully used to predict their inhibitory activity against Anaplastic Lymphoma Kinase (ALK), guiding the design of more potent analogs.[14]
Experimental Validation: Grounding Predictions in Reality
While in silico methods provide valuable predictions, experimental validation is essential to confirm the biological activity of piperidine analogs.
Radioligand Binding Assays: Quantifying Affinity
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[9] These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the inhibitory constant (Ki).
Experimental Protocol: Radioligand Binding Assay
-
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor.
-
A radiolabeled ligand (e.g., -pentazocine for the Sigma-1 receptor) specific for the receptor.[9]
-
Unlabeled test piperidine derivatives at various concentrations.
-
Binding and wash buffers.
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.[5]
-
-
Assay Setup (in triplicate):
-
Total Binding: Incubate cell membranes with the radiolabeled ligand.
-
Non-specific Binding: Incubate cell membranes with the radiolabeled ligand and a high concentration of an unlabeled ligand known to bind to the receptor.
-
Competitive Binding: Incubate cell membranes with the radiolabeled ligand and varying concentrations of the test piperidine derivative.
-
-
Incubation and Filtration:
-
Incubate the reactions to allow binding to reach equilibrium.
-
Rapidly filter the reactions through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assays: Measuring Functional Effects
For piperidine analogs designed as enzyme inhibitors, their potency is typically determined through enzyme inhibition assays. These assays measure the effect of the compound on the rate of an enzyme-catalyzed reaction.
Correlation of In Silico Predictions with Experimental Results
The true value of computational models lies in their ability to accurately predict experimental outcomes. The following table presents a comparison of in silico predictions and experimental data for various piperidine analogs from published studies.
| Piperidine Analog Class | Target | In Silico Method | Predicted Value (Binding Energy, kcal/mol) | Experimental Assay | Experimental Value (IC50 or Ki) | Reference |
| Piperidine Derivatives | Pancreatic Lipase | Molecular Docking | -8.24 | Enzyme Inhibition | 0.143 ± 0.001 mg/mL | [8] |
| Piperazine-based Compounds | Sigma-1 Receptor | Molecular Docking | - | Radioligand Binding | 3.2 nM (Ki) | [9] |
| Triterpenes (as a comparative class) | MAGL | Molecular Docking | -11.5 | Enzyme Inhibition | - | [10] |
| Piperidine Carboxamide Derivatives | ALK | 3D-QSAR | - | Cell-based Assay | - | [14] |
| 4-Piperidinopiperidine Derivatives | Mu-Opioid Receptor | Molecular Docking | - | Tail Immersion Assay | Significant Analgesia | [15] |
Note: A direct numerical correlation is not always available in a single publication, but the trend of higher predicted binding affinity often corresponds to lower experimental IC50/Ki values.
The data generally show a good correlation between in silico predictions and experimental results. For example, piperidine derivatives with stronger predicted binding energies in docking studies tend to exhibit lower IC50 or Ki values in experimental assays.[8][10] However, discrepancies can arise due to factors not fully accounted for in the computational models, such as protein flexibility, solvation effects, and the specific conditions of the experimental assay.
Visualizing the Workflow: From Computation to Confirmation
The integration of in silico and experimental approaches is a cyclical process of prediction, validation, and refinement.
Caption: A generalized workflow for the in silico prediction and experimental validation of piperidine analogs.
ADMET Profiling: A Critical In Silico Step
Beyond predicting biological activity, computational tools are vital for assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates.[16] Early prediction of poor ADMET properties can prevent costly failures in later stages of drug development.[17] Software like SwissADME and pkCSM can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes.[10][18]
Caption: Workflow for in silico ADMET prediction of piperidine analogs.
Conclusion
The integration of in silico prediction and experimental validation is a powerful strategy in the discovery of novel piperidine-based therapeutics. Molecular docking and QSAR models provide crucial insights that guide the rational design and prioritization of candidates, significantly accelerating the discovery process. While these computational tools demonstrate a strong predictive correlation with experimental results, they are most effective when used in a cyclical workflow with empirical testing. This iterative process of prediction, synthesis, testing, and model refinement is key to navigating the complexities of drug development and successfully translating promising piperidine analogs into clinically effective medicines.
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- Al-Tamimi, A. M., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- Levanova, A., & Klimova, E. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- Jadhav, S., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Toropova, A. P., & Toropov, A. A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. PMC.
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- BenchChem. (2025). Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols. BenchChem.
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- Khan, K. M., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
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- BenchChem. (2025). A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. BenchChem.
- Mathew, B., et al. (2025). Correlation Between In Silico Docking/Simulation Results and In Vitro MAGL Inhibition Potency of Selected Triterpenes. MDPI.
- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate.
- BenchChem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. BenchChem.
- Patil, V., & Singh, D. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate.
- Jayarajan, R., et al. (2022). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PMC.
- De, B. (2022). Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. ResearchGate.
- Chen, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.
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- 13. researchgate.net [researchgate.net]
- 14. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety & Operational Guide: Handling 1-Isopropylpiperidine-3-carboxylic acid
As a Senior Application Scientist, I approach chemical handling not as a series of regulatory hurdles, but as a precise, self-validating system of risk mitigation. 1-Isopropylpiperidine-3-carboxylic acid is a highly versatile building block widely utilized in drug discovery, particularly in the synthesis of CNS-active compounds and metabolic modulators. Commercially, it is most frequently encountered as a hydrochloride salt (CAS: 50678-87-0) to enhance stability and aqueous solubility, though the free base (CAS: 762180-94-9) is also utilized[1].
While its piperidine scaffold is invaluable for structural biology, the molecule presents specific handling challenges. As an amphoteric compound containing both a basic tertiary amine and an acidic carboxylic acid, it acts as a localized irritant to biological tissues. This guide provides an in-depth, step-by-step operational protocol for handling this chemical, ensuring scientific integrity and uncompromising laboratory safety.
Part 1: Hazard Profile & Causality
Understanding the why behind a hazard is the first step in mitigating it. The hazards associated with 1-Isopropylpiperidine-3-carboxylic acid are primarily driven by its functional groups and its physical state (often a fine, hygroscopic crystalline powder)[2].
| GHS Hazard Code | Description | Chemical Causality | Operational Mitigation |
| H302 | Harmful if swallowed | The piperidine moiety can interact with biological amine receptors, leading to systemic toxicity if ingested. | Strict prohibition of eating/drinking; mandatory hand washing. |
| H315 | Causes skin irritation | The compound's amphoteric nature disrupts the slightly acidic acid mantle of the skin, causing localized inflammation. | Use of EN 374 compliant nitrile gloves; immediate washing of exposed areas. |
| H319 | Causes serious eye irritation | The hydrochloride salt readily dissociates in the aqueous environment of the eye, releasing localized acidity that damages the corneal epithelium. | Snug-fitting safety goggles; immediate access to an eyewash station. |
| H335 | May cause respiratory irritation | Fine dust particles can be inhaled, where the compound dissolves in mucosal membranes, causing acute respiratory tract irritation. | Handling strictly within a certified fume hood; use of an ABEK-P3 respirator[2]. |
Part 2: Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a carefully engineered barrier system. Based on the chemical properties of 1-Isopropylpiperidine-3-carboxylic acid, the following PPE matrix is mandatory:
-
Hand Protection (EN 374 Standard) :
-
Selection: Nitrile gloves.
-
Quantitative Spec: Minimum thickness of 0.11 mm for splash protection; 0.4 mm for bulk handling.
-
Causality: Nitrile provides superior chemical resistance against organic amines and carboxylic acids compared to latex, which can degrade rapidly upon contact with organic bases.
-
-
Eye/Face Protection (EN 166 Standard) :
-
Selection: Indirectly vented safety goggles. If handling large volumes or solutions under pressure, add a full face shield.
-
Causality: The crystalline nature of the powder makes it prone to aerosolization during weighing. Indirect venting prevents fine dust from bypassing the seal.
-
-
Respiratory Protection (EN 14387 Standard) :
-
Selection: If a fume hood is unavailable or during a spill, a half-mask respirator equipped with an ABEK combination filter is required[2].
-
Causality: The EN 14387 standard defines specific color-coded protections that perfectly map to this molecule's structure[3]:
-
A (Brown) : Organic vapors (targets the isopropylpiperidine core).
-
B (Grey) : Inorganic vapors.
-
E (Yellow) : Acidic gases (protects against potential HCl off-gassing from the salt form).
-
K (Green) : Ammonia and organic amine derivatives (specifically targets the piperidine nitrogen).
-
-
Filter Capacity Specifications (EN 14387) To select the correct filter capacity for your operation, refer to the quantitative limits below[3]:
| Filter Class | Max Gas Concentration | Recommended Operational Use Case |
| Class 1 | 0.1% (1,000 ppm) | Standard laboratory weighing, solution prep, and minor spills. |
| Class 2 | 0.5% (5,000 ppm) | Large-scale bulk transfer and major spill response. |
Part 3: Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow these sequential steps to ensure zero-exposure handling.
Step 1: Pre-Operation Validation
-
Verify the chemical fume hood has a calibrated face velocity of at least 0.5 m/s (100 fpm).
-
Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases.
-
Don all required PPE (Flame-retardant lab coat, Nitrile gloves, Goggles).
Step 2: Weighing and Transfer
-
Insight: Static electricity is the enemy of fine powders. It causes the chemical to jump and aerosolize, drastically increasing inhalation risk.
-
Use an anti-static weighing boat and a grounded stainless-steel spatula.
-
Weigh the material deep inside the fume hood, at least 6 inches from the sash opening, to prevent turbulent laboratory air from dispersing the powder.
Step 3: Solution Preparation
-
When dissolving the hydrochloride salt in aqueous media, note that the resulting solution will be acidic.
-
If neutralizing to the free base, add your alkaline solution (e.g., NaOH or NaHCO3) dropwise.
-
Causality: Acid-base neutralization is exothermic. Rapid addition can cause localized boiling, splattering, and the rapid release of free-base organic vapors.
Step 4: Decontamination
-
Wipe down the balance and fume hood surface with a damp paper towel. Water is highly effective due to the excellent aqueous solubility of the HCl salt.
-
Dispose of the towel immediately in a designated hazardous waste bin.
Part 4: Accidental Exposure & Spill Protocol
In the event of a spill, execute the following validated response plan:
-
Evacuate & Assess : Step back from the spill. If the spill is outside a fume hood, immediately don an ABEK-P3 respirator before proceeding.
-
Containment : Do not dry sweep. Dry sweeping mechanically aerosolizes the irritant dust, exacerbating respiratory hazards.
-
Neutralization & Absorption :
-
For solid spills: Lightly moisten the spill with water (to suppress dust) and absorb with an inert material like vermiculite or sand.
-
For liquid spills: Cover with a universal chemical absorbent pad.
-
-
Collection : Use a non-sparking plastic scoop to transfer the absorbed material into a sealable, chemically resistant container (e.g., high-density polyethylene, HDPE).
-
Secondary Cleaning : Wash the spill area with copious amounts of soap and water to remove any residual acidic or basic traces.
Part 5: Disposal Plan
Improper disposal of piperidine derivatives can lead to severe aquatic toxicity and regulatory fines.
-
Solid Waste : Place all contaminated consumables (weighing boats, gloves, paper towels, and spill absorbents) into a clearly labeled, sealable solid hazardous waste container.
-
Liquid Waste : Aqueous solutions containing 1-Isopropylpiperidine-3-carboxylic acid must be collected in a designated "Halogenated/Non-Halogenated Organic Waste" carboy (depending on the specific solvent matrix used). Do not pour down the drain.
-
Labeling : Clearly label the waste with the CAS number (50678-87-0 or 762180-94-9) and the hazard codes (H302, H315, H319, H335) to properly inform your environmental health and safety (EHS) waste management facility.
Part 6: Workflow Visualization
Workflow for the safe handling and spill response of 1-Isopropylpiperidine-3-carboxylic acid.
References
-
1-Isopropylpiperidine-3-carboxylic acid hydrochloride | bldpharm.com | 1
-
1-Isopropylpiperidine-3-carboxylic acid hydrochloride CBR00798-1G | dv-expert.org | 2
-
SAFETY DATA SHEET: Piperidine derivatives | sigmaaldrich.cn |
-
ABEK gas filters: what you need to know | vdp.com | 3
-
Respirator Filters – how to select the correct filter type | draeger.com |
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
